molecular formula C17H26ClNO3S B606718 Clethodim CAS No. 99129-21-2

Clethodim

Cat. No.: B606718
CAS No.: 99129-21-2
M. Wt: 359.9 g/mol
InChI Key: SILSDTWXNBZOGF-JWGBMQLESA-N
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Description

structure in first source

Properties

Key on ui mechanism of action

... Fatty acid synthesis inhibitor.

CAS No.

99129-21-2

Molecular Formula

C17H26ClNO3S

Molecular Weight

359.9 g/mol

IUPAC Name

2-[N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14?

InChI Key

SILSDTWXNBZOGF-JWGBMQLESA-N

Isomeric SMILES

CC/C(=N/OC/C=C\Cl)/C1=C(C[C@@H](CC1=O)C[C@@H](C)SCC)O

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O

Appearance

Solid powder

boiling_point

Decomposes below boiling point

Color/Form

Clear amber liquid

flash_point

162 °F (72 °C) (Closed cup) /Select Max Herbicide/

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in most organic solvents

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clethodim;  Centurion;  Prism;  RE 45601;  RE-45601;  RE45601;  Trigger; 

Origin of Product

United States

Foundational & Exploratory

Clethodim's Mechanism of Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clethodim, a cyclohexanedione (CHD) herbicide, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of grasses.[1][2][3][4] Its efficacy lies in its ability to specifically target the plastidic homomeric form of ACCase found in most grass species, while exhibiting minimal impact on the heteromeric ACCase of broadleaf plants and the cytosolic ACCase in all plants, which forms the basis of its selectivity.[5] This guide provides a comprehensive overview of the molecular mechanism of this compound's action on ACCase, including its binding kinetics, the structural basis of its inhibitory activity, mechanisms of resistance, and detailed experimental protocols for studying its effects.

Introduction to Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This two-step reaction is the first committed step in the de novo biosynthesis of fatty acids. In plants, two main isoforms of ACCase exist: a cytosolic homodimeric form and a plastidic isoform. In most broadleaf plants (dicots), the plastidic ACCase is a heteromeric complex of four distinct subunits. In contrast, grasses (monocots) possess a homomeric, multifunctional ACCase in their plastids, encoded by a single nuclear gene. This structural difference between the plastidic ACCases of grasses and broadleaf plants is the primary determinant of the selectivity of ACCase-inhibiting herbicides like this compound.

The ACCase enzyme is composed of three functional domains:

  • Biotin Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.

  • Biotin Carboxyl Carrier Protein (BCCP): Covalently attached to biotin and transfers it between the BC and CT active sites.

  • Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.

This compound, along with other aryloxyphenoxypropionate (APP) herbicides, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase in grasses.

Mechanism of this compound Inhibition of ACCase

This compound acts as a potent, reversible, and non-competitive inhibitor of grass ACCase with respect to the substrates ATP, HCO3-, and acetyl-CoA. However, the inhibition is nearly competitive with respect to acetyl-CoA, indicating that this compound's binding site is at or near the acetyl-CoA binding site on the CT domain. Double-inhibition studies have suggested that the binding sites for CHDs like this compound and APPs overlap.

The inhibition of ACCase by this compound leads to a depletion of malonyl-CoA, which is essential for the synthesis of fatty acids. Fatty acids are crucial components of cell membranes, and their absence halts cell division and growth, particularly in the meristematic tissues of grasses, ultimately leading to plant death.

Molecular Binding and Interaction

While a high-resolution crystal structure of a grass ACCase CT domain in complex with this compound is not publicly available, molecular docking studies based on homology models have provided significant insights into the binding mechanism. These models are often based on the crystal structure of yeast ACCase.

Molecular docking studies indicate that this compound binds within the active site of the CT domain. The interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, studies have shown that the keto-carbonyl and ester-carbonyl groups of cyclohexanedione herbicides can form hydrogen bonds with residues such as ILE1735 and ALA1627 (yeast ACCase numbering). The precise orientation and binding energy of this compound within this pocket are critical for its inhibitory activity.

Quantitative Data on this compound Inhibition of ACCase

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant population to the IC50 of the susceptible population.

Plant SpeciesBiotypeMutationIC50 (µM)Resistance Factor (R/S)Reference
Lolium rigidumSusceptibleWild Type0.46-
Lolium rigidumResistant (R1)Ile-1781-Leu3.57.6
Lolium rigidumResistant (R2)Ile-1781-Leu7.516.3
Alopecurus myosuroidesSusceptibleWild Type~1-
Alopecurus myosuroidesResistantAsp-2078-Gly~3636
Setaria faberiSusceptibleWild Type2.1-7.7-
Setaria faberiResistant-1250>162
Setaria viridisSusceptibleWild Type2.1-7.7-
Setaria viridisResistant-3260>423
BarleySusceptibleWild Type0.25-
Green FoxtailSusceptibleWild Type3.2-

Mechanisms of Resistance to this compound

The repeated use of this compound has led to the evolution of resistant weed populations, primarily through target-site mutations in the ACCase gene. These mutations alter the amino acid sequence of the CT domain, reducing the binding affinity of this compound to its target site.

Several key mutations have been identified that confer resistance to this compound:

  • Asp-2078-Gly: This is a well-documented mutation that confers a high level of resistance to this compound and other CHD and APP herbicides.

  • Cys-2088-Arg: This mutation also endows a significant level of resistance to this compound.

  • Ile-1781-Leu: While primarily associated with resistance to APP herbicides, homozygous individuals with this mutation or in combination with other mutations can exhibit resistance to this compound.

  • Combinations of Mutations: Individual plants can possess multiple different mutant ACCase alleles, leading to complex cross-resistance patterns.

It's important to note that the level of resistance can be influenced by the specific mutation, the zygosity of the mutation (homozygous or heterozygous), and the presence of multiple resistance-endowing alleles.

Experimental Protocols

ACCase Extraction from Plant Tissue
  • Harvesting: Harvest 5-10 g of fresh, young leaf tissue from the upper canopy of actively growing plants.

  • Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction Buffer: Resuspend the powder in 3 volumes of ice-cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 2 mM DTT, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone).

  • Filtration and Centrifugation: Filter the homogenate through several layers of cheesecloth and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 35-50% saturation while stirring on ice.

  • Pellet Collection: Centrifuge at 20,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of resuspension buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 1 mM DTT).

  • Desalting: Desalt the enzyme preparation using a Sephadex G-25 column equilibrated with the resuspension buffer.

  • Protein Quantification: Determine the protein concentration of the partially purified enzyme extract using a standard method such as the Bradford assay.

Spectrophotometric ACCase Inhibition Assay

This assay couples the production of malonyl-CoA by ACCase to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase (MCR), which can be monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing:

    • 100 mM MOPS-KOH buffer, pH 7.8

    • 5 mM MgCl2

    • 15 mM NaHCO3

    • 2 mM ATP

    • 0.4 mM NADPH

    • Recombinant MCR (e.g., from Chloroflexus aurantiacus)

    • Partially purified ACCase extract

    • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO)

  • Incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding acetyl-CoA to a final concentration of 2 mM.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each this compound concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Malachite Green Colorimetric ACCase Inhibition Assay

This assay measures the inorganic phosphate (Pi) released from the ATP hydrolysis during the ACCase reaction.

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

    • 100 mM Tricine buffer, pH 8.0

    • 15 mM KCl

    • 3 mM MgCl2

    • 1 mM DTT

    • 0.01% BSA

    • 120 mM NaHCO3

    • 25 mM ATP

    • Partially purified ACCase extract

    • Varying concentrations of this compound

  • Reaction Initiation: Start the reaction by adding acetyl-CoA to a final concentration of 4.5 mM.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution containing malachite green, ammonium molybdate, and a stabilizing agent.

  • Color Development and Measurement: Allow the color to develop and measure the absorbance at a wavelength of ~630 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Determine the amount of Pi produced in each reaction. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Clethodim_Mechanism_of_Action cluster_fatty_acid_synthesis Fatty Acid Synthesis Pathway (in Grass Plastid) cluster_inhibition Inhibition by this compound Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase (CT Domain) Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase This compound This compound ACCase_CT ACCase (CT Domain) This compound->ACCase_CT Binds to and inhibits

Caption: Signaling pathway of this compound's inhibitory action on ACCase.

Experimental_Workflow Plant_Tissue 1. Plant Tissue Homogenization Crude_Extract 2. Centrifugation Plant_Tissue->Crude_Extract Supernatant 3. Ammonium Sulfate Precipitation Crude_Extract->Supernatant Pellet 4. Resuspension and Desalting Supernatant->Pellet Purified_ACCase 5. Partially Purified ACCase Pellet->Purified_ACCase Assay 6. ACCase Inhibition Assay (Spectrophotometric or Colorimetric) Purified_ACCase->Assay Data_Analysis 7. Data Analysis (IC50 Determination) Assay->Data_Analysis

Caption: Experimental workflow for ACCase extraction and inhibition assay.

Resistance_Mechanism cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant Clethodim_S This compound ACCase_S Wild-Type ACCase Clethodim_S->ACCase_S Binds effectively Inhibition_S ACCase Inhibition ACCase_S->Inhibition_S Death_S Plant Death Inhibition_S->Death_S Clethodim_R This compound ACCase_R Mutated ACCase (e.g., Asp-2078-Gly) Clethodim_R->ACCase_R Binding impaired No_Inhibition_R Reduced/No Inhibition ACCase_R->No_Inhibition_R Survival_R Plant Survival No_Inhibition_R->Survival_R

Caption: Logical relationship of this compound resistance due to target-site mutation.

References

Clethodim chemical structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Clethodim

Introduction

This compound is a selective post-emergence cyclohexanedione herbicide effective against a broad spectrum of annual and perennial grasses.[1][2] Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of lipid formation in susceptible plant species.[1][3] The chemical complexity of this compound, characterized by multiple stereogenic centers and the potential for tautomerism, gives rise to a rich stereoisomeric landscape that influences its biological activity and analytical characterization. This guide provides a detailed examination of the chemical structure and stereoisomerism of this compound.

Chemical Structure

The systematic IUPAC name for this compound is (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one.[4] Its chemical structure is depicted below:

Chemical Formula: C₁₇H₂₆ClNO₃S

Molecular Weight: 359.91 g/mol

SMILES Notation: CC/C(=N\OC/C=C/Cl)/C1=C(O)CC(CC1=O)CC(C)SCC

Stereoisomerism of this compound

This compound's structure presents several sources of isomerism, including geometric isomerism, enantiomerism, and tautomerism, resulting in a complex mixture of isomers.

Geometric Isomerism (E/Z Isomerism)

This compound possesses two carbon-carbon double bonds that can give rise to E/Z (or cis/trans) isomers:

  • The C=N double bond of the oxime group.

  • The C=C double bond in the 3-chloroallyl group.

The alkoxy group on the oxime can be oriented syn- or anti- to the cyclohexanedione ring. Commercially available this compound is predominantly the (E)-isomer with respect to both the oxime and the chloroallyl groups due to its greater stability and herbicidal efficacy. However, interconversion between the E and Z forms can occur under various environmental conditions.

Optical Isomerism (Enantiomers and Diastereomers)

This compound has at least one asymmetric carbon center, located on the ethylthiopropyl side chain. This chiral center gives rise to a pair of enantiomers (R and S configurations). Due to the presence of both geometric isomerism and at least one chiral center, this compound can exist as a mixture of diastereomers. Commercially, this compound is produced and sold as a racemic mixture of these various stereoisomers.

Tautomerism

As a 2-acyl-cyclohexane-1,3-dione derivative, this compound can exist as an equilibrium mixture of keto-enol tautomers. The enol form is generally favored. Furthermore, tautomerization can also occur at the oxime. The specific tautomeric forms present and their ratios can be influenced by the solvent. For instance, in chloroform (CDCl₃), the E-ketoenolimine is the sole detectable tautomer, while in aqueous solutions, a mixture of E-ketoenolimine, E-diketoenamine, and Z-ketoenolimine is observed.

The intricate interplay of these isomeric forms often leads to multiple peaks in chromatographic analyses, necessitating careful interpretation of analytical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Appearance Pale yellow, viscous oil at ambient temperatures.
Melting Point Not applicable; it is a viscous oil at room temperature. Freezing temperature is -80°C.
Boiling Point Decomposes before boiling.
Vapor Pressure <0.01 mPa at 25°C.
Water Solubility 5450 mg/L at 20°C (pH 7). Solubility is pH-dependent, increasing at higher pH values.
Organic Solvent Solubility Soluble in most organic solvents, including acetone, hexane, ethyl acetate (>900 g/L), and xylene, dichloromethane, and methanol (>200 g/L).
Octanol-Water Partition Coefficient (log P) 4.2 at pH 4 (for the non-dissociated form).
pKa 4.47, indicating acidic properties due to the enol moiety.

Experimental Protocols

Synthesis of Optically Pure (-)-Clethodim

A method for the preparation of optically pure (-)-Clethodim has been described, which involves the synthesis of key intermediates followed by their reaction to form the final product.

  • Preparation of 3-Ethylthiobutanal (ETB): An equimolar amount of ethanethiol is reacted with crotonaldehyde in the presence of a catalytic amount of triethylamine. The crude product is refined under vacuum to remove water and unreacted ethanethiol. The resulting residue is dissolved in diethyl ether and dried over sodium sulfate.

  • Subsequent Steps: The synthesized ETB is then used in further reactions to create the trione intermediate, RE-45550.

  • Final this compound Synthesis: The RE-45550 trione intermediate is reacted with 3-chloropropenyl-oxyamino hydrochloride in a mixed hexanes-water system. The pH of the mixture is adjusted to 5.5-6.0 with sodium hydroxide and buffered with acetic acid. The reaction proceeds with a slight exotherm and is stirred overnight at ambient temperature. After completion, the aqueous layer is removed. The organic layer is then washed with a basic solution (pH 12-14) to yield this compound.

Separation and Analysis of Stereoisomers

The separation and analysis of this compound and its metabolites, including its various isomers, can be accomplished using high-performance liquid chromatography (HPLC).

  • Extraction: Residues are extracted from the sample matrix using a methanol/water mixture.

  • Cleanup: A cleanup step involving alkaline precipitation is performed.

  • Derivatization and Oxidation: An internal standard (e.g., Cloproxydim sulphoxide) is added, and the sample is partitioned into dichloromethane. Methylation with diazomethane is followed by oxidation with meta-chloroperoxybenzoic acid.

  • Final Cleanup: A final cleanup is performed using a silica Sep-Pak.

  • HPLC Analysis: The sample is analyzed by HPLC on a C-18 column with UV detection to determine the methylated sulphones of this compound and its metabolites.

  • Preparative Chromatography: The isolation of individual enantiomers, such as (-) this compound, from a racemic mixture can be achieved using preparative liquid chromatography.

Visualization of Stereoisomeric Relationships

The following diagram illustrates the stereochemical complexity of this compound, showing the relationships between the racemic mixture, its constituent enantiomers, and the potential for diastereomers arising from E/Z isomerism.

Clethodim_Stereoisomers racemic Racemic this compound (Commercial Product) enantiomer_r (R)-Enantiomer racemic->enantiomer_r Contains enantiomer_s (S)-Enantiomer racemic->enantiomer_s Contains diastereomers_r Diastereomers of (R) (e.g., E/Z isomers) enantiomer_r->diastereomers_r Forms diastereomers_s Diastereomers of (S) (e.g., E/Z isomers) enantiomer_s->diastereomers_s Forms

Stereoisomeric relationships of this compound.

References

Clethodim: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a selective post-emergence cyclohexanedione herbicide highly effective against a broad spectrum of annual and perennial grasses in various broadleaf crops.[1][2][3] Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[2][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, its mode of action, and the analytical methodologies used for its characterization.

Physicochemical Properties

This compound is a viscous, amber-colored liquid at room temperature. Its physicochemical properties are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Chemical Name (±)2-{(E)-1-{[3-chloroallyloxy)imino]propyl}-5-{2-(ethylthio)propyl}-3-hydroxycyclohexen-2-one
CAS Number 99129-21-2
Molecular Formula C₁₇H₂₆ClNO₃S
Molecular Weight 359.9 g/mol
Appearance Clear, viscous, amber liquid
Melting Point -80°C (Freezing Temperature)
Boiling Point Decomposes below boiling point
Density 1.14 - 1.15 g/cm³ at 20°C
Vapor Pressure <1 x 10⁻² mPa at 20°C
Solubility and Partition Coefficients
PropertyValueReference
Water Solubility pH-dependent; increases with higher pH
Solubility in Organic Solvents Readily soluble in most organic solvents, including xylene, dichloromethane, methanol (>200 g/L), acetone, hexane, and ethyl acetate (>900 g/L)
Octanol/Water Partition Coefficient (log P) 4.2 at pH 4
Dissociation Constant (pKa) 4.47

Chemical Properties and Stability

This compound's stability is influenced by pH, UV light, and temperature. It is unstable under extreme pH conditions, high temperatures, and upon exposure to UV light.

  • pH Stability: this compound is labile in acidic aqueous conditions. Hydrolysis is pH-dependent, with a half-life of 41 days at pH 5, but it is hydrolytically stable at pH 7 and 9, with half-lives of 398 and 307 days, respectively.

  • Photostability: this compound degrades rapidly in the presence of UV light. Photodegradation is enhanced by the addition of adjuvants. The photolysis half-life in aqueous solutions ranges from approximately 1.5 to 6.0 days depending on the pH. On soil and plant surfaces, photodegradation is even more rapid.

  • Thermal Stability: The compound is unstable at high temperatures.

Herbicidal Mode of Action

This compound is a systemic herbicide that is rapidly absorbed by the leaves of grass weeds and translocated to the growing points. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).

dot

This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes Membrane Cell Membrane Formation FattyAcid->Membrane Growth Weed Growth & Development Membrane->Growth Death Weed Death info This compound's inhibition of ACCase disrupts the production of fatty acids, essential for cell membranes, leading to the cessation of growth and eventual death of the grass weed. This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Extraction Extraction (e.g., with acetonitrile) Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane) Extraction->Partitioning Cleanup Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Partitioning->Cleanup HPLC HPLC Separation (e.g., C18 column) Cleanup->HPLC Detection UV or MS/MS Detection HPLC->Detection Standard External Standard Calibration Detection->Standard Quantify Quantification of This compound & Metabolites Standard->Quantify

References

Clethodim's Precision Assault on Fatty Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clethodim, a cyclohexanedione herbicide, exhibits potent and selective post-emergence control of a wide range of annual and perennial grass weeds in numerous broadleaf crops. Its efficacy stems from the targeted inhibition of a crucial enzyme in fatty acid biosynthesis, acetyl-CoA carboxylase (ACCase). This in-depth technical guide delineates the molecular mode of action of this compound, focusing on its interaction with ACCase and the subsequent disruption of lipid synthesis. The guide further provides quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a visual representation of the involved biochemical pathways and experimental workflows. Understanding the precise mechanisms of this compound's activity and the evolution of resistance is paramount for the development of sustainable weed management strategies and the design of novel herbicidal compounds.

Introduction

Fatty acids are fundamental building blocks for a vast array of essential lipids in plants, including membrane phospholipids, storage triacylglycerols, and signaling molecules. The de novo synthesis of fatty acids is a plastid-localized process initiated by the enzyme acetyl-CoA carboxylase (ACCase)[1][2][3]. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in this vital biosynthetic pathway[1][2]. The structural and functional integrity of plant cells is intrinsically linked to a continuous supply of fatty acids for membrane biogenesis and repair.

This compound is a member of the cyclohexanedione (DIM) family of herbicides, which, along with the aryloxyphenoxypropionate (FOP) and phenylpyrazoline (DEN) families, are collectively known as ACCase inhibitors. These herbicides are highly effective against grass species while exhibiting excellent selectivity for broadleaf crops. This selectivity is attributed to the presence of a susceptible, homomeric form of ACCase in the plastids of grasses, whereas most dicotyledonous plants possess a resistant, heteromeric form of the enzyme. By inhibiting ACCase, this compound effectively halts the production of fatty acids, leading to a cessation of cell membrane formation, growth arrest, and ultimately, the death of the susceptible grass weed.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the specific and potent inhibition of the ACCase enzyme in susceptible grass species. This inhibition disrupts the first committed step of fatty acid biosynthesis, preventing the conversion of acetyl-CoA to malonyl-CoA.

The Fatty Acid Biosynthesis Pathway

The synthesis of fatty acids in plants is a cyclical process occurring in the plastids. The key steps are outlined below:

Fatty_Acid_Biosynthesis acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase HCO3-, ATP malonyl_coa Malonyl-CoA fas Fatty Acid Synthase (FAS) Complex malonyl_coa->fas fatty_acids 16- & 18-Carbon Fatty Acids fas->fatty_acids NADPH lipids Phospholipids, Triacylglycerols, etc. fatty_acids->lipids accase->malonyl_coa This compound This compound This compound->accase Inhibition

Figure 1: Simplified pathway of fatty acid biosynthesis and the point of inhibition by this compound.
This compound's Interaction with ACCase

This compound acts as a non-competitive inhibitor of ACCase with respect to its substrates (acetyl-CoA, ATP, and bicarbonate). It binds to the carboxyltransferase (CT) domain of the homomeric ACCase found in grasses. This binding event prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA. The precise binding site is at the dimer interface of the CT domain, and binding induces conformational changes that disrupt the enzyme's catalytic activity.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against ACCase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to assess its efficacy.

Plant SpeciesBiotypeIC50 (µM) for this compoundReference
Lolium rigidumSusceptible-
Lolium rigidumResistant (Asp-2078-Gly)-
Lolium rigidumResistant (Cys-2088-Arg)-
Digitaria ciliarisSusceptible (S)0.46
Digitaria ciliarisResistant (R1, Ile-1781-Leu)3.5
Digitaria ciliarisResistant (R2, Ile-1781-Leu)7.5
Alopecurus myosuroidesWild-type-
Alopecurus myosuroidesResistant (Gly-2078)36-fold higher than wild-type
Plant SpeciesKi (µM) for CyclohexanedionesReference
Grass Species (general)0.02 - 1.95
Broadleaf Species (general)53 - 2200

Experimental Protocols

Extraction and Purification of Plant ACCase

This protocol is a generalized procedure based on methodologies described in the literature.

Materials:

  • Fresh or frozen young leaf tissue

  • Extraction Buffer: 0.1 M Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM benzamidine hydrochloride, 0.5% (w/v) polyvinylpyrrolidone, 20 mM dithiothreitol (DTT), and 1 mM phenylmethylsulfonyl fluoride (PMSF).

  • Liquid nitrogen

  • Centrifuge, ultracentrifuge

  • Ammonium sulfate

  • Chromatography columns (e.g., size-exclusion, ion-exchange)

Procedure:

  • Harvest young, actively growing leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.

  • Homogenize the powder in ice-cold extraction buffer.

  • Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove cell debris.

  • Perform ammonium sulfate precipitation to fractionate the proteins.

  • Resuspend the protein pellet and dialyze against a suitable buffer.

  • Further purify the ACCase using a series of chromatography steps, such as size-exclusion and ion-exchange chromatography.

  • Monitor ACCase activity throughout the purification process using an appropriate assay.

ACCase Activity Assay (Malachite Green Colorimetric Method)

This non-radioactive assay measures the production of inorganic phosphate (Pi) from ATP hydrolysis during the ACCase reaction.

Materials:

  • Purified or partially purified ACCase extract

  • Assay Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.

  • Acetyl-CoA solution

  • This compound solutions of varying concentrations

  • Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent.

  • Microplate reader

Procedure:

  • In a microplate well, combine the assay buffer, ACCase extract, and the desired concentration of this compound.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate at a controlled temperature for a defined time.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at approximately 630 nm to quantify the amount of Pi produced.

  • Calculate the ACCase activity and the percentage of inhibition by this compound.

Malachite_Green_Assay start Prepare Reaction Mix (Buffer, ACCase, this compound) initiate Add Acetyl-CoA (Start Reaction) start->initiate incubate Incubate initiate->incubate stop Add Malachite Green (Stop Reaction) incubate->stop read Measure Absorbance (630 nm) stop->read

Figure 2: Workflow for the malachite green ACCase activity assay.
Studying Herbicide Absorption, Translocation, and Metabolism using Radiolabeled this compound

This method utilizes ¹⁴C-labeled this compound to trace its movement and fate within the plant.

Materials:

  • ¹⁴C-labeled this compound

  • Susceptible and/or resistant grass plants

  • Microsyringe

  • Plant press, oven

  • Biological oxidizer

  • Liquid scintillation counter

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) equipment

Procedure:

  • Grow grass plants to a specific growth stage.

  • Apply a known amount of ¹⁴C-clethodim to a specific leaf of each plant using a microsyringe.

  • At various time points after application, harvest the plants.

  • Wash the treated leaf with a suitable solvent to recover unabsorbed herbicide.

  • Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Dry and combust the plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

  • For metabolism studies, extract the plant tissues and analyze the extracts using TLC or HPLC to separate and identify this compound and its metabolites.

Resistance to this compound

The widespread use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. The primary mechanism of resistance to this compound is target-site modification, involving specific mutations in the ACCase gene.

Target-Site Resistance

Single nucleotide polymorphisms (SNPs) in the ACCase gene can result in amino acid substitutions in the enzyme, reducing its sensitivity to this compound. Some of the well-documented mutations conferring resistance include:

  • Aspartate-2078-Glycine (Asp2078Gly): This mutation is known to confer a high level of resistance to this compound and other DIM herbicides.

  • Isoleucine-1781-Leucine (Ile1781Leu): While this mutation primarily confers resistance to FOP herbicides, in some cases, it can also contribute to reduced sensitivity to this compound, especially in homozygous individuals.

  • Cysteine-2088-Arginine (Cys2088Arg): This mutation has also been identified in this compound-resistant populations.

Experimental Workflow for Identifying Resistance Mutations

Resistance_Mutation_Workflow sample Collect Suspected Resistant Weed Samples dna Extract Genomic DNA sample->dna pcr PCR Amplify ACCase Gene Fragment dna->pcr sequencing Sequence PCR Product pcr->sequencing analysis Sequence Analysis and Comparison to Wild-Type sequencing->analysis

Figure 3: A simplified workflow for the identification of ACCase gene mutations conferring herbicide resistance.

Downstream Effects and Signaling

The inhibition of ACCase and the subsequent depletion of fatty acids can have broader metabolic consequences. While the primary effect is the disruption of membrane synthesis, there is evidence suggesting that the accumulation of unused precursors, such as acetyl-CoA, and the lack of downstream products may trigger other cellular responses. Research in other organisms has shown that ACC inhibition can affect signaling pathways that are dependent on lipid modifications of proteins, such as the WNT and Hedgehog signaling pathways. The direct relevance and specific downstream signaling cascades affected by this compound in plants are areas of ongoing research.

Conclusion

This compound's mode of action provides a clear example of a highly specific and effective herbicidal strategy. Its targeted inhibition of ACCase in susceptible grass species underscores the importance of understanding fundamental biochemical pathways for the rational design of agrochemicals. The emergence of resistance through target-site mutations highlights the evolutionary pressures exerted by herbicides and the necessity for integrated weed management practices. Future research should continue to explore the intricate details of this compound's interaction with ACCase, the downstream consequences of fatty acid biosynthesis inhibition, and innovative approaches to overcome resistance, ensuring the longevity of this important class of herbicides.

References

Clethodim: A Technical Guide to a Potent Grass Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Clethodim, a selective post-emergence herbicide widely utilized for the control of annual and perennial grasses in a variety of broadleaf crops. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering detailed information on its chemical properties, mechanism of action, experimental protocols for its evaluation, and the biochemical pathways it targets.

Core Chemical and Physical Properties

This compound is a member of the cyclohexanedione chemical family.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and field applications.

PropertyValueReference
CAS Number 99129-21-2[2][3]
Molecular Weight 359.91 g/mol [2][3]
Molecular Formula C₁₇H₂₆ClNO₃S

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's herbicidal activity stems from its potent and reversible inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking the action of ACCase, this compound effectively halts the production of these vital lipids, leading to a cessation of growth and eventual death of the targeted grass species.

The selectivity of this compound for grasses over broadleaf plants is attributed to differences in the sensitivity of their respective ACCase enzymes. The ACCase found in broadleaf plants is significantly less susceptible to inhibition by cyclohexanedione herbicides like this compound. Specifically, research suggests that this compound interferes with the carboxyl transfer site of the enzyme, rather than the biotin carboxylation site. Symptoms of this compound application on susceptible grasses, such as chlorosis and necrosis of young tissues, typically appear within 7 to 14 days.

Clethodim_Mode_of_Action cluster_plant_cell Grass Plant Cell cluster_herbicidal_action Herbicidal Action Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Biosynthesis Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Essential component Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Required for Plant Death Plant Death Plant_Growth->Plant Death Cessation leads to ACCase->Malonyl_CoA Catalyzes conversion This compound This compound This compound->ACCase Inhibits

Fig. 1: this compound's inhibition of the fatty acid synthesis pathway.

Experimental Protocols

Whole-Plant Herbicide Dose-Response Assay

This protocol is designed to determine the level of resistance in a weed population to this compound.

  • Plant Preparation: Grow suspected resistant and a known susceptible biotype of a target grass species (e.g., Italian ryegrass) from seed in pots.

  • Herbicide Application: At the 3- to 4-leaf stage, treat the plants with a range of this compound doses. A typical experiment might include a non-treated control and doses ranging from a fraction of the recommended field rate to several times the recommended rate (e.g., 0.136 kg ha⁻¹ as a 1x rate).

  • Data Collection: After a set period (e.g., 21 days), assess the plants for visual injury and measure the shoot dry weight.

  • Analysis: Analyze the data using a non-linear regression model to determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) for each biotype. The resistance factor is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Molecular Analysis of ACCase Gene Mutations

This protocol is used to identify target-site mutations in the ACCase gene that confer resistance to this compound.

  • DNA Extraction: Extract genomic DNA from leaf tissue of both susceptible and resistant plant biotypes using a modified CTAB extraction method.

  • PCR Amplification: Amplify the carboxyltransferase (CT) domain of the ACCase gene using specific primers. Due to the size of the CT domain, internal primers may be necessary for sequencing.

  • DNA Sequencing: Purify the PCR products and send them for sequencing.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions. Common resistance-conferring mutations in grasses include I1781L, I2041N, D2078G, C2088R, and G2096A.

Experimental_Workflow cluster_dose_response Whole-Plant Dose-Response cluster_molecular_analysis Molecular Analysis A1 Plant Cultivation A2 Herbicide Application A1->A2 A3 Data Collection (Visual Injury, Dry Weight) A2->A3 A4 GR50 Calculation & Resistance Factor A3->A4 B4 Sequence Alignment & Mutation Identification A4->B4 Informs B1 DNA Extraction B2 ACCase Gene Amplification (PCR) B1->B2 B3 DNA Sequencing B2->B3 B3->B4 B4->A4 Explains

Fig. 2: Workflow for assessing this compound resistance.

Resistance to this compound

The widespread use of this compound has led to the evolution of resistance in several grass weed populations. The primary mechanism of resistance is the alteration of the ACCase enzyme at the site where the herbicide binds. Studies have identified several mutations in the ACCase gene of resistant Lolium species that reduce the efficacy of this compound. Understanding the molecular basis of this resistance is crucial for developing sustainable weed management strategies.

Conclusion

This compound remains an effective tool for the management of grass weeds in broadleaf cropping systems. Its specific mode of action, targeting a key enzyme in fatty acid biosynthesis, provides its selectivity and potency. However, the emergence of resistance necessitates a thorough understanding of its biochemical interactions and the genetic basis of resistance. The experimental protocols outlined in this guide provide a framework for the continued study and effective deployment of this important herbicide.

References

The Selective Systemic Properties of Clethodim in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clethodim is a post-emergence herbicide renowned for its selective control of annual and perennial grasses in a wide array of broadleaf crops.[1][2][3][4][5] Its efficacy lies in its systemic nature and its specific mode of action, which allows it to be lethal to targeted grass species while leaving desirable crops unharmed. This technical guide provides an in-depth analysis of the selective systemic properties of this compound, focusing on its mechanism of action, uptake, translocation, and metabolism within plants. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action and Selectivity

This compound's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth and development. By blocking ACCase, this compound effectively halts the production of these essential lipids, leading to a cessation of growth, cellular disruption, and ultimately, the death of the susceptible plant.

The selectivity of this compound between grasses (monocots) and broadleaf plants (dicots) is attributed to the structural differences in the ACCase enzyme between these two plant groups. Grasses possess a homomeric form of plastidic ACCase that is sensitive to this compound. In contrast, broadleaf plants have a heteromeric form of this enzyme in their chloroplasts, which is not inhibited by this compound. This fundamental difference in the target enzyme's structure is the molecular basis for this compound's selective herbicidal action.

cluster_plant_cell Plant Cell This compound This compound ACCase_grass ACCase (Grasses) Homomeric This compound->ACCase_grass Inhibits ACCase_broadleaf ACCase (Broadleaf) Tolerant Form This compound->ACCase_broadleaf No Inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase_grass->Fatty_Acid_Synthesis Catalyzes Plant_Death Plant Death ACCase_grass->Plant_Death Inhibition leads to ACCase_broadleaf->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Formation Fatty_Acid_Synthesis->Cell_Membrane Plant_Growth Plant Growth Cell_Membrane->Plant_Growth

Mechanism of this compound's selective action on ACCase.

Uptake and Translocation

This compound is a systemic herbicide, meaning it is absorbed by the plant and moved to its sites of action. It is primarily absorbed through the foliage and then translocated via the phloem to areas of active growth, such as the meristematic tissues in the shoots and roots. This systemic movement ensures that the herbicide reaches the critical growing points, leading to a complete kill of the weed, including its root system, and preventing regrowth. The rainfastness of this compound is typically within one hour of application, indicating rapid foliar uptake.

The efficiency of this compound's uptake and translocation can be influenced by environmental factors and the use of adjuvants. For instance, stressful conditions like drought or extreme temperatures can reduce the absorption and translocation of the herbicide. The addition of adjuvants, such as crop oil concentrate (COC) and ammonium sulfate (AMS), has been shown to enhance the absorption of this compound.

Table 1: Quantitative Data on this compound Absorption in Grasses

Plant SpeciesFormulationAdjuvant(s)Time After Treatment (HAT)Absorption (% of Applied 14C)Reference
Bermudagrass0.12 kg L-1None1-7215 - 85
Bermudagrass0.24 kg L-1None1-725 - 40
Bermudagrass0.12 kg L-1AMS + COC1-72Increased significantly
Wheat0.12 kg L-1AMS + COC48 & 72Higher than other treatments

Table 2: Quantitative Data on this compound Translocation in Grasses

Plant SpeciesFormulationAdjuvant(s)Time After Treatment (HAT)Translocation (% of Absorbed 14C)NotesReference
Bermudagrass0.12 kg L-1 & 0.24 kg L-1Various7279-100% remained in treated leafNegligible amount translocated to roots.
Wheat0.12 kg L-1 & 0.24 kg L-1Various-Most remained in the treated leafNegligible amount translocated to the root.

Metabolism in Plants

Once absorbed, this compound is extensively metabolized within the plant. The parent compound is often found in low amounts or is completely absent in mature crops. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. These two metabolites are the major residues found in plants.

Another metabolic route is the elimination of the chloroallyl side chain, which results in the formation of imine derivatives, such as imine sulfoxide and imine sulfone. Hydroxylation can also occur, forming 5-hydroxy sulfoxide and 5-hydroxy sulfone. In some instances, conjugates of this compound sulfoxide and sulfone have been identified as major or minor metabolites. The rate and pathway of metabolism can vary between tolerant and susceptible species, which may contribute to the selectivity of the herbicide.

Table 3: Major Metabolites of this compound in Plants

MetabolitePlant SpeciesNotesReference
This compound SulfoxideCarrots, Soybeans, Cotton, SpinachMajor metabolite formed through sulfoxidation.
This compound SulfoneCarrots, Soybeans, Cotton, SpinachFormed by further oxidation of this compound sulfoxide.
Imine SulfoxideCarrots, Soybeans, CottonFormed by the elimination of the chloroallyl side chain.
Imine SulfoneCarrots, Soybeans, CottonFormed by the elimination of the chloroallyl side chain.
5-Hydroxy SulfoxideCarrots, Soybeans, CottonFormed through hydroxylation.
5-Hydroxy SulfoneCarrots, Soybeans, CottonFormed through hydroxylation.
Conjugates of Sulfoxide and SulfoneCarrots, Soybeans, CottonDetected as major or minor metabolites.

Experimental Protocols

The study of this compound's systemic properties heavily relies on the use of radiolabeled compounds, typically with 14C. This allows for the precise tracking and quantification of the herbicide's absorption, translocation, and metabolism within the plant.

Protocol: 14C-Clethodim Foliar Absorption and Translocation Study

  • Plant Culture: Grow susceptible (e.g., wheat, bermudagrass) and tolerant (e.g., soybean, cotton) plant species in a controlled environment (greenhouse or growth chamber) to a specified growth stage (e.g., four-to-five-leaf stage). Acclimatize plants to the experimental conditions for at least 24-48 hours prior to treatment.

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of formulated this compound and 14C-labeled this compound. The specific activity of the 14C-Clethodim should be sufficient for accurate detection. Adjuvants may be added to the solution as required by the experimental design.

  • Herbicide Application: Apply a precise volume of the 14C-Clethodim treatment solution to a specific location on a single leaf of each plant using a microsyringe. This ensures a consistent application and allows for the tracking of movement from a defined point.

  • Harvesting and Sample Processing: Harvest plants at predetermined time intervals after treatment (e.g., 1, 4, 12, 24, 48, 72 hours).

    • Leaf Wash: Carefully wash the treated leaf with a suitable solvent (e.g., acetone:water solution) to remove any unabsorbed herbicide from the leaf surface.

    • Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Radioactivity Quantification:

    • Liquid Scintillation Counting (LSC): Analyze the radioactivity in the leaf wash and in each plant section using LSC. The plant parts are typically combusted in a biological oxidizer to convert the 14C to 14CO2, which is then trapped and counted.

    • Autoradiography: For a visual representation of translocation, press and dry whole plants and expose them to X-ray film. The developed film will show the distribution of the 14C-labeled herbicide within the plant.

  • Data Analysis: Calculate the percentage of applied 14C that was absorbed (total radioactivity in the plant divided by the total applied) and the percentage of absorbed 14C that was translocated to different plant parts.

cluster_workflow Experimental Workflow Plant_Growth Plant Growth and Acclimatization Treatment_Prep Prepare 14C-Clethodim Solution Plant_Growth->Treatment_Prep Application Apply to Leaf Surface Treatment_Prep->Application Harvest Harvest at Time Intervals Application->Harvest Leaf_Wash Wash Treated Leaf Harvest->Leaf_Wash Sectioning Section Plant Parts Harvest->Sectioning LSC Quantify Radioactivity (LSC) Leaf_Wash->LSC Sectioning->LSC Autoradiography Visualize Translocation (Autoradiography) Sectioning->Autoradiography Data_Analysis Data Analysis LSC->Data_Analysis Autoradiography->Data_Analysis

Workflow for a 14C-Clethodim uptake and translocation study.

Conclusion

The selective systemic properties of this compound are a result of a specific mode of action, efficient uptake and translocation, and distinct metabolic pathways within plants. Its ability to inhibit the grass-specific form of ACCase provides excellent selectivity for use in broadleaf crops. The systemic nature of this compound ensures its movement to the growing points of the weed, resulting in effective and complete control. Understanding these fundamental aspects is crucial for optimizing its use in weed management programs and for the development of new herbicidal technologies. The methodologies outlined in this guide provide a framework for further research into the intricate interactions between herbicides and plants.

References

A Technical Guide to the Keto-Enol Tautomerism of Clethodim's Cyclohexenone Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Clethodim, a post-emergence cyclohexanedione oxime herbicide, is a critical tool in modern agriculture for controlling grass weeds. Its efficacy and environmental fate are intrinsically linked to its complex structural chemistry, which includes stereoisomerism, E/Z isomerism, and, most notably, keto-enol tautomerism within its cyclohexenone ring. This technical guide provides an in-depth examination of this tautomeric equilibrium. It presents quantitative data on tautomer populations in various solvents, details the experimental protocols used for their characterization, and illustrates the underlying chemical mechanisms and related degradation pathways. Understanding this dynamic equilibrium is crucial for developing more stable formulations, predicting environmental persistence, and elucidating its mode of action at the molecular level.

The Complex Isomerism of this compound

This compound's molecular structure gives rise to multiple forms of isomerism that coexist in equilibrium.[1] Commercial formulations are typically a racemic mixture of various isomers.[1][2]

  • Stereoisomerism: A chiral center at the 2-carbon of the ethylthiopropyl side chain results in enantiomeric pairs.[2]

  • E/Z Geometrical Isomerism: The C=N double bond in the oxime group allows for (E) and (Z) isomers. The (E)-oxime configuration is generally more stable and possesses greater herbicidal efficacy.[2]

  • Keto-Enol Tautomerism: The core of its chemical dynamism lies in the cyclohexenone ring, which exists as an equilibrium mixture of keto and enol tautomers. The proton on the 3-hydroxyl group of the hydroxycyclohexenone moiety is mobile, allowing for this transformation.

This guide focuses on the keto-enol tautomerism, a phenomenon central to this compound's reactivity and stability.

The Keto-Enol Tautomeric Equilibrium

The cyclohexenone ring of this compound interconverts between a dione (keto) form and a hydroxycyclohexenone (enol) form. This equilibrium is not static; it is highly influenced by the surrounding chemical environment, particularly the polarity of the solvent. The general mechanism can be catalyzed by either acid or base.

Keto_Enol_Tautomerism cluster_keto Keto Form (Dione) cluster_enol Enol Form (Hydroxycyclohexenone) Keto Cyclohexane-1,3-dione Ring Enol 3-Hydroxycyclohex-2-en-1-one Ring Keto->Enol Enolization (H⁺ or OH⁻ catalysis) Enol->Keto Ketization (H⁺ or OH⁻ catalysis)

A study using Nuclear Magnetic Resonance (NMR) spectroscopy has quantified the tautomeric equilibrium of this compound in various deuterated solvents. The results demonstrate a significant shift in the equilibrium based on solvent polarity, a principle known as Meyer's rule, which posits that the more polar keto form is favored in more polar solvents.

Quantitative Analysis of Tautomeric Forms

The relative populations of the major this compound tautomers have been determined experimentally. A key investigation identified three primary species in solution: the E-ketoenolimine, the E-diketoenamine, and the Z-ketoenolimine. The distribution of these tautomers is highly dependent on the solvent, as summarized below.

SolventTautomer: E-ketoenolimine (%)Tautomer: E-diketoenamine (%)Tautomer: Z-ketoenolimine (%)
Chloroform-d (CDCl₃)~10000
Acetone-d₆8920
DMSO-d₆53470
Water (D₂O)662014
Source: Data compiled from a detailed NMR and theoretical study.

These data highlight that in the non-polar solvent chloroform, the enol form is exclusively present. In contrast, polar aprotic solvents like acetone and DMSO show a mixture, while in water, a complex equilibrium involving both E and Z isomers of the enol form exists alongside the keto form.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of this compound's tautomeric forms rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol outlines the general steps for determining the tautomeric ratio of this compound in different solvents.

Objective: To quantify the relative concentrations of keto and enol tautomers of this compound at equilibrium in a given solvent.

Materials:

  • This compound analytical standard

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • NMR Spectrometer (¹H and ¹³C capabilities, e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound standard.

    • Dissolve the standard in a known volume of the chosen deuterated solvent to create a stock solution of known concentration.

    • Transfer an aliquot of the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional proton (¹H) NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) long enough (e.g., 5 seconds) to ensure accurate integration.

    • Acquire a carbon-13 (¹³C) NMR spectrum to identify the carbonyl and olefinic carbons characteristic of each tautomer.

    • (Optional) Perform two-dimensional correlation spectroscopy (COSY) experiments to establish proton-proton couplings and confirm structural assignments for each tautomer.

  • Data Analysis and Quantification:

    • Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Identify distinct, well-resolved signals corresponding to each tautomer. The protons of the chloroallyl group are often used for this purpose as their chemical shifts can differ significantly between tautomers.

    • Carefully integrate the area under the chosen characteristic peaks for each tautomer.

    • Calculate the mole fraction or percentage of each tautomer by comparing their respective integration values. For example, if signal A corresponds to the keto form and signal B to the enol form, the percentage of enol is calculated as: % Enol = [Integral(B) / (Integral(A) + Integral(B))] * 100.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve this compound in Deuterated Solvent Acquire_H1 ¹H NMR Spectrum Prep->Acquire_H1 Acquire_C13 ¹³C NMR Spectrum Acquire_COSY 2D COSY (Optional) Process Process Spectra Acquire_COSY->Process Identify Identify Tautomer Signals Process->Identify Integrate Integrate Peaks Identify->Integrate Calculate Calculate Tautomer Ratio Integrate->Calculate

Tautomerism and the Environmental Fate of this compound

The keto-enol equilibrium is a key factor in the environmental degradation of this compound. The herbicide is known to be susceptible to rapid photodegradation. The presence of different tautomers, each with unique electronic properties and reactivity, influences the pathways and products of these degradation processes.

The primary degradation pathways for this compound involve oxidation of the sulfur atom to form this compound sulfoxide and this compound sulfone, which are the main metabolites. Other significant reactions include photoisomerization to the Z-isomer and cleavage of the oxime ether bond. The tautomeric state of the cyclohexenone ring can affect the rate and outcome of these transformations.

Degradation_Pathway cluster_oxidation Oxidation cluster_other Other Pathways This compound This compound (Keto-Enol Equilibrium) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Major Isomerization Z-Isomer This compound->Isomerization Photolysis Cleavage Imine & Other Photoproducts This compound->Cleavage Photolysis Sulfone This compound Sulfone Sulfoxide->Sulfone

Conclusion

The keto-enol tautomerism of this compound's cyclohexenone ring is a fundamental aspect of its chemistry, profoundly influencing its physical properties, stability, and environmental interactions. As demonstrated by quantitative NMR studies, the equilibrium between the keto and enol forms is highly sensitive to the solvent environment. For professionals in agrochemical research and development, a thorough understanding of this dynamic process is essential. It informs the design of more effective and stable formulations, aids in the prediction of metabolic and environmental degradation pathways, and provides a molecular basis for its herbicidal activity. Further research into the kinetics of tautomeric interconversion and the specific herbicidal contribution of each tautomer could unlock new avenues for the rational design of next-generation herbicides.

References

Commercial synthesis process for Clethodim production

Author: BenchChem Technical Support Team. Date: November 2025

Clethodim, a post-emergence selective cyclohexanedione herbicide, is widely utilized for the control of annual and perennial grasses in a variety of broadleaf crops. Its chemical name is (E)-2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one. The commercial production of this compound involves a multi-step chemical synthesis process, with several patented routes outlining the construction of its core cyclohexenone structure and the subsequent attachment of key functional groups. This guide details the primary synthesis pathways, key intermediates, and reaction conditions employed in the industrial manufacturing of this compound.

Core Synthesis Strategies

The commercial synthesis of this compound primarily revolves around the coupling of two key intermediates: a substituted cyclohexanedione and an O-substituted hydroxylamine. The main variations in the synthesis routes lie in the preparation of these precursors.

One of the most common and efficient pathways involves the reaction of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione with O-(3-chloro-2-propen-1-yl)hydroxylamine.[1] Alternative strategies begin with simpler starting materials and build the cyclohexanedione ring system through a series of reactions.[2]

Detailed Synthesis Pathways

Pathway 1: Condensation of Key Intermediates

This is a prevalent industrial method that involves the synthesis of two key fragments followed by their condensation.

Step 1: Synthesis of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione (Trione Intermediate)

The synthesis of this trione intermediate is a multi-step process that can be initiated from the reaction of ethanethiol with crotonaldehyde.[2][3] A detailed route is outlined in patent literature, starting from 3,5-heptadien-2-one.[4]

  • Nucleophilic Addition: 3,5-heptadien-2-one reacts with ethyl mercaptan in the presence of an organic base catalyst like triethylamine to yield 6-ethylthio-3-hepten-2-one.

  • Michael Addition and Acylation: The resulting ketone then undergoes a Michael addition with dimethyl malonate, followed by a reaction with propionyl chloride to form (±)-3-[propionyloxy]-5-[2-(ethylthio)propyl]-6-[methoxycarbonyl]hex-2-en-1-one.

  • Rearrangement, Hydrolysis, and Decarboxylation: This intermediate is then subjected to rearrangement, hydrolysis, and decarboxylation to yield the target trione, (±)-2-(propionyl)-3-hydroxy-5-[2-(ethylthio)propyl]cyclohex-2-en-1-one.

Step 2: Synthesis of O-(3-chloro-2-propen-1-yl)hydroxylamine

This intermediate, also referred to as chloroallyl oxygen amine, is prepared from hydroxylamine hydrochloride. One efficient method involves a continuous flow process, which enhances reaction time and safety. The synthesis proceeds via acetylamination, etherification, and subsequent hydrolysis.

Step 3: Final Condensation Reaction

The final step is the condensation of the trione intermediate with O-(3-chloro-2-propen-1-yl)hydroxylamine to form this compound. This reaction is typically carried out in a suitable solvent, such as dichloromethane or petroleum ether. Recent advancements propose a continuous flow process in a microreactor without the use of a solvent, which offers environmental benefits.

The reaction conditions for this final step have been optimized to improve yield and purity, with some processes operating at temperatures between 20-25 °C without a catalyst.

Pathway 2: Stepwise Ring Formation and Functionalization

An alternative, more classical approach involves the sequential construction of the this compound molecule.

  • Reaction of ethyl mercaptan with crotonal.

  • Successive treatment with acetone and dimethyl malonate.

  • Hydrolysis to form a carboxylic acid.

  • Reaction with propionic acid chloride.

  • Final reaction with O-(3-chloro-2-propen-1-yl)hydroxylamine.

This pathway builds the core structure step-by-step, incorporating the necessary functional groups along the way.

Experimental Protocols and Data

Final Condensation of Trione and Chloroallyl Oxygen Amine

Protocol: A common industrial process involves charging a reactor with dichloromethane as a solvent, followed by the addition of 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione and chloroallyl oxygen amine. The reaction is typically conducted at a controlled temperature, for instance, 20-25 °C. After the reaction is complete, the solvent is removed under reduced pressure to yield this compound.

ParameterValueReference
SolventDichloromethane
Reactant Molar Ratio (Trione:Amine)1:1.05-1.3
Reaction Temperature20-25 °C
Reaction Time1.5-2 hours (addition) + 1.5-2 hours (reaction)
Product Yield92.5% - 98.1%
Product Purity (HPLC)93.7% - 97.1%
Continuous Flow Synthesis

A recent patent describes a continuous flow process for the final condensation step.

Protocol: 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione and O-(3-chloro-2-propen-1-yl)hydroxylamine are charged into a microreactor through separate dosing lines. The reaction occurs in the absence of a solvent within the microreactor.

ParameterValueReference
SolventNone
Reaction Temperature20-90 °C
Residence Time3-15 minutes

Visualizing the Synthesis Pathways

Clethodim_Synthesis_Pathway_1 cluster_trione Synthesis of Trione Intermediate cluster_amine Synthesis of Amine Intermediate 3,5-Heptadien-2-one 3,5-Heptadien-2-one 6-Ethylthio-3-hepten-2-one 6-Ethylthio-3-hepten-2-one 3,5-Heptadien-2-one->6-Ethylthio-3-hepten-2-one Ethyl Mercaptan, Triethylamine Intermediate_V Intermediate_V 6-Ethylthio-3-hepten-2-one->Intermediate_V Dimethyl Malonate, Propionyl Chloride Trione 5-[2-(ethylthio)propyl]-2-(1-oxopropyl) -1,3-cyclohexanedione Intermediate_V->Trione Rearrangement, Hydrolysis, Decarboxylation This compound This compound Trione->this compound Hydroxylamine HCl Hydroxylamine HCl Amine O-(3-chloro-2-propen-1-yl) hydroxylamine Hydroxylamine HCl->Amine Multistep Process Amine->this compound

Caption: Pathway 1: Condensation of key intermediates for this compound synthesis.

Clethodim_Synthesis_Pathway_2 Ethyl_Mercaptan Ethyl Mercaptan Intermediate_1 Intermediate_1 Ethyl_Mercaptan->Intermediate_1 Crotonal Crotonal Crotonal->Intermediate_1 Acetone Acetone Dimethyl_Malonate Dimethyl Malonate Hydrolysis Hydrolysis Propionic_Acid_Chloride Propionic Acid Chloride Amine O-(3-chloro-2-propen-1-yl) hydroxylamine This compound This compound Amine->this compound Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + Acetone Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 + Dimethyl Malonate Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Hydrolysis Intermediate_5 Intermediate_5 Intermediate_4->Intermediate_5 + Propionic Acid Chloride Intermediate_5->this compound

Caption: Pathway 2: Stepwise construction of the this compound molecule.

Conclusion

The commercial synthesis of this compound is a well-established process with multiple effective routes. The choice of a particular pathway depends on factors such as the availability and cost of starting materials, desired product purity, and environmental considerations. The trend towards continuous flow processes highlights the industry's move towards more efficient, safer, and greener manufacturing methods. Further research into novel catalysts and reaction conditions is expected to continue to optimize the production of this important herbicide.

References

Clethodim as a cyclohexanedione family herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Clethodim is a selective, post-emergence cyclohexanedione herbicide highly effective against a broad spectrum of annual and perennial grasses.[1][2][3] As a member of the Herbicide Resistance Action Committee (HRAC) Group A, its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[3][4] This inhibition disrupts the formation of cell membranes, ultimately leading to the death of susceptible grass species. This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, toxicological profile, and environmental fate, along with a representative experimental protocol for its analysis.

Chemical and Physical Properties

This compound is an amber, viscous liquid at room temperature. Its chemical and physical properties are summarized in the table below. The water solubility and soil adsorption of this compound are highly dependent on pH.

PropertyValueReference
IUPAC Name (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one
CAS Number 99129-21-2
Molecular Formula C17H26ClNO3S
Molecular Weight 359.9 g/mol
Appearance Clear, viscous, amber liquid
Vapor Pressure <1 x 10-2 mPa (20°C)
Water Solubility pH dependent; 11.9 mg/L at 25°C (estimated)
Log P (Octanol-Water Partition Coefficient) 4.2 (at pH 4)
Soil Adsorption Coefficient (Kd) 0.49 (pH 9), 40 (pH 7), >3,000 (pH 5)

Mechanism of Action: ACCase Inhibition

This compound's herbicidal activity stems from its function as a potent inhibitor of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By competitively binding to ACCase, this compound blocks the production of malonyl-CoA, a key building block for fatty acid chains. This disruption of lipid synthesis leads to a failure in the formation of new cell membranes, particularly in the rapidly growing meristematic tissues of grasses. Consequently, growth ceases, followed by chlorosis and necrosis of young tissues, with symptoms typically appearing within 7 to 14 days.

Caption: Mechanism of this compound as an ACCase inhibitor.

Toxicological Profile

This compound exhibits moderate acute oral toxicity in mammals and is classified as EPA Toxicity Class II, requiring products to carry the "WARNING" signal word. It is considered practically non-toxic by dermal absorption. The primary target organ for toxicity after repeated exposure in rats, mice, and dogs is the liver. This compound is not considered to be carcinogenic or genotoxic.

Table 1: Acute Toxicological Data for this compound

Test OrganismEndpointValueReference
Rat (male)Oral LD501630 mg/kg
Rat (female)Oral LD501360 mg/kg
RabbitDermal LD50>5000 mg/kg
RatInhalation LC50 (4h)>3.25 mg/L

Table 2: Ecotoxicological Data for this compound

Test OrganismEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC5018 - 56 mg/L
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50>33 mg/L
Daphnia magna48-hour LC5020.2 mg/L
Bobwhite Quail (Colinus virginianus)Oral LD50>1640 mg/kg
Honeybee (Apis mellifera)LD50>100 µ g/bee

Environmental Fate

This compound is characterized by low persistence in the soil environment, with a typical half-life of approximately 3 days. The primary routes of degradation are aerobic microbial processes and photolysis. Its main soil metabolites include this compound sulfoxide and this compound sulfone. While the parent compound and its degradates can be mobile in soil, its short half-life mitigates the risk of significant groundwater contamination under normal use conditions. In aquatic environments, this compound can be more persistent, with hydrolysis half-lives of approximately 300 days at neutral to alkaline pH. However, due to its low persistence and mobility in soil, it is generally unlikely to be found in surface waters.

Experimental Protocols

Protocol: Determination of this compound Residues in Soil by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Soil sample

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • HPLC system with UV or Mass Spectrometry (MS) detector

2. Sample Preparation and Extraction (QuEChERS-based method): a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 1 minute. c. Add 10 mL of acetonitrile and vortex vigorously for 1 minute. d. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. e. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. f. Transfer the upper acetonitrile layer to a new tube for cleanup.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. To the collected acetonitrile extract, add 150 mg of PSA and 50 mg of C18 sorbent. b. Vortex for 30 seconds to ensure thorough mixing. c. Centrifuge at 4000 rpm for 5 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10 µL. e. Detection: UV at 254 nm or MS with electrospray ionization (ESI). f. Quantification: Prepare a calibration curve using this compound analytical standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Experimental_Workflow start Start: Soil Sample Collection sample_prep 1. Sample Preparation (10g soil + 10mL H2O) start->sample_prep end End: Data Analysis extraction 2. Extraction (Acetonitrile, MgSO4, NaCl) sample_prep->extraction centrifuge1 3. Centrifugation (4000 rpm, 5 min) extraction->centrifuge1 cleanup 4. d-SPE Cleanup (PSA, C18) centrifuge1->cleanup Collect Supernatant centrifuge2 5. Centrifugation (4000 rpm, 5 min) cleanup->centrifuge2 filtration 6. Filtration (0.22 µm syringe filter) centrifuge2->filtration Collect Supernatant hplc 7. HPLC Analysis filtration->hplc hplc->end

Caption: Workflow for this compound residue analysis in soil.

Weed Resistance

As with many herbicides, the repeated use of this compound and other Group A herbicides can lead to the selection of naturally resistant weed biotypes. Resistance typically arises from mutations in the target ACCase enzyme, which reduce the binding affinity of the herbicide. To mitigate the development of resistance, it is crucial to rotate herbicides with different modes of action and incorporate integrated weed management practices.

Resistance_Development cluster_WeedPopulation Weed Population Susceptible Susceptible Biotypes Selection Selection Pressure Susceptible->Selection Resistant Naturally Resistant Biotypes (Low Frequency) Resistant->Selection Application Repeated Application of This compound (Group A Herbicide) Application->Selection Outcome1 Susceptible Weeds Controlled Selection->Outcome1 Outcome2 Resistant Weeds Survive and Reproduce Selection->Outcome2 Domination Resistant Biotype Dominates Population Outcome2->Domination

Caption: Logical flow of herbicide resistance development.

Conclusion

This compound is a highly effective graminicide whose mode of action as an ACCase inhibitor is well-understood. Its toxicological and environmental profiles indicate a moderate acute toxicity to mammals and low persistence in soil. The primary concerns associated with its use are the potential for liver effects with chronic exposure and the development of weed resistance. Proper stewardship, including adherence to application guidelines and the implementation of resistance management strategies, is essential for its continued efficacy and safe use in agriculture.

References

A Comprehensive Technical Guide to the Solubility of Clethodim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of the selective post-emergence herbicide clethodim in various aqueous and organic media. Understanding the solubility characteristics of this compound is paramount for its effective formulation, application, and environmental fate assessment. This document compiles quantitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Core Principles of this compound Solubility

This compound is a member of the cyclohexanedione family of herbicides. Its molecular structure contains an enol moiety, which imparts acidic properties (pKa 4.47).[] This characteristic is a critical determinant of its solubility profile, particularly in aqueous solutions. As the pH of the aqueous medium increases above the pKa, the this compound molecule deprotonates, forming a more polar anion that is significantly more soluble in water. Consequently, the aqueous solubility of this compound is highly pH-dependent.[][2] In organic solvents, this compound generally exhibits high solubility, a feature that is essential for its formulation as an emulsifiable concentrate.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The following tables summarize the available quantitative data for its solubility in water at various pH levels and in several common organic solvents.

Table 1: Solubility of this compound in Water

pHTemperature (°C)SolubilityReference(s)
4200.0530 g/L
5Not Specified11.9 mg/L (estimated)
7205.45 g/L
92058.9 g/L

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)SolubilityReference(s)
Acetone25>900 g/L
Dichloromethane25>200 g/L
Ethyl Acetate25>900 g/L
Hexane25>900 g/L
Methanol25>200 g/L
Xylene25>200 g/L

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental component of its physicochemical characterization. Standardized methodologies are employed to ensure data accuracy and reproducibility. The primary methods used for determining the solubility of agrochemicals like this compound are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Water Solubility Determination (OECD Guideline 105)

For determining the solubility of substances in water, the OECD Guideline 105 is the internationally recognized standard. This guideline describes two primary methods: the Column Elution Method and the Flask Method. Given the solubility of this compound, particularly at neutral and alkaline pH, the Flask Method is the more appropriate procedure.

Flask Method Protocol Outline:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of the substance and the time required to reach equilibrium.

  • Apparatus: A constant temperature water bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC-UV) are required.

  • Procedure:

    • An excess amount of the test substance (this compound) is added to a flask containing a known volume of water at a specific pH.

    • The flask is agitated in the constant temperature bath for a sufficient period to allow for the establishment of equilibrium (typically 24-48 hours).

    • After equilibrium is reached, the solution is allowed to stand to permit the separation of undissolved material.

    • A sample of the supernatant is carefully taken, ensuring no undissolved particles are included. Centrifugation or filtration may be employed.

    • The concentration of this compound in the sample is determined using a validated analytical method.

  • Data Analysis: The mean of at least three independent determinations is calculated to report the final solubility value.

It has been noted that for this compound, the use of the OECD 105 flask method may have been applied outside of its recommended range in some studies, which could lead to inconsistencies in reported values.

Organic Solvent Solubility Determination (CIPAC Method MT 181)

For determining the solubility of pesticides in organic solvents, the CIPAC Method MT 181 provides a suitable methodology, particularly for solubilities above 10 g/L.

CIPAC Method MT 181 Protocol Outline:

  • Preliminary Test: A preliminary test is performed by adding measured volumes of the solvent to a known mass of the test substance to estimate the approximate solubility.

  • Apparatus: Graduated cylinders with stoppers and a temperature-controlled environment are necessary.

  • Procedure:

    • A pre-weighed amount of the test substance (this compound) is placed in a graduated cylinder.

    • A measured volume of the organic solvent is added incrementally to the cylinder.

    • After each addition, the cylinder is stoppered and shaken vigorously until the substance is completely dissolved.

    • The total volume of solvent required for complete dissolution is recorded.

  • Data Analysis: The solubility is determined based on the mass of the substance and the volume of solvent used. The experiment is performed in duplicate to ensure consistency.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, such as this compound. This workflow begins with preliminary assessments and progresses through to definitive quantitative measurements.

G cluster_prelim Preliminary Assessment cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility cluster_final Final Reporting start Start: Compound Information (Structure, pKa, etc.) prelim_test Preliminary Solubility Test (Qualitative in various solvents) start->prelim_test Initial Screening ph_selection Select pH Range (Based on pKa) prelim_test->ph_selection pH-dependency indicated solvent_selection Select Relevant Organic Solvents prelim_test->solvent_selection Organic solvent solubility indicated oecd_105 OECD Guideline 105 (Flask Method) ph_selection->oecd_105 analysis_aq Analytical Quantification (e.g., HPLC) oecd_105->analysis_aq data_aq Report Aqueous Solubility (g/L at specific pH and Temp) analysis_aq->data_aq final_report Compile Comprehensive Solubility Profile data_aq->final_report cipac_181 CIPAC Method MT 181 solvent_selection->cipac_181 analysis_org Visual or Instrumental Determination of Dissolution cipac_181->analysis_org data_org Report Organic Solubility (g/L at specific Temp) analysis_org->data_org data_org->final_report

Fig 1. Logical workflow for solubility assessment.

References

Clethodim: A Technical Guide to Vapor Pressure and Environmental Volatility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and environmental volatility of the herbicide Clethodim. The information is compiled from various scientific and regulatory sources to assist researchers, scientists, and professionals in understanding its environmental fate and behavior.

Physicochemical Properties of this compound

This compound is a selective post-emergence herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops. Its environmental volatility is primarily determined by its vapor pressure and other related physicochemical properties. A summary of these key parameters is presented in the table below.

PropertyValueTemperature (°C)Reference(s)
Vapor Pressure <1 x 10⁻² mPa20[1]
1.35 x 10⁻⁸ Pa25[2]
<1 x 10⁻⁷ mm HgNot Specified[3]
Henry's Law Constant 1.4 x 10⁻⁷ Pa m³ mol⁻¹25Not Specified
<2 x 10⁻⁹ atm m³/mol20[3]
Water Solubility pH-dependentNot Specified[1]
29 mg/LNot Specified
Octanol-Water Partition Coefficient (log Kow) 4.2 (at pH 4)Not Specified
Soil Sorption Coefficient (Koc) 4.9 - 271 L/kgNot Specified
Soil Half-life (Aerobic) 1.2 - 3 days25
Aquatic Half-life (Aqueous Phase) 128 daysNot Specified
Aquatic Half-life (Sediment) 214 daysNot Specified

Environmental Volatility and Fate

This compound is characterized by its low vapor pressure, indicating that it is not a volatile compound. This low volatility suggests that significant movement of this compound into the atmosphere after application is unlikely.

The environmental fate of this compound is primarily governed by microbial degradation in soil and water. In soil, it has a short half-life of approximately 1.2 to 3 days under aerobic conditions. The major degradation products in soil are this compound sulfoxide and this compound sulfone. While this compound itself is not persistent, some of its degradates can be more persistent.

In the aquatic environment, this compound is more persistent, with reported half-lives of 128 days in the aqueous phase and 214 days in sediment. Photolysis can be a route of degradation in water, with half-lives ranging from 1.5 to 9.6 days depending on the pH. However, in natural waters, its degradation is more complex and can be influenced by the presence of other substances.

The following diagram illustrates the key environmental fate pathways of this compound.

This compound This compound Soil Soil Compartment This compound->Soil Application Water Aquatic Compartment This compound->Water Direct Application/ Drift Air Atmosphere This compound->Air Minimal Soil->Water Leaching/Runoff Degradation_Soil Microbial Degradation (this compound Sulfoxide, This compound Sulfone) Soil->Degradation_Soil Primary Fate Degradation_Water Photolysis & Microbial Degradation Water->Degradation_Water Leaching Leaching Runoff Runoff Volatilization Volatilization (Low)

Environmental Fate Pathways of this compound

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are often proprietary and not publicly available. However, regulatory bodies like the OECD and EPA provide standardized guidelines for testing chemicals. The following is a generalized workflow for determining the vapor pressure of a substance like this compound, based on the OECD Guideline 104 for Vapor Pressure.

Typical Experimental Workflow for Vapor Pressure Determination (OECD 104)

The choice of method for vapor pressure determination depends on the expected range of the vapor pressure. For a substance with low volatility like this compound, methods such as the gas saturation method or the Knudsen effusion method are often employed.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep Prepare Pure This compound Sample Apparatus Select & Calibrate Apparatus (e.g., Gas Saturation System) Prep->Apparatus Equilibrate Equilibrate Sample at Constant Temperature Apparatus->Equilibrate Measure Measure Mass Loss or Concentration in Gas Stream Equilibrate->Measure Repeat Repeat at Different Temperatures Measure->Repeat Calculate Calculate Vapor Pressure at Each Temperature Repeat->Calculate Plot Plot ln(P) vs 1/T (Clausius-Clapeyron) Calculate->Plot Report Report Final Vapor Pressure Value(s) Plot->Report

References

Methodological & Application

Clethodim Application Protocols for Broadleaf Crop Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Clethodim, a selective, post-emergence herbicide for the control of annual and perennial grasses in a variety of broadleaf crops.[1][2][3][4] this compound's utility in research settings stems from its high degree of selectivity, allowing for the study of broadleaf crops in environments where grass weed pressure is a significant variable.[5] This document outlines this compound's mechanism of action, provides detailed experimental protocols, summarizes quantitative data on application rates and efficacy, and discusses important considerations such as adjuvant use and tank-mixing.

This compound belongs to the cyclohexanedione chemical family and acts as a systemic herbicide. It is absorbed through the foliage and translocated to the growing points of the grass weeds, where it inhibits the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is critical for fatty acid synthesis, a process essential for the formation of cell membranes. Broadleaf plants possess a form of ACCase that is not susceptible to this compound, which accounts for the herbicide's selectivity. Inhibition of ACCase in grasses leads to a cessation of growth, followed by chlorosis and necrosis of young tissues, with complete control typically observed within 7 to 21 days.

Data Presentation

The following tables summarize key quantitative data derived from various research studies on this compound application.

Table 1: Recommended this compound Application Rates for Various Broadleaf Crops

CropFormulationApplication Rate (per acre)Application Rate (per hectare)Notes
Soybeans120 g/L EC8 - 16 fl. oz.120 - 250 mLApply when grass weeds are young and actively growing (2-4 leaf stage).
Cotton240 g/L EC8 - 16 fl. oz.150 - 250 mLApply as a foliar spray during active weed growth.
Canola240 g/L EC6 fl. oz. (max per season)Up to 500 mLLate applications or higher rates can cause significant yield loss.
Sunflowers240 g/L EC8 - 10 fl. oz.150 - 250 mLApply during early weed growth stages.
Peanuts120 g/L EC8 - 16 fl. oz.120 - 250 mLApply post-emergence.
Sugar Beets240 g/L EC9 - 12 fl. oz.180 - 250 mLApply when grasses are actively growing and not under stress.
Potatoes240 g/L EC9 - 12 fl. oz.180 - 250 mLEnsure active grass growth for optimal results.
Alfalfa120 g/L EC8 - 16 fl. oz.120 - 250 mLApply post-emergence.
Clover240 g/L EC6 - 8 fl. oz.150 - 250 mLApply when clover is established and not under stress.

Table 2: Recommended Adjuvants for Use with this compound

Adjuvant TypeRecommended RateNotes
Crop Oil Concentrate (COC)1.0% v/v or 1 qt/acreEssential for effective penetration and uptake. Contains at least 80% oil and 15% emulsifier.
Methylated Seed Oil (MSO)0.5 - 1.0% v/vCan improve uptake and efficacy.
Ammonium Sulfate (AMS)2.5 - 4.0 lbs/acreMay be added to improve control of certain grass species.

Table 3: Summary of this compound Tank-Mix Interactions with Broadleaf Herbicides

Broadleaf HerbicideInteraction with this compoundEffect on Grass ControlMitigation Strategy
AcifluorfenAntagonisticReducedSequential application (apply this compound 1 day before broadleaf herbicide).
LactofenAntagonisticReducedSequential application.
BentazonAntagonisticReducedSequential application.
2,4-DBSynergisticIncreasedTank-mixing can be beneficial.
BromoxynilNo significant interactionNoneCan be tank-mixed.
GlyphosatePotentially AntagonisticMay be reduced, especially under stressful conditionsIncrease this compound rate slightly if tank-mixing.
DicambaAntagonisticReducedSequential application is recommended.
2,4-D AmineHighly AntagonisticSignificantly ReducedAvoid tank-mixing.

Experimental Protocols

The following protocols are designed for research purposes to evaluate the efficacy and phytotoxicity of this compound on broadleaf crops.

Protocol 1: this compound Efficacy and Dose-Response Study

Objective: To determine the effective dose of this compound for controlling specific grass weed species in a given broadleaf crop and to establish a dose-response curve.

Materials:

  • This compound formulation (e.g., 240 g/L EC)

  • Adjuvant (e.g., Crop Oil Concentrate)

  • Research plots with established broadleaf crop and target grass weed populations

  • Calibrated research sprayer

  • Personal Protective Equipment (PPE)

  • Weed biomass collection bags

  • Drying oven

  • Scale

Methodology:

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 3m x 6m to allow for representative sampling and minimize edge effects.

  • Treatments:

    • Untreated Control (no herbicide application)

    • Adjuvant only Control

    • A minimum of five graded doses of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x the recommended label rate). The 1x rate should be based on the target weed and crop.

  • Application:

    • Apply treatments post-emergence when the target grass weeds are at the 2-6 leaf stage and actively growing.

    • Ensure the sprayer is properly calibrated to deliver the intended volume (e.g., 10-20 gallons per acre).

    • Mix this compound and the recommended rate of adjuvant in water according to the calculated rates for each treatment.

  • Data Collection:

    • Visual Weed Control Ratings: Assess weed control at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death of weeds).

    • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT on a 0-100% scale (0 = no injury, 100 = crop death).

    • Weed Biomass: At 28 DAT, collect all above-ground weed biomass from a designated quadrat (e.g., 0.5m²) within each plot. Dry the biomass at 70°C to a constant weight and record the dry weight.

    • Crop Yield: At crop maturity, harvest the designated yield area from the center of each plot and determine the yield.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). Fit the dose-response data to a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ (the dose required to reduce weed growth by 50%).

Protocol 2: this compound and Broadleaf Herbicide Tank-Mix Compatibility Study

Objective: To evaluate the potential for antagonism or synergy when tank-mixing this compound with a broadleaf herbicide for weed control in a broadleaf crop.

Materials:

  • This compound formulation

  • Broadleaf herbicide formulation

  • Adjuvant (as recommended for both herbicides)

  • Research plots with the target crop and a mix of grass and broadleaf weeds

  • Calibrated research sprayer

  • PPE

Methodology:

  • Experimental Design: RCBD with a factorial arrangement of treatments and a minimum of four replications.

  • Plot Size: As described in Protocol 1.

  • Treatments:

    • Untreated Control

    • This compound applied alone (at the recommended rate)

    • Broadleaf herbicide applied alone (at the recommended rate)

    • This compound + Broadleaf herbicide tank-mixed

    • Sequential application: this compound followed by the broadleaf herbicide 1 day later

    • Sequential application: Broadleaf herbicide followed by this compound 1 day later

  • Application: Apply treatments at the appropriate weed and crop growth stage as recommended by the herbicide labels.

  • Data Collection:

    • Visual Weed Control Ratings: Assess control of both grass and broadleaf weeds separately at 7, 14, and 28 DAT.

    • Crop Phytotoxicity: Assess crop injury at 7, 14, and 28 DAT.

    • Weed Biomass: At 28 DAT, collect and separate grass and broadleaf weed biomass from a designated quadrat, then dry and weigh.

    • Crop Yield: Harvest and determine the yield at crop maturity.

  • Statistical Analysis: Analyze data using ANOVA to determine significant interactions between the herbicides. Compare the efficacy of the tank-mix and sequential applications to the herbicides applied alone to identify antagonism or synergy.

Mandatory Visualizations

Clethodim_Mechanism_of_Action cluster_pathway This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Blocks Pathway CellMembrane Cell Membrane Production FattyAcid->CellMembrane Blocks Pathway GrassGrowth Grass Weed Growth Inhibition & Death CellMembrane->GrassGrowth Blocks Pathway

Caption: this compound's mechanism of action pathway.

Herbicide_Efficacy_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Research Site & Crop A->B C Experimental Design (e.g., RCBD) B->C D Plot Layout & Establishment C->D E Calibrate Sprayer D->E F Prepare Herbicide Mixes E->F G Apply Treatments at Correct Growth Stage F->G H Visual Ratings (7, 14, 28 DAT) G->H I Biomass Sampling (28 DAT) H->I J Crop Yield Measurement I->J K Statistical Analysis (ANOVA, Regression) J->K L Interpret Results K->L M Prepare Research Report L->M

Caption: General workflow for a herbicide efficacy research trial.

References

Application Notes and Protocols for Clethodim in Experimental Grass Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the effective use of Clethodim for controlling grass weeds in experimental plots. This document outlines the herbicide's mechanism of action, spectrum of activity, and critical considerations for resistance management, alongside detailed experimental protocols and quantitative efficacy data.

Application Notes

Mechanism of Action

This compound is a selective, post-emergence herbicide belonging to the cyclohexanedione family.[1] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme within susceptible grass species.[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2] By inhibiting this enzyme, this compound disrupts the formation of new cell membranes, leading to a cessation of growth and eventual death of the grass weed. Broadleaf plants are generally tolerant to this compound as their ACCase enzyme has a different structure that is not affected by the herbicide.

Spectrum of Activity

This compound is effective against a broad range of annual and perennial grasses. Common susceptible species include:

  • Annual Grasses: Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Foxtails (Setaria spp.), and Volunteer Cereals.

  • Perennial Grasses: Bermudagrass (Cynodon dactylon), Johnsongrass (Sorghum halepense), and Quackgrass (Elymus repens).

Resistance Management

The repeated use of ACCase inhibitors has led to the evolution of herbicide-resistant grass populations, such as Lolium rigidum (annual ryegrass). To mitigate the development of resistance, it is crucial to incorporate integrated weed management strategies, including:

  • Herbicide Rotation: Avoid the consecutive use of herbicides with the same mode of action.

  • Tank Mixtures: Employing tank mixes with herbicides having different modes of action can enhance control and delay resistance.

  • Cultural Practices: Utilize practices such as crop rotation and tillage to manage weed populations.

Quantitative Data Summary

The following tables summarize the efficacy of this compound against various grass weeds from experimental trials.

Table 1: Efficacy of this compound on Johnsongrass (Sorghum halepense) in Cotton

This compound Rate (g a.i./ha)Application MethodJohnsongrass Control (%) 4 WATJohnsongrass Control (%) 8 WATReference
70 (0.5X)Broadcast6838
105 (0.75X)Broadcast89-9370-78
140 (1.0X)Broadcast89-9370-78
70 (0.5X)Banded + Cultivation>93>92
105 (0.75X)Banded + Cultivation>93>92
140 (1.0X)Banded + Cultivation>93>92
35Post-emergence>90 (on seedling stage up to 8-leaf)-
70Post-emergence>90 (on rhizome stage at 3-4 leaf)-

WAT: Weeks After Treatment a.i./ha: active ingredient per hectare

Table 2: Efficacy of this compound on Barnyardgrass (Echinochloa crus-galli) in Soybean

This compound Rate (g a.i./ha)AdjuvantBarnyardgrass Control (%) 14 DATBarnyardgrass Control (%) 28 DATReference
108Glufosinate (tank mix)92-9892-98
136Not Specified66-

DAT: Days After Treatment

Table 3: Efficacy of this compound on Annual Ryegrass (Lolium rigidum) in Canola

This compound Rate (mL/ha)Application TimingAnnual Ryegrass Control (%)Reference
5002-3 leaf stage84
500 + Butroxydim2-3 leaf stage91
500 (split application)2-3 leaf & 3 weeks later89
500 + Butroxydim (split)2-3 leaf & 3 weeks later96

Experimental Protocols

Research Plot Establishment

A robust experimental design is critical for obtaining statistically significant results in herbicide efficacy trials.

Protocol:

  • Site Selection: Choose a uniform experimental area with consistent soil type, topography, and weed pressure.

  • Plot Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the influence of field variability.

  • Plot Dimensions: Define individual plot sizes appropriate for the application equipment and assessment methods. A common size for small-plot research is 3 meters by 6 meters.

  • Replication: Include a minimum of three to four replications (blocks) for each treatment to ensure statistical power.

  • Treatments: Randomly assign herbicide treatments, including an untreated control, to the plots within each block.

  • Buffer Zones: Establish buffer zones between plots to prevent spray drift and cross-contamination.

  • Plot Identification: Clearly label each plot with durable markers indicating the treatment and replicate number.

Sprayer Calibration and Application

Accurate sprayer calibration is essential for applying the correct herbicide dosage.

Protocol:

  • Nozzle Selection: Choose appropriate nozzles that deliver a uniform spray pattern and the desired droplet size.

  • Sprayer Calibration:

    • Measure a known area (e.g., 100 square meters).

    • Fill the sprayer with a known volume of water.

    • Spray the measured area at a constant speed and pressure.

    • Measure the amount of water required to refill the sprayer to the original volume.

    • Calculate the application rate in Liters per hectare (L/ha).

  • Herbicide Preparation:

    • Based on the calibrated application rate, calculate the amount of this compound concentrate and adjuvant needed for the total spray volume.

    • Fill the spray tank halfway with water.

    • Add the required amount of this compound and adjuvant, then fill the tank to the desired volume while agitating.

  • Application:

    • Apply the herbicide uniformly to the target plots, maintaining a consistent speed and boom height.

    • Monitor environmental conditions such as wind speed and temperature to minimize drift and ensure optimal efficacy.

Post-Application Evaluation

Systematic evaluation of weed control and crop safety is necessary to determine treatment efficacy.

Protocol:

  • Weed Control Assessment:

    • Visually assess weed control at predetermined intervals (e.g., 7, 14, and 28 days after treatment).

    • Use a rating scale of 0 to 100%, where 0% represents no control and 100% represents complete weed death.

    • For more quantitative data, measure weed density (plants/m²) and/or biomass (g/m²) in designated quadrats within each plot.

  • Crop Phytotoxicity Assessment:

    • Visually assess crop injury at the same intervals as weed control assessments.

    • Use a rating scale of 0 to 100%, where 0% indicates no injury and 100% indicates crop death. Note any symptoms such as stunting, chlorosis, or necrosis.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_evaluation Phase 3: Evaluation site_selection Site Selection plot_design Plot Design (RCBD) site_selection->plot_design plot_establishment Plot Establishment plot_design->plot_establishment sprayer_calibration Sprayer Calibration herbicide_prep Herbicide Preparation sprayer_calibration->herbicide_prep application Herbicide Application herbicide_prep->application weed_assessment Weed Control Assessment crop_assessment Crop Phytotoxicity Assessment weed_assessment->crop_assessment data_analysis Data Analysis crop_assessment->data_analysis

Caption: Experimental workflow for this compound application in research plots.

clethodim_moa This compound This compound Application ACCase ACCase Enzyme (in susceptible grass) This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis CellMembrane Cell Membrane Formation FattyAcid->CellMembrane Essential for Growth Grass Growth CellMembrane->Growth Required for Death Grass Weed Death Growth->Death Cessation leads to

References

Standard Post-Emergence Application Protocol for Clethodim: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clethodim is a selective, systemic post-emergence herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis in susceptible grass species.[1][3] This inhibition leads to a disruption in cell membrane formation and ultimately, the death of the grass weed. Broadleaf plants possess a different form of the ACCase enzyme that is not affected by this compound, rendering them tolerant to its application. These application notes provide a comprehensive protocol for the effective and safe use of this compound in a research and development setting.

Key Application Parameters

Effective weed control with this compound is dependent on several factors, including application timing, dosage, and the use of appropriate adjuvants.

Application Timing

This compound should be applied when grass weeds are actively growing and in their early stages of development for optimal efficacy. Applications made to grass plants under environmental stress, such as drought, extreme temperatures, or when the weeds have exceeded the recommended growth stages, may result in reduced control.

Adjuvant Use

The addition of an adjuvant is critical for maximizing the efficacy of this compound. A crop oil concentrate (COC) or methylated seed oil (MSO) is recommended to enhance the absorption and translocation of the herbicide. For certain hard-to-control perennial grasses, the addition of ammonium sulfate (AMS) may further improve performance.

Rainfastness and Reentry

This compound is typically rainfast within one hour of application; however, it is recommended to apply on a clear, dry day to ensure optimal absorption. The reentry interval (REI) for most crops is 24 hours.

Application Rate Guidelines

The application rate of this compound varies depending on the formulation, target weed species, and the crop being treated. The following tables provide a summary of typical application rates for a 2.0 lb/gal (240 g/L) emulsifiable concentrate (EC) formulation. Researchers should always consult the specific product label for precise rates.

CropApplication Rate (fl. oz./acre)Notes
Soybeans, Cotton, Peanuts, Sunflowers6 - 16Rate depends on the target grass weed and its size.
Clover6 - 8Use lower rates to minimize the risk of crop injury.
Alfalfa (established)6 - 16A minimum of 10 fl. oz./acre is recommended for weed control in established alfalfa.
CanolaUp to 6Do not exceed 6 fl. oz. per acre per season.
Flax, Mustard Seed, RadishUp to 16Do not exceed 16 fl. oz. per acre per season.
Vegetables (various)6 - 16Refer to the product label for specific vegetable crop recommendations.

Table 1: this compound Application Rates for Various Crops.

AdjuvantRecommended Rate
Crop Oil Concentrate (COC)1.0% v/v (typically 1 quart per acre)
Methylated Seed Oil (MSO)0.5 - 1.0% v/v
Non-ionic Surfactant (NIS)0.25% v/v
Ammonium Sulfate (AMS)2.5 - 4.0 lbs/acre (in addition to COC or MSO)

Table 2: Recommended Adjuvant Rates for this compound Application.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy on Target Grass Weeds

Objective: To determine the dose-response of a target grass weed species to post-emergence applications of this compound.

Materials:

  • This compound 2EC formulation

  • Crop Oil Concentrate (COC)

  • Pressurized spray system with calibrated nozzles

  • Pots or field plots with established target grass weeds (e.g., 2-4 leaf stage)

  • Untreated control group

Methodology:

  • Prepare a stock solution of this compound.

  • Prepare serial dilutions to achieve a range of application rates (e.g., 0.5X, 1X, 2X, and 4X the recommended label rate).

  • Add COC to each treatment solution at a concentration of 1.0% v/v.

  • Apply the treatments to the target weeds using a calibrated sprayer to ensure uniform coverage. A minimum spray volume of 10 gallons per acre is recommended for dense foliage.

  • Include an untreated control group that is sprayed with water and COC only.

  • Maintain the plants under optimal growing conditions.

  • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no control) to 100% (complete control).

  • At 21 DAT, harvest the above-ground biomass of the treated weeds, dry to a constant weight, and record the biomass reduction compared to the untreated control.

Protocol 2: Assessment of Crop Phytotoxicity

Objective: To evaluate the tolerance of a specific broadleaf crop to post-emergence applications of this compound.

Materials:

  • This compound 2EC formulation

  • Crop Oil Concentrate (COC)

  • Pressurized spray system with calibrated nozzles

  • Pots or field plots with the established crop at the appropriate growth stage for application.

  • Untreated control group

Methodology:

  • Prepare this compound solutions at 1X, 2X, and 4X the maximum recommended label rate for the specific crop.

  • Add COC to each treatment solution at a concentration of 1.0% v/v.

  • Apply the treatments over the top of the crop using a calibrated sprayer.

  • Include an untreated control group that is sprayed with water and COC only.

  • Visually assess crop injury at 3, 7, and 14 DAT using a phytotoxicity scale of 0 to 10, where 0 represents no injury and 10 represents complete crop death. Record any symptoms of chlorosis, necrosis, or stunting.

  • At crop maturity, harvest the plots and determine the yield to assess any potential impact of the treatments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for its evaluation.

Clethodim_Mode_of_Action cluster_pathway Biochemical Pathway in Grass Weeds This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes CellMembrane Cell Membrane Formation FattyAcid->CellMembrane Required for WeedGrowth Grass Weed Growth CellMembrane->WeedGrowth Essential for

Caption: Mode of action of this compound in susceptible grass weeds.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis Plant_Growth Grow Target Weeds & Crop Species Treatment_Prep Prepare this compound & Adjuvant Solutions Spray_Application Calibrated Spray Application Treatment_Prep->Spray_Application Efficacy_Eval Efficacy Evaluation (Visual Rating, Biomass) Spray_Application->Efficacy_Eval Phyto_Eval Phytotoxicity Assessment (Visual, Yield) Spray_Application->Phyto_Eval Data_Analysis Statistical Analysis & Interpretation Efficacy_Eval->Data_Analysis Phyto_Eval->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Resistance Management

The repeated use of this compound and other Group 1 herbicides can lead to the development of resistant weed populations. To mitigate the risk of resistance, it is crucial to implement an integrated weed management program that includes:

  • Crop Rotation: Rotating crops allows for the use of herbicides with different modes of action.

  • Herbicide Rotation and Tank-Mixing: Avoid the consecutive use of Group 1 herbicides. Tank-mixing with herbicides from different groups can also be an effective strategy.

  • Scouting: Regularly monitor fields before and after application to identify any weed escapes that may indicate resistance.

  • Mechanical Control: Utilize cultivation or other mechanical weed control methods where appropriate.

Conclusion

This compound is a highly effective herbicide for the post-emergence control of grass weeds in a wide range of broadleaf crops. Adherence to the application protocols outlined in this document, with careful consideration of application timing, dosage, adjuvant use, and resistance management strategies, is essential for achieving optimal results in a research setting. Researchers should always consult the product label for specific use directions and precautions.

References

Determining Effective Clethodim Concentration for Volunteer Corn Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of Clethodim for the control of volunteer corn. The included protocols are designed for researchers in agricultural science, weed management, and herbicide development.

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grasses in broadleaf crops.[1] Its efficacy against volunteer corn, which can act as a competitive weed, is a critical area of study for ensuring crop yield and quality.[2] The effective concentration of this compound can be influenced by several factors, including the growth stage of the volunteer corn, environmental conditions, and the presence of other herbicides in a tank mix.

Mechanism of Action

This compound belongs to the cyclohexanedione family of herbicides and functions by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[3][4] This enzyme is crucial for the synthesis of fatty acids in grasses. By inhibiting ACCase, this compound disrupts the formation of cell membranes, leading to a cessation of growth and eventual death of the grass plant. Broadleaf plants possess a different form of ACCase that is not affected by this compound, which accounts for the herbicide's selectivity.

This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) in Grasses This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Death Plant Death ACCase->Death Inhibition leads to CellMembrane Cell Membrane Production FattyAcid->CellMembrane Growth Grass Growth CellMembrane->Growth

Caption: Simplified signaling pathway of this compound's mode of action in grasses.

Recommended Application Concentrations

The effective concentration of this compound for volunteer corn control varies with the height of the corn. Taller plants generally require a higher concentration for effective control. The following tables summarize recommended application rates based on product labels and university extension guidelines.

Table 1: this compound 2EC Application Rates for Volunteer Corn Control

Volunteer Corn HeightApplication Rate (fl oz/acre)
4-12 inches4.0 - 6.0
12-18 inches6.0
12-24 inches6.0 - 8.0

Data sourced from various extension service recommendations.

Table 2: this compound Application Rates in Grams of Active Ingredient per Hectare (g a.i./ha)

Study/RecommendationVolunteer Corn SizeThis compound Rate (g a.i./ha)Efficacy
Marquardt and Johnson≤ 30 cm79High and less variable control
Marquardt and Johnson≈ 90 cm79Effective, but more variable control
Soltani et al.Not specified15Inadequate
Soltani et al.Not specified22.5Inadequate
Soltani et al.Not specified30Dose-dependent

Data compiled from published research studies.

Experimental Protocols

To determine the precise effective concentration of this compound for a specific volunteer corn population or under particular environmental conditions, a dose-response assay is recommended. The following protocols outline methodologies for both greenhouse and field trials.

Greenhouse Dose-Response Assay

This protocol is designed to determine the effective dose (ED) of this compound required to achieve a certain level of control (e.g., ED50 or ED90) on volunteer corn under controlled conditions.

Materials:

  • Volunteer corn seeds

  • Pots (e.g., 10 cm diameter) filled with appropriate potting mix

  • This compound herbicide formulation

  • Adjuvants (e.g., crop oil concentrate) as recommended by the product label

  • Research-grade spray chamber

  • Deionized water

  • Pipettes and graduated cylinders

  • Balance

Procedure:

  • Planting and Growth:

    • Plant 3-5 volunteer corn seeds per pot.

    • After emergence, thin to a uniform number of plants per pot (e.g., 2 plants).

    • Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage (e.g., V4-V5, approximately 15-30 cm tall).

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create a range of concentrations. A logarithmic series of doses is often effective (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate).

    • Include a control group that receives no herbicide.

    • Add the recommended adjuvant to each herbicide solution at the specified rate.

  • Herbicide Application:

    • Calibrate the spray chamber to deliver a known volume of spray solution per unit area.

    • Randomly assign treatments to the pots.

    • Place the pots in the spray chamber and apply the respective herbicide treatments.

  • Post-Application Care and Data Collection:

    • Return the pots to the greenhouse and maintain optimal growing conditions.

    • Visually assess and record the percentage of volunteer corn control at set intervals (e.g., 7, 14, and 21 days after treatment). Use a scale of 0% (no effect) to 100% (complete plant death).

    • At the final assessment, harvest the above-ground biomass of the volunteer corn.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

Data Analysis:

  • Analyze the visual control ratings and dry weight data using non-linear regression to fit a dose-response curve.

  • From the dose-response curve, calculate the ED50 and ED90 values, which represent the herbicide dose required to cause 50% and 90% reduction in growth, respectively.

Start Start Planting Plant and Grow Volunteer Corn Start->Planting Application Apply Herbicide in Spray Chamber Planting->Application Preparation Prepare this compound Dose Range Preparation->Application Incubation Greenhouse Incubation Application->Incubation Assessment Visual Assessment & Biomass Measurement Incubation->Assessment Analysis Dose-Response Curve Analysis Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for a greenhouse dose-response assay.

Field Efficacy Trial

This protocol is designed to evaluate the effective concentration of this compound under real-world field conditions.

Materials:

  • Field plot area with a natural or seeded population of volunteer corn

  • Commercially available this compound formulation

  • Adjuvants as per product label

  • Calibrated field sprayer (e.g., backpack or tractor-mounted)

  • Flagging tape and stakes for plot marking

  • Data collection tools (e.g., notebooks, tablets)

Procedure:

  • Site Selection and Plot Establishment:

    • Select a field with a uniform infestation of volunteer corn.

    • Establish experimental plots of a standardized size (e.g., 3m x 10m).

    • Use a randomized complete block design with at least three to four replications for each treatment.

    • Clearly mark the boundaries of each plot.

  • Treatments:

    • Define the range of this compound concentrations to be tested, including a non-treated control.

    • Consider including tank-mix partners if evaluating potential antagonism or synergy.

    • Prepare the spray solutions in sufficient quantities for the designated plots, including any required adjuvants.

  • Application:

    • Apply the herbicide treatments when the volunteer corn has reached the target growth stage.

    • Ensure the sprayer is properly calibrated to deliver the intended application volume.

    • Apply the treatments under suitable environmental conditions (e.g., low wind speed, no rain forecast).

  • Data Collection:

    • At regular intervals (e.g., 14, 28, and 42 days after application), visually assess the percentage of volunteer corn control in each plot.

    • Count the number of surviving volunteer corn plants within a designated quadrat in each plot.

    • At the end of the evaluation period, harvest the above-ground biomass of volunteer corn from a specified area within each plot and determine the dry weight.

Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

  • If a range of doses was used, a dose-response analysis can be performed to estimate the effective concentration for a desired level of control in the field.

Factors Influencing Efficacy

  • Volunteer Corn Size: Younger, smaller volunteer corn is generally more susceptible to this compound. Higher concentrations are needed for larger plants.

  • Adjuvants: The use of adjuvants, such as crop oil concentrate (COC) or methylated seed oil (MSO), is often required to enhance the absorption and efficacy of this compound.

  • Tank-Mixing: Tank-mixing this compound with certain broadleaf herbicides can sometimes lead to reduced efficacy on grasses (antagonism). In such cases, a higher rate of this compound may be necessary.

  • Environmental Conditions: Herbicide uptake and translocation can be affected by temperature, humidity, and soil moisture. Efficacy is generally greater under conditions that favor active plant growth.

References

Clethodim as a Tool in Herbicide Resistance Mechanism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a selective, post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in broadleaf crops.[1][2] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid synthesis pathway in susceptible grass species.[1][3][4] This inhibition ultimately leads to the disruption of cell membrane formation and plant death. Due to its specific target site, this compound has become an invaluable tool for studying the mechanisms of herbicide resistance in weeds. This document provides detailed application notes and protocols for utilizing this compound in such studies.

The evolution of herbicide resistance is a significant threat to global food security. Understanding the molecular and biochemical basis of resistance is crucial for developing sustainable weed management strategies. This compound's well-defined mode of action and the emergence of resistant weed populations make it an excellent model for investigating target-site and non-target-site resistance mechanisms.

Mode of Action and Resistance Mechanisms

This compound, along with other "dim" herbicides, targets the plastidic ACCase enzyme found in grasses. Broadleaf plants possess a cytosolic form of ACCase that is structurally different and insensitive to this compound, which accounts for the herbicide's selectivity.

Resistance to this compound in grass weeds has been documented globally and is primarily attributed to two mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene. These mutations lead to amino acid substitutions in the ACCase enzyme, reducing the binding affinity of this compound to its target site. Several key mutations have been identified that confer varying levels of resistance to this compound and other ACCase inhibitors.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include enhanced herbicide metabolism, reduced herbicide uptake, or altered translocation. While less common for this compound compared to other herbicides, NTSR mechanisms can contribute to overall resistance levels.

Data Presentation: Quantitative Analysis of this compound Resistance

The level of herbicide resistance is typically quantified by comparing the response of a resistant (R) population to a susceptible (S) population. This is often expressed as a Resistance Index (RI) or Resistance Factor (RF), calculated as the ratio of the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the R population versus the S population.

Weed SpeciesResistant BiotypeHerbicideParameterSusceptible (S) ValueResistant (R) ValueResistance Index (R/S)Reference
Lolium rigidumL739This compoundLD₅₀ (g a.i. ha⁻¹)2.729.110.9
Lolium rigidumVariousThis compoundLD₅₀ (g a.i. ha⁻¹)2.710.2 - 89.33.8 - 33.6
Sorghum halepense-This compoundI₅₀ (µM)0.291.324.5
Lolium perenne ssp. multiflorumMS24This compoundGR₅₀ (kg ha⁻¹)0.0450.410
Lolium perenne ssp. multiflorumMS37This compoundGR₅₀ (kg ha⁻¹)0.0450.184
Lolium perenne ssp. multiflorumNC21This compoundGR₅₀ (kg ha⁻¹)0.0451.8140
Cynodon spp.Various CultivarsThis compoundI₅₀ (kg ha⁻¹)-0.04 - 0.19-

Abbreviations: LD₅₀: Lethal dose required to kill 50% of the population; GR₅₀: Herbicide dose causing a 50% reduction in plant growth; I₅₀: Herbicide concentration causing 50% inhibition of enzyme activity; g a.i. ha⁻¹: grams of active ingredient per hectare; kg ha⁻¹: kilograms per hectare; µM: micromolar.

Experimental Protocols

Whole-Plant Dose-Response Assay

This assay is fundamental for confirming and quantifying the level of herbicide resistance in a weed population.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots or trays filled with a suitable growing medium.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Commercial formulation of this compound.

  • Spray adjuvant (as recommended by the herbicide label).

  • Laboratory spray cabinet or track sprayer for precise herbicide application.

  • Analytical balance.

  • Drying oven.

Protocol:

  • Plant Growth: Sow seeds of the resistant and susceptible biotypes in pots. Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When plants have reached the 2-3 leaf stage, apply this compound at a range of doses. The dose range should bracket the expected GR₅₀ or LD₅₀ values for both susceptible and resistant populations. A typical range for susceptible populations might be 0, 7.5, 15, 30, 60, and 120 g a.i. ha⁻¹, while for resistant populations, it could be 0, 30, 60, 120, 240, and 480 g a.i. ha⁻¹. Include an untreated control for each biotype. Always include a spray adjuvant as recommended.

  • Data Collection: Three weeks after treatment, assess plant survival (for LD₅₀) or harvest the above-ground biomass (for GR₅₀). Dry the harvested biomass in an oven at 60-70°C for 72 hours and record the dry weight.

  • Data Analysis: Express the survival or dry weight data as a percentage of the untreated control for each biotype. Use a non-linear regression model (e.g., log-logistic) to fit the dose-response curves and calculate the LD₅₀ or GR₅₀ values. The Resistance Index is then calculated as GR₅₀(Resistant) / GR₅₀(Susceptible).

In Vitro ACCase Activity Assay

This assay directly measures the sensitivity of the ACCase enzyme to this compound, providing strong evidence for target-site resistance.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol).

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM ATP, 2.5 mM DTT).

  • Substrates: Acetyl-CoA and NaH¹⁴CO₃ (radiolabeled) or a colorimetric reagent like malachite green.

  • This compound stock solution (in a suitable solvent like DMSO).

  • Scintillation vials and scintillation cocktail (for radiometric assay).

  • Microplate reader (for colorimetric assay).

  • Spectrophotometer for protein quantification (e.g., Bradford assay).

Protocol:

  • Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the crude extract using a standard method like the Bradford assay.

  • ACCase Assay:

    • Prepare a reaction mixture containing the assay buffer, substrates, and varying concentrations of this compound.

    • Initiate the reaction by adding a known amount of the enzyme extract.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

    • Stop the reaction (e.g., by adding acid for the radiometric assay).

  • Measurement:

    • Radiometric Assay: Measure the incorporation of ¹⁴C into an acid-stable product using a scintillation counter.

    • Colorimetric Assay: Measure the change in absorbance using a microplate reader.

  • Data Analysis: Calculate the specific activity of ACCase (nmol product/mg protein/min). Plot the enzyme activity as a percentage of the control (no herbicide) against the logarithm of the this compound concentration. Use a non-linear regression model to determine the I₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity).

Molecular Analysis of ACCase Gene Mutations

This involves sequencing the ACCase gene to identify mutations known to confer resistance.

Materials:

  • Leaf tissue from resistant and susceptible plants.

  • DNA extraction kit or CTAB extraction buffer.

  • PCR primers designed to amplify the carboxyltransferase (CT) domain of the ACCase gene.

  • PCR master mix.

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Protocol:

  • DNA Extraction: Extract genomic DNA from the leaf tissue of individual plants.

  • PCR Amplification: Amplify the CT domain of the ACCase gene using PCR. Specific primers for different weed species are available in the literature. A typical PCR program would be an initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C, with a final extension at 72°C.

  • PCR Product Verification: Run the PCR products on an agarose gel to confirm the amplification of a fragment of the expected size.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference susceptible ACCase sequence to identify any nucleotide changes that result in amino acid substitutions. Common resistance-conferring mutations to look for include those at positions 1781, 2041, 2078, 2088, and 2096.

Visualizations

experimental_workflow start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response confirmation Resistance Confirmed? dose_response->confirmation no_resistance Susceptible Population confirmation->no_resistance No resistance_confirmed Resistant Population confirmation->resistance_confirmed Yes mechanism_study Investigate Resistance Mechanism resistance_confirmed->mechanism_study accase_assay In Vitro ACCase Activity Assay mechanism_study->accase_assay molecular_analysis ACCase Gene Sequencing mechanism_study->molecular_analysis tsr Target-Site Resistance (TSR) (Altered ACCase) accase_assay->tsr I50(R) > I50(S) ntsr Potential Non-Target-Site Resistance (NTSR) accase_assay->ntsr I50(R) ≈ I50(S) molecular_analysis->tsr Mutation Detected

Caption: Experimental workflow for investigating this compound resistance.

signaling_pathway cluster_inhibition This compound This compound accase ACCase Enzyme This compound->accase Binds to inhibition Inhibition fatty_acid Fatty Acid Synthesis inhibition->fatty_acid Blocks cell_membrane Cell Membrane Formation fatty_acid->cell_membrane plant_death Plant Death cell_membrane->plant_death resistance Resistance Mechanisms resistance->this compound Reduces Efficacy tsr Target-Site Resistance (TSR) ACCase Gene Mutation resistance->tsr ntsr Non-Target-Site Resistance (NTSR) (e.g., Metabolism) resistance->ntsr tsr->accase Alters Binding Site

Caption: this compound's mode of action and resistance mechanisms.

Conclusion

This compound serves as a powerful tool for studying the evolution and mechanisms of herbicide resistance in grass weeds. The protocols outlined in this document provide a framework for researchers to confirm resistance, quantify its magnitude, and elucidate the underlying molecular and biochemical basis. A thorough understanding of these resistance mechanisms is essential for the development of integrated weed management programs that can prolong the efficacy of existing herbicides and guide the discovery of new herbicidal compounds.

References

Application Notes and Protocols for Clethodim Use on Poaceae Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Clethodim, a selective, post-emergence herbicide for the control of annual and perennial grasses (Poaceae family) in a variety of broadleaf crops. This document outlines the mechanism of action, application rate recommendations for specific grass species, and detailed protocols for efficacy testing.

Mechanism of Action

This compound is a member of the cyclohexanedione family of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][2][3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components for the formation of cell membranes and plant growth. By blocking this enzyme, this compound disrupts fatty acid production, leading to a cessation of growth and eventual death of the susceptible grass species. Broadleaf plants are not affected because they possess a form of ACCase that is not susceptible to this compound.

Treated grass weeds exhibit a reduction in vigor and growth, with symptoms typically appearing within 7 to 14 days of application. These symptoms include chlorosis and necrosis of younger plant tissues, followed by a collapse of the remaining foliage.

Data Presentation: this compound Application Rates

The following tables summarize recommended application rates of this compound for the control of various Poaceae species. Rates are provided for this compound 2EC formulations (2 lbs active ingredient per gallon). It is crucial to consult the specific product label for detailed instructions, as formulations and recommendations may vary.

Table 1: Application Rates for Annual Grasses

Target Poaceae SpeciesScientific NameWeed Height (inches)Rate (fl. oz./acre)
BarnyardgrassEchinochloa crus-galli2 - 86 - 8
Broadleaf SignalgrassBrachiaria platyphylla2 - 66 - 8
Crabgrass, LargeDigitaria sanguinalis2 - 66 - 8
Crabgrass, SmoothDigitaria ischaemum2 - 66 - 8
Foxtail, GiantSetaria faberi2 - 126 - 8
Foxtail, GreenSetaria viridis2 - 86 - 8
Foxtail, YellowSetaria pumila2 - 86 - 8
GoosegrassEleusine indica2 - 66 - 8
Johnsongrass, SeedlingSorghum halepense4 - 186 - 8
Panicum, FallPanicum dichotomiflorum2 - 86 - 8
Panicum, TexasPanicum texanum2 - 66 - 8
Ryegrass, AnnualLolium multiflorum2 - 66 - 8
Volunteer CornZea mays4 - 124 - 6
Volunteer CornZea mays12 - 246 - 8
Volunteer Cereals (Barley, Oats, Wheat)Hordeum vulgare, Avena sativa, Triticum aestivum2 - 66 - 8
Wild OatsAvena fatua2 - 66 - 8

Note: For heavier infestations or when grasses are at the maximum recommended height, use the higher rate.

Table 2: Application Rates for Perennial Grasses

Target Poaceae SpeciesScientific NameWeed Height (inches)Rate (fl. oz./acre) per application
BermudagrassCynodon dactylon3 - 6 (runners)8 - 16
Fescue, TallFestuca arundinacea4 - 88 - 16
Johnsongrass, RhizomeSorghum halepense8 - 188 - 16
QuackgrassElymus repens4 - 88 - 16
Wirestem MuhlyMuhlenbergia frondosa4 - 88 - 16

Note: Perennial grasses often require two applications for effective control. The second application should be made to actively growing new shoots, typically 2 to 3 weeks after the initial application.

Experimental Protocols

Greenhouse Herbicide Efficacy Trial

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound on specific Poaceae species.

1. Seed Acquisition and Germination:

  • Collect mature seeds from a susceptible population of the target grass species. A susceptible population is one with no prior exposure to ACCase-inhibiting herbicides.
  • Store seeds in dry, cool conditions until use.
  • Germinate seeds in petri dishes on moist filter paper or directly in seedling trays with a sterile potting mix. Germination methods may need to be optimized based on the species' dormancy requirements.

2. Plant Propagation and Growth:

  • Once seedlings reach a suitable size (e.g., 2-3 leaf stage), transplant them into individual pots (e.g., 10 cm diameter) containing a standard greenhouse potting medium.
  • Grow plants in a controlled greenhouse environment with appropriate temperature, light, and humidity for the specific species.
  • Water and fertilize as needed to ensure active growth.

3. Herbicide Application:

  • Treat plants when they reach the desired growth stage as specified in the application rate tables (e.g., 4-6 inches in height).
  • Prepare a stock solution of this compound and dilute to the desired concentrations for the dose-response study. It is recommended to test a range of rates, including the proposed label rate, as well as half and double the intended rate.
  • Apply the herbicide solution using a calibrated cabinet sprayer to ensure uniform coverage. The spray volume should be consistent across all treatments (e.g., 10-20 gallons per acre equivalent).
  • Include an untreated control group for comparison.

4. Adjuvant Use:

  • Always include a crop oil concentrate (COC) at a rate of 1% v/v in the final spray volume.
  • For difficult-to-control species, the addition of ammonium sulfate (AMS) at 2.5 to 4.0 lbs/acre may enhance efficacy.

5. Post-Application Care and Evaluation:

  • Return plants to the greenhouse and maintain optimal growing conditions.
  • Evaluate herbicide efficacy at 7, 14, and 21 days after treatment.
  • Assessments should include visual injury ratings (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).
  • For quantitative analysis, harvest the above-ground biomass of each plant, dry in an oven at 60°C until a constant weight is achieved, and record the dry weight.

6. Data Analysis:

  • Express plant survival as a percentage of the treated plants.
  • Calculate the reduction in biomass as a percentage of the untreated control.
  • Use dose-response curves to determine the herbicide rate required for 50% (GR₅₀) and 90% (GR₉₀) growth reduction.

Field Herbicide Efficacy Trial

This protocol provides a framework for conducting field trials to evaluate this compound's performance under real-world conditions.

1. Site Selection and Preparation:

  • Select a field with a uniform and moderate to heavy infestation of the target Poaceae species.
  • The trial site should be representative of the typical growing conditions for the region.
  • Prepare the site according to standard agricultural practices for the intended crop, ensuring uniform soil type and fertility across the trial area.

2. Experimental Design:

  • Use a randomized complete block design with a minimum of four replications.
  • Plot sizes should be large enough to minimize edge effects and allow for accurate application and assessment (e.g., 10 ft x 30 ft).

3. Treatments:

  • Include a range of this compound application rates, a standard herbicide treatment for comparison (reference product), and an untreated control.
  • All herbicide treatments, including this compound, should be applied with the recommended adjuvants (COC and/or AMS).

4. Application:

  • Apply herbicides using a calibrated research sprayer equipped with appropriate nozzles to ensure uniform coverage.
  • Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture. Applications should be made when grasses are actively growing and not under stress from drought or temperature extremes.

5. Data Collection:

  • Assess weed control at regular intervals (e.g., 14, 28, and 56 days after treatment).
  • Visual ratings of percent weed control should be conducted for each target species.
  • In some cases, weed density (plants per unit area) and biomass samples can be collected from quadrats within each plot.
  • Crop tolerance should also be evaluated by visually assessing any signs of phytotoxicity (e.g., stunting, discoloration).

6. Data Analysis:

  • Analyze weed control and crop tolerance data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

Signaling Pathway

Clethodim_Mechanism_of_Action cluster_plant_cell Grass Plant Cell This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits Plant_Death Plant Death Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membrane Formation Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Plant_Growth->Plant_Death Ceases

Caption: this compound's mechanism of action: Inhibition of ACCase.

Experimental Workflow

Herbicide_Efficacy_Trial_Workflow start Start: Define Objectives site_selection Site/Greenhouse Preparation start->site_selection experimental_design Experimental Design (Randomized Complete Block) site_selection->experimental_design treatment_prep Treatment Preparation (this compound Doses + Adjuvants) experimental_design->treatment_prep application Herbicide Application (Calibrated Sprayer) treatment_prep->application data_collection Data Collection (Visual Ratings, Biomass) application->data_collection data_analysis Data Analysis (ANOVA, Dose-Response Curves) data_collection->data_analysis reporting Reporting and Conclusion data_analysis->reporting

Caption: Workflow for conducting a herbicide efficacy trial.

Important Considerations for Optimal Efficacy

  • Application Timing: Apply this compound to actively growing grasses. Efficacy is reduced when grasses are under stress from drought, extreme temperatures, or excessive moisture.

  • Adjuvants: A crop oil concentrate (COC) is essential for optimal performance. The addition of ammonium sulfate (AMS) can improve control of difficult-to-manage species.

  • Rainfastness: this compound is typically rainfast within one hour of application.

  • Tank Mixing: this compound can be tank-mixed with certain broadleaf herbicides, but this may sometimes result in reduced grass control. Always follow the most restrictive label instructions when tank mixing. Antagonism has been observed in some tank mixes, so a jar test is recommended to ensure compatibility.

  • Herbicide Resistance: Repeated use of this compound or other ACCase-inhibiting herbicides can lead to the selection of resistant biotypes in some grass species. To mitigate resistance, it is important to rotate herbicides with different modes of action and utilize integrated weed management strategies. Populations of Lolium rigidum and Eleusine indica have been identified with resistance to this compound.

References

Clethodim Tank Mixing: Application Notes and Protocols for Laboratory and Field Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for preparing and evaluating Clethodim herbicide tank mixtures in both laboratory and field settings. The following sections offer guidance on assessing physicochemical compatibility, quantifying biological interactions such as antagonism, and best practices for field application to ensure reliable and reproducible results in research and development.

Section 1: Laboratory Protocols

Protocol for Assessing Physicochemical Compatibility: The Jar Test

A jar test is a critical first step to prevent product loss and application issues by simulating tank mixing on a small scale to identify physical incompatibilities.

Experimental Protocol:

  • Materials Required:

    • Clean, clear glass jars (1-quart or 1-liter) with lids, one for each proposed tank mix component and a final mixture jar.

    • The same water source (carrier) intended for the actual spray application.

    • Accurate measuring devices (e.g., graduated cylinders, pipettes, or syringes).

    • Samples of this compound, all potential tank mix partners (herbicides, insecticides, fungicides), and any adjuvants (e.g., crop oil concentrate, ammonium sulfate).

    • Personal Protective Equipment (PPE) as specified on the product labels.

  • Procedure:

    • Add 1 pint (or 500 mL) of the carrier (water) to the glass jar.

    • Add a proportionate amount of each tank mix component to the jar in the recommended mixing order (see Table 1). It is crucial to add components one at a time and agitate the solution thoroughly after each addition. A common scaling factor is using teaspoons or milliliters per pint to represent pints or pounds per 100 gallons.

    • After all components are added, securely close the lid and shake the jar vigorously for 30-60 seconds to simulate tank agitation.

    • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, gels, scum, or separation into layers.[1]

    • Check for any temperature changes by touching the outside of the jar; an increase in temperature can indicate an undesirable chemical reaction.[1]

    • If any settled material is present, gently swirl the jar to see if it easily re-suspends.

  • Interpretation of Results:

    • Compatible: The mixture remains uniform, and any slight settling easily re-suspends with gentle agitation.

    • Incompatible: Persistent precipitation, gelling, layering, or difficulty in re-suspending settled material indicates incompatibility. This tank mixture should not be used.

Table 1: General Mixing Order for this compound Tank Mixes

OrderComponent TypeExamples
1Fill Tank with CarrierFill spray tank 1/2 to 2/3 full with water.
2Water-Conditioning AgentsAmmonium Sulfate (AMS)
3Water-Soluble Bags (WSB)
4Wettable Powders (WP) & Dry Flowables (DF)/Water-Dispersible Granules (WDG)
5Flowables (F) or Suspension Concentrates (SC)
6This compound (Emulsifiable Concentrate - EC) This compound 2EC
7Other Emulsifiable Concentrates (EC)Other herbicides, insecticides
8Soluble Liquids (SL) or Solutions (S)
9AdjuvantsCrop Oil Concentrate (COC), Non-ionic Surfactants (NIS)
10Remaining CarrierFill the tank to the desired volume.

Note: Always read and follow the specific mixing instructions on the labels of all products in the tank mix. The most restrictive label takes precedence.[2][3]

Protocol for Quantifying Herbicide Interactions (Antagonism/Synergy): Laboratory/Greenhouse Bioassay

This protocol uses a whole-plant bioassay to generate dose-response data for calculating synergistic or antagonistic interactions using Colby's method.

Experimental Protocol:

  • Plant Material and Growth Conditions:

    • Select a sensitive grass species known to be controlled by this compound (e.g., volunteer corn, annual ryegrass, or other relevant indicator species).

    • Grow plants from seed in pots containing a standardized greenhouse growing medium.

    • Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.

    • Ensure plants are actively growing and at the recommended growth stage for this compound application (e.g., 2-6 leaf stage) at the time of treatment.[4]

  • Experimental Design and Treatments:

    • The experiment should be a completely randomized design with a sufficient number of replications (typically 4-6) for each treatment.

    • Treatments should include:

      • An untreated control.

      • This compound applied alone at a range of doses (e.g., 0, 1/4x, 1/2x, 1x, 2x of the recommended field rate) to establish a dose-response curve.

      • The tank mix partner herbicide (e.g., a broadleaf herbicide) applied alone at a range of doses.

      • The tank mixture of this compound and the partner herbicide at the same corresponding rates.

  • Herbicide Application:

    • Calibrate a laboratory or track sprayer to deliver a precise volume of the herbicide solution uniformly over the treatment area.

    • Prepare the herbicide solutions, including any required adjuvants (e.g., Crop Oil Concentrate), immediately before application.

    • Apply the treatments to the plants, ensuring thorough coverage.

  • Data Collection and Analysis:

    • After a specified period (typically 14-21 days after application), assess herbicide efficacy.

    • Data collection can include:

      • Visual Injury Ratings: A scale of 0% (no injury) to 100% (complete plant death).

      • Biomass Reduction: Harvest the above-ground plant tissue, dry it in an oven until a constant weight is achieved, and record the dry weight.

    • Calculate the percent control or percent growth reduction for each treatment relative to the untreated control.

    • Colby's Method for Interaction Analysis:

      • Use the following formula to calculate the expected response (E) for the tank mixture: E = X + Y - (XY / 100) Where:

        • X = Percent control from this compound alone.

        • Y = Percent control from the tank mix partner herbicide alone.

      • Interpretation:

        • If the observed response of the tank mix is greater than the expected response (E), the interaction is synergistic .

        • If the observed response of the tank mix is less than the expected response (E), the interaction is antagonistic .

        • If the observed response of the tank mix is equal to the expected response (E), the interaction is additive .

Section 2: Field Study Protocols

Best Practices for this compound Tank Mixing in Field Trials

Adherence to these best practices is essential for obtaining accurate and reliable data from field studies.

Protocol:

  • Water Quality:

    • Use clean water for the spray solution.

    • Poor water quality, particularly hard water, can reduce the efficacy of this compound. The use of a spray-grade ammonium sulfate (AMS) water conditioner is recommended to enhance weed control.

  • Adjuvant Selection and Use:

    • A crop oil concentrate (COC) is required for most this compound tank mixes to ensure optimal absorption. The typical rate is 1.0 qt/acre.

    • The addition of AMS or a liquid fertilizer (e.g., 10-34-0, 28%N) can further improve the control of difficult grass species.

  • Mixing Procedure:

    • Follow the general mixing order outlined in Table 1.

    • Ensure constant and adequate agitation in the spray tank throughout the mixing process and during application to maintain a uniform suspension.

  • Application Parameters:

    • Spray Volume: Use a minimum of 10 gallons per acre for ground applications, especially when tank mixing with broadleaf herbicides, targeting dense grass, or under stressful environmental conditions. For aerial applications, a minimum of 3 gallons per acre is recommended, increasing to 10 gallons as foliage becomes dense.

    • Nozzle Selection and Pressure: Use nozzles that produce a medium droplet size to ensure good coverage of the target grass weeds. Maintain a spray pressure between 30 and 60 PSI. Do not use flood nozzles.

    • Environmental Conditions: Apply this compound when grasses are actively growing and not under stress from drought, extreme temperatures, or low humidity. Do not apply if rainfall is expected within one hour of application.

  • Addressing Antagonism:

    • Tank mixes of this compound with some postemergence broadleaf herbicides can result in reduced grass control. This is a known issue, particularly with certain formulations of herbicides like 2,4-D and dicamba.

    • To mitigate antagonism, consider the following:

      • Sequential Applications: Apply the broadleaf herbicide at least one day before or after the this compound application. Applying this compound 24 hours before or after a broadleaf herbicide has been shown to reduce antagonism.

      • Increase this compound Rate: In some cases, increasing the rate of this compound within the labeled limits can help overcome antagonistic effects.

      • Use of Adjuvants: The inclusion of AMS has been shown to improve grass control even in the presence of antagonistic herbicides.

Table 2: Summary of this compound Application Rates and Adjuvant Requirements for Field Studies

ParameterRecommendationSource(s)
This compound Application Rate 6-16 fl. oz./acre (depending on crop and weed pressure)
Volunteer Corn Rate 4-8 fl. oz./acre (depending on height)
Ground Spray Volume Minimum 10 gal/acre, up to 40 gal/acre
Aerial Spray Volume Minimum 3 gal/acre, up to 10 gal/acre
Spray Pressure 30-60 PSI
Required Adjuvant Crop Oil Concentrate (COC) at 1.0 qt/acre or 1% v/v
Optional Adjuvants Ammonium Sulfate (AMS) at 2.5-4.0 lbs/acre or Liquid Fertilizer at 1-2 qts/acre

Section 3: Visualizations

// Connections Start -> ReadLabels -> GatherMaterials -> CalcVolumes -> AddWater; AddWater -> AddConditioners -> Agitate1 -> AddDry -> Agitate2 -> Addthis compound -> Agitate3 -> AddAdjuvants -> Agitate4 -> Shake; Shake -> LetStand -> Observe -> Decision; Decision -> Compatible [label="Yes"]; Decision -> Incompatible [label="No"]; } end_dot Diagram 1: Workflow for the physicochemical compatibility jar test.

G cluster_setup Experimental Setup cluster_execution Execution & Data Collection cluster_analysis Data Analysis cluster_results Interaction Determination A1 Grow Indicator Grass Species in Controlled Environment A2 Establish Treatments: - Untreated Control - this compound Alone (Dose Range) - Herbicide B Alone (Dose Range) - Tank Mix (this compound + B) A1->A2 A3 Calibrate Sprayer & Prepare Solutions A2->A3 B1 Apply Herbicide Treatments A3->B1 B2 Incubate for 14-21 Days B1->B2 B3 Assess Efficacy: - Visual Injury (%) - Biomass Reduction (%) B2->B3 C1 Calculate Observed % Control for All Treatments B3->C1 C2 Calculate Expected Response (E) E = X + Y - (XY/100) (X = this compound alone, Y = Herbicide B alone) C1->C2 C3 Compare Observed vs. Expected C2->C3 D1 Synergistic C3->D1 Observed > Expected D2 Antagonistic C3->D2 Observed < Expected D3 Additive C3->D3 Observed = Expected

References

Application Notes and Protocols for the Analytical Detection of Clethodim Residues in Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Clethodim and its primary metabolites, this compound sulfoxide and this compound sulfone, in various plant tissues. The methodologies described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a selective post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in plant tissues to ensure food safety and compliance with these regulations.

In plants, this compound is metabolized to this compound sulfoxide and this compound sulfone.[3][4] Therefore, analytical methods must be capable of detecting both the parent compound and these metabolites.

Analytical Methodologies

Several analytical techniques can be employed for the determination of this compound residues. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common and effective methods are based on chromatography, including HPLC-UV and LC-MS/MS. A popular sample preparation procedure known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often utilized for the extraction of this compound and its metabolites from complex plant matrices.

QuEChERS Sample Preparation

The QuEChERS method offers a streamlined and efficient approach for extracting pesticide residues from various food matrices, including fruits, vegetables, and grains.

Protocol: QuEChERS Extraction and Cleanup

  • Homogenization: Weigh 10-15 g of a representative homogenized plant sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing d-SPE sorbents. A common combination for plant matrices is primary secondary amine (PSA) and C18.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent for HPLC-UV analysis.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample Homogenized Plant Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot Add_dSPE Add d-SPE Sorbents (PSA/C18) Aliquot->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: A streamlined workflow of the QuEChERS method for sample preparation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the analysis of this compound. While it may have a higher limit of detection compared to mass spectrometry, it is suitable for screening purposes and for matrices with higher MRLs. Normal phase HPLC is often employed for the separation of this compound.

Protocol: Normal Phase HPLC-UV Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV Detector

    • Normal Phase HPLC Column (e.g., Agilent ZORBAX RX-SIL, 250 x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane:ethyl acetate:acetic acid (940:40:20, v/v/v)

    • Flow Rate: 1.2 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

    • Retention Time (Approximate): 12.6 min

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase. A this compound lithium reference standard is often used.

  • Quantification: External standardization is used for quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective determination of this compound and its metabolites at trace levels. It offers high specificity by monitoring specific precursor-to-product ion transitions.

Protocol: UPLC-MS/MS Analysis

This protocol is based on a method developed for the simultaneous detection of this compound and its metabolites, this compound sulfone and this compound sulfoxide.

  • Instrumentation:

    • Ultra-High Performance Liquid Chromatograph (UPLC)

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

    • Reversed-Phase C18 Column

  • Chromatographic Conditions (Typical):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Injection Volume: 1 - 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM): Monitor specific transitions for this compound, this compound sulfoxide, and this compound sulfone.

General Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection QuEChERS QuEChERS Extraction UPLC UPLC System QuEChERS->UPLC Column C18 Column UPLC->Column ESI Electrospray Ionization (ESI) Column->ESI QQQ Triple Quadrupole MS ESI->QQQ MRM Multiple Reaction Monitoring (MRM) QQQ->MRM Data_Analysis Data Analysis & Quantification MRM->Data_Analysis

Caption: A schematic of the LC-MS/MS analytical workflow.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies on the analysis of this compound and its metabolites.

Table 1: Performance of UPLC-MS/MS Method for this compound and its Metabolites in Animal-Derived Foods

MatrixAnalyteLOQ (mg/L)Recovery (%)RSD (%)
PorkThis compound & Metabolites0.0184 - 1081 - 10
Chicken LiverThis compound & Metabolites0.0184 - 1081 - 10
MilkThis compound & Metabolites0.00584 - 1081 - 10

Table 2: Performance of UHPLC-MS/MS Method for this compound and its Metabolites in Fruits and Vegetables

MatrixAnalyteLOQ (µg/kg)Recovery (%)Precision (RSD%)
AppleThis compound11.0186 - 119< 10
GrapeThis compound & Metabolites9.44 - 11.0186 - 119< 10
OliveM17R9.4486 - 119< 10
RiceThis compound & Metabolites9.44 - 11.0186 - 119< 10

Table 3: Performance of LC Method for this compound Metabolite (C2) in Various Crops

MatrixFortification Level (ppm)Recovery (%)Detection Limit (ppm)
Radish0.05 - 1.091 - 1180.01
Tomato0.05 - 1.091 - 1180.01
Onion0.05 - 1.091 - 1180.01
Sweet Potato0.05 - 1.091 - 1180.01
Kidney Bean0.05 - 1.091 - 1180.01
Carrot0.05 - 1.091 - 1180.01
Cabbage0.05 - 1.091 - 1180.01
Lettuce0.05 - 1.091 - 1180.01

Table 4: Performance of QuEChERS and HPLC-MS/MS for this compound and its Metabolites in Rape-Field Ecosystem

MatrixAnalyteLOD (mg/kg)Average Recovery (%)
SoilThis compound & Metabolites0.002 - 0.0178.7 - 104.2
Rape PlantThis compound & Metabolites0.002 - 0.0178.7 - 104.2
Rape SeedThis compound & Metabolites0.002 - 0.0178.7 - 104.2

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the detection and quantification of this compound residues in a variety of plant tissues. The QuEChERS sample preparation method, coupled with LC-MS/MS analysis, offers the highest sensitivity and selectivity, making it the preferred approach for trace-level residue monitoring. HPLC-UV remains a viable alternative for screening purposes. The provided protocols and performance data can serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety to establish and validate their own analytical methods for this compound residue analysis.

References

Application Notes and Protocols for Utilizing Clethodim as a Selectable Agent in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a selective, post-emergence herbicide belonging to the cyclohexanedione family.[1][2] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis and, consequently, cell membrane formation in susceptible grass species.[1][3][4] Broadleaf plants possess a different form of ACCase that is not affected by this compound, rendering them naturally tolerant. This high degree of selectivity makes this compound a potentially powerful tool for use as a selectable agent in plant cell culture for the development of transgenic monocotyledonous plants.

Transformed cells expressing a resistant version of the ACCase gene can be selected for in a culture medium containing this compound, while non-transformed cells will be eliminated. Resistance to this compound in weeds has been linked to specific point mutations in the ACCase gene, such as the Asp-2078-Gly or Cys-2088-Arg substitutions. By introducing a similarly mutated ACCase gene into plant cells, it is possible to confer resistance and use this compound for selection.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a selectable agent in plant cell culture, including its mechanism of action, protocols for determining optimal concentrations, and procedures for the selection and regeneration of transgenic plants. While direct protocols for this compound in plant tissue culture are not widely published, the following protocols have been developed based on studies of analogous ACCase inhibitors, such as sethoxydim, and established principles of plant transformation and cell culture.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Chemical FamilyCyclohexanedione
Mode of ActionInhibition of Acetyl-CoA Carboxylase (ACCase)
SelectivityTargets grasses; broadleaf plants are generally tolerant
SolubilityReadily soluble in organic solvents such as acetone, ethyl acetate, and xylene
StabilityLabile in acidic aqueous solutions and UV light; stable at neutral to alkaline pH
Table 2: Reported ACCase Gene Mutations Conferring this compound Resistance
Amino Acid SubstitutionReference
Aspartate-2078-Glycine (Asp-2078-Gly)
Cysteine-2088-Arginine (Cys-2088-Arg)
Isoleucine-1781-Leucine (Ile-1781-Leu)
Isoleucine-2041-Asparagine (Ile-2041-Asn)
Tryptophan-2027-Cysteine (Trp-2027-Cys)
Table 3: Effective Concentrations of Sethoxydim (an Analogous ACCase Inhibitor) for Selection of Tolerant Maize Tissue Cultures
Cell LineHerbicide Concentration for 50% Growth Reduction (µM)
BMS (Wild-Type)0.6
B10S (Tolerant)4.5
B50S (Tolerant)35
B100S (Tolerant)26
Data adapted from a study on sethoxydim-tolerant maize tissue cultures, which can serve as a starting point for determining this compound concentrations.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Selection (Kill Curve)

Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed plant cells.

Materials:

  • Non-transformed plant cells (e.g., callus or suspension cultures) of the species to be transformed.

  • Appropriate plant cell culture medium (e.g., MS medium) solidified with agar.

  • This compound.

  • Sterile petri dishes.

  • Sterile filter sterilization unit (0.22 µm).

  • Solvent for this compound (e.g., acetone or dimethyl sulfoxide - DMSO).

Procedure:

  • Prepare a this compound Stock Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Note: this compound is unstable in acidic conditions and in the presence of UV light. Prepare the stock solution under sterile conditions in a laminar flow hood and store it in a light-protected container at 4°C.

  • Prepare Selection Media:

    • Prepare the plant cell culture medium and autoclave it.

    • Allow the medium to cool to approximately 50-55°C.

    • Add the this compound stock solution to the cooled medium to achieve a range of final concentrations. Based on analogous studies with sethoxydim, a starting range of 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM is recommended.

    • Also, prepare a control medium without this compound.

    • Pour the media into sterile petri dishes and allow them to solidify.

  • Inoculate Plates:

    • Transfer a standardized amount of non-transformed plant cells (e.g., 100 mg of callus or 1 ml of suspension culture) onto each plate.

    • Ensure an even distribution of the cells on the surface of the medium.

  • Incubate and Observe:

    • Seal the plates and incubate them under standard culture conditions (e.g., 25°C, 16-hour photoperiod).

    • Observe the cultures weekly for a period of 4-6 weeks.

    • Record the percentage of surviving tissue and the degree of browning or necrosis at each this compound concentration.

  • Determine the Optimal Concentration:

    • The optimal concentration for selection is the lowest concentration that results in complete or near-complete death of the non-transformed cells. This concentration will be used for selecting transformed cells in subsequent experiments.

Protocol 2: Agrobacterium-mediated Transformation and Selection of Transgenic Plants

Objective: To generate transgenic plants using a this compound resistance gene as a selectable marker.

Materials:

  • Agrobacterium tumefaciens strain carrying a binary vector with the gene of interest and a mutated ACCase gene (conferring this compound resistance).

  • Explants from the plant species to be transformed (e.g., leaf discs, embryos).

  • Co-cultivation medium.

  • Selection medium (containing the optimal this compound concentration determined in Protocol 1).

  • Regeneration medium (containing the selection agent).

  • Rooting medium (can be with or without the selection agent).

  • Cefotaxime or other antibiotics to eliminate Agrobacterium.

Procedure:

  • Prepare Agrobacterium Culture:

    • Inoculate a liquid culture of Agrobacterium containing the appropriate antibiotics for the binary vector and grow it overnight.

    • Centrifuge the bacterial culture and resuspend the pellet in a liquid co-cultivation medium to the desired optical density (e.g., OD600 = 0.5-1.0).

  • Infect Explants:

    • Immerse the explants in the Agrobacterium suspension for a specified period (e.g., 30 minutes).

    • Blot the explants dry on sterile filter paper.

  • Co-cultivation:

    • Place the infected explants on a solid co-cultivation medium.

    • Incubate in the dark for 2-3 days at a suitable temperature (e.g., 22-25°C).

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing the predetermined concentration of this compound and an antibiotic to inhibit Agrobacterium growth (e.g., 250-500 mg/L cefotaxime).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once resistant calli or shoots begin to form, transfer them to a regeneration medium, still containing this compound, to promote shoot development.

    • Note: As seen in sethoxydim selection, a stepwise increase in the selection pressure (e.g., starting at a lower concentration and moving to a higher one in subsequent subcultures) may be beneficial.

  • Rooting and Acclimatization:

    • Excise well-developed shoots and transfer them to a rooting medium. The presence of this compound in the rooting medium can be maintained to ensure the selection of non-chimeric plants.

    • Once roots are well-established, transfer the plantlets to soil and acclimatize them in a controlled environment.

Visualizations

Signaling Pathway of this compound Action

Clethodim_Pathway cluster_resistance Resistance Mechanism This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits MutatedACCase Mutated ACCase (Resistant) This compound->MutatedACCase No Inhibition FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Catalyzes CellMembranes Cell Membrane Formation FattyAcids->CellMembranes PlantGrowth Grass Plant Growth CellMembranes->PlantGrowth PlantDeath Plant Death MutatedACCase->FattyAcids Catalyzes

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for Developing this compound-Resistant Plants

Transformation_Workflow cluster_prep Preparation cluster_transformation Transformation & Selection cluster_regeneration Regeneration & Analysis KillCurve 1. Kill Curve Determination (Determine optimal this compound concentration) Selection 6. Selection on this compound Medium KillCurve->Selection Informs concentration Vector 2. Vector Construction (Gene of Interest + Mutated ACCase) AgroPrep 3. Agrobacterium Culture Vector->AgroPrep Infection 4. Explant Infection AgroPrep->Infection CoCultivation 5. Co-cultivation Infection->CoCultivation CoCultivation->Selection Regeneration 7. Regeneration of Shoots Selection->Regeneration Rooting 8. Rooting of Plantlets Regeneration->Rooting Acclimatization 9. Acclimatization Rooting->Acclimatization Analysis 10. Molecular Analysis of Transgenics Acclimatization->Analysis

Caption: Workflow for generating this compound-resistant transgenic plants.

References

Enhancing Research Efficacy of Clethodim: Application Notes and Protocols with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the post-emergence herbicide Clethodim in research settings, with a focus on enhancing its efficacy through the strategic use of adjuvants. Detailed protocols for experimental application and data on the impact of various adjuvant combinations are presented to aid in the design and execution of robust scientific studies.

Introduction to this compound

This compound is a selective, systemic herbicide belonging to the cyclohexanedione family of chemistry.[1] It is widely used for the post-emergence control of annual and perennial grasses in a variety of broadleaf crops.[1][2] Its systemic nature ensures it is absorbed by the foliage and translocated to the growing points of the leaves, shoots, and roots, leading to the death of the targeted grass species.[1]

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking ACCase, this compound disrupts the formation of new cell membranes, leading to a cessation of growth and eventual death of susceptible grass species. Broadleaf plants are generally tolerant to this compound due to a different form of the ACCase enzyme that is not inhibited by the herbicide.

The Role of Adjuvants in Enhancing this compound Efficacy

The addition of adjuvants is crucial for optimizing the performance of this compound. Adjuvants are substances added to a herbicide formulation or tank-mix to improve its effectiveness. They can enhance efficacy by improving spray droplet retention on the leaf surface, increasing herbicide absorption, and facilitating translocation within the plant. The most common adjuvants used with this compound are Crop Oil Concentrates (COC), Methylated Seed Oils (MSO), Non-ionic Surfactants (NIS), and Ammonium Sulfate (AMS).

Data Presentation: Efficacy of this compound with Various Adjuvants

The following tables summarize quantitative data from various field studies, demonstrating the impact of different adjuvants on the efficacy of this compound for controlling various grass species.

Table 1: Influence of Adjuvants on this compound Efficacy on Texas Panicum

Adjuvant CombinationWeed Size (cm)Texas Panicum Control (%)
Crop Oil Concentrate (COC)10-1591
COC + Ammonium Sulfate (AMS)10-1593
Methylated Seed Oil (MSO) + AMS10-1590
Non-ionic Surfactant (NIS)20-30Decreased efficacy noted
MSO20-30Lower efficacy than MSO + AMS

Data sourced from a study by Johnson, Prostko, and Mullinix (2002), as cited in a 2025 publication.

Table 2: Effect of Adjuvants on Barnyardgrass, Broadleaf Signalgrass, and Johnsongrass Control with this compound (70 g ai/ha)

AdjuvantBarnyardgrass ControlBroadleaf Signalgrass ControlRhizomatous Johnsongrass Control
Dash®More effectiveMore effectiveMore effective
Sun-It II® (MSO)More effectiveMore effectiveMore effective
Agri-Dex® (COC)Not specifiedMore effectiveMore effective
Dyne-Amic® (Silicone + MSO)Not specifiedMore effectiveMore effective
Conventional Nonionic SurfactantsLess effectiveLess effectiveLess effective
Silicone-based SurfactantsLess effectiveLess effectiveLess effective
LI-700®Less effectiveLess effectiveLess effective

Based on a study where this compound at 70 g/ha with Dash® or Sun-It II® provided control equal to or greater than this compound at 140 g/ha.

Table 3: Impact of Adjuvants on Volunteer Corn Control with this compound in Tank Mixes

This compound Rate (oz/A)Tank Mix PartnerAdjuvantFall Panicum Control (%)Waterhemp Control (%)
4Enlist One + Liberty1% COC82Not specified
8Enlist One + Liberty1% COC86Not specified
12Enlist One + Liberty1% COC9596
6Liberty1% COCClose to 95Not specified

Data from a 2021 Herbicide Insight study by Beck's Practical Farm Research.

Experimental Protocols

The following are detailed methodologies for conducting herbicide efficacy trials with this compound and adjuvants.

Protocol for Field Efficacy Trials

Objective: To evaluate the efficacy of this compound in combination with various adjuvants for the control of target grass species under field conditions.

Materials:

  • This compound formulation (e.g., 2EC)

  • Adjuvants: Crop Oil Concentrate (COC), Methylated Seed Oil (MSO), Non-ionic Surfactant (NIS), Ammonium Sulfate (AMS)

  • Calibrated research plot sprayer

  • Personal Protective Equipment (PPE) as per product label

  • Plot markers

  • Data collection sheets or electronic device

Experimental Design:

  • Plot Establishment: Select a field with a uniform infestation of the target grass species. Design the experiment using a randomized complete block design with a minimum of three to four replications per treatment.

  • Treatment Preparation: Prepare spray solutions on a per-plot basis. A common procedure is as follows: a. Fill the spray tank with half the required volume of clean water. b. Add the calculated amount of this compound to the tank. c. Agitate the solution continuously. d. Add the specified adjuvant at the recommended rate (e.g., COC at 1.0% v/v, MSO at 0.5-1.0% v/v). e. If using AMS, add it to the tank before the this compound and adjuvant. f. Add the remaining water to reach the final spray volume.

  • Application: a. Apply treatments when the target grass weeds are actively growing and at the recommended growth stage (e.g., 10-15 cm in height for optimal control of Texas panicum). b. Use a calibrated research plot sprayer to ensure accurate and uniform application. A typical spray volume for ground applications is 5 to 40 gallons per acre. c. Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection and Evaluation: a. Visually assess percent weed control at specified intervals after application (e.g., 7, 14, 21, and 28 days after application - DAA). Use a scale of 0% (no control) to 100% (complete plant death). b. For more quantitative data, measure weed biomass by harvesting above-ground plant material from a designated area within each plot at a set time after treatment. Dry the biomass to a constant weight. c. Record any crop injury (phytotoxicity) using a similar 0-100% scale.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Absorption and Translocation Studies (using ¹⁴C-Clethodim)

Objective: To quantify the effect of adjuvants on the absorption and translocation of this compound in a target grass species.

Materials:

  • ¹⁴C-labeled this compound

  • Adjuvants (COC, MSO, etc.)

  • Microsyringe

  • Liquid scintillation counter

  • Oxidizer

  • Growth chambers or greenhouse facilities

Experimental Procedure:

  • Plant Culture: Grow the target grass species in pots under controlled environmental conditions.

  • Treatment Application: a. Prepare treatment solutions of ¹⁴C-Clethodim with and without the selected adjuvants. b. Apply a small, precise volume of the treatment solution to a specific location on a leaf of each plant using a microsyringe.

  • Harvesting and Sample Processing: a. Harvest plants at various time points after treatment (e.g., 1, 4, 12, 24, 48, and 72 hours). b. At each harvest, wash the treated leaf with a solvent (e.g., ethanol:water solution) to remove unabsorbed ¹⁴C-Clethodim from the leaf surface. c. Section the plant into different parts: treated leaf, shoots above and below the treated leaf, and roots.

  • Quantification of ¹⁴C: a. Analyze the leaf wash solution using a liquid scintillation counter to determine the amount of unabsorbed ¹⁴C-Clethodim. b. Combust the different plant sections in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of applied ¹⁴C that was absorbed and the percentage of absorbed ¹⁴C that was translocated to different plant parts for each treatment.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for efficacy testing.

Caption: this compound's mechanism of action via ACCase inhibition.

Herbicide_Efficacy_Workflow Start Start: Define Research Question (e.g., Adjuvant effect on this compound) Exp_Design Experimental Design - Randomized Complete Block - 3-4 Replications Start->Exp_Design Plot_Setup Plot Establishment - Uniform Weed Population Exp_Design->Plot_Setup Treatment_Prep Treatment Preparation - this compound + Adjuvants - Control Group Plot_Setup->Treatment_Prep Application Herbicide Application - Calibrated Sprayer - Record Environmental Data Treatment_Prep->Application Data_Collection Data Collection - Visual Weed Control Ratings - Biomass Measurement - Crop Phytotoxicity Application->Data_Collection Analysis Statistical Analysis - ANOVA Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A typical workflow for a herbicide efficacy field trial.

References

Application Note: Quantification of Clethodim and its Metabolites using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and selective method for the simultaneous quantification of the herbicide clethodim and its primary oxidative metabolites, this compound sulfoxide and this compound sulfone, in various agricultural and environmental matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method provides high-throughput capabilities and low detection limits, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

This compound is a post-emergence cyclohexanedione herbicide widely used to control annual and perennial grasses in a variety of broadleaf crops.[1][2] Following application, this compound is rapidly metabolized in plants and soil to form this compound sulfoxide and, subsequently, this compound sulfone.[1][3] Due to the potential for these residues to enter the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound and its metabolites. Therefore, sensitive and reliable analytical methods are crucial for monitoring these compounds in food and environmental samples. This document provides a detailed protocol for the extraction and quantification of this compound, this compound sulfoxide, and this compound sulfone using LC-MS/MS.

Experimental Workflow

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization (e.g., 10g of crop/soil) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup Dispersive SPE (C18 + PSA) Extraction->Cleanup Final_Extract Final Extract in Mobile Phase Cleanup->Final_Extract Injection UHPLC Injection Final_Extract->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification Quantification (Matrix-Matched Calibration) Detection->Quantification Reporting Reporting (Concentration in mg/kg) Quantification->Reporting

Caption: General workflow for the quantification of this compound and its metabolites.

Detailed Protocols

Sample Preparation (Modified QuEChERS)

This protocol is a general guideline and may require optimization for specific matrices.

Materials:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • For recovery assessment, fortify blank samples with a known concentration of this compound and its metabolite standards at this stage.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer an aliquot of the final extract, dilute with mobile phase if necessary, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 10-20% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 - 5 µL

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The following table summarizes typical precursor and product ions. Collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound360.1164.1268.1
This compound Sulfoxide376.1268.1164.1
This compound Sulfone392.1164.1316.1

Note: Precursor ions correspond to the [M+H]⁺ adduct.

Data Presentation and Performance

Method performance should be evaluated according to established validation guidelines. The following table presents a summary of expected performance characteristics based on published methods.[4]

Table 1: Summary of Method Performance Data

ParameterThis compoundThis compound SulfoxideThis compound Sulfone
Linearity (R²) > 0.995> 0.995> 0.995
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg0.005 - 0.01 mg/kg0.005 - 0.01 mg/kg
Recovery (%) 75 - 115%75 - 115%75 - 115%
Precision (RSD %) < 15%< 15%< 15%

Values are typical and may vary depending on matrix and instrumentation.

Analyte Transformation and Detection Logic

In some analytical approaches, both this compound and this compound sulfoxide are chemically oxidized to this compound sulfone prior to analysis. This simplifies the analysis by converting all parent and intermediate residues into a single, stable analyte for quantification.

Analyte Conversion for Quantification cluster_direct Direct Analysis Method This compound This compound Oxidation Oxidation (e.g., m-CPBA) This compound->Oxidation Sulfoxide This compound Sulfoxide Sulfoxide->Oxidation Sulfone This compound Sulfone (Quantified Analyte) Oxidation->Sulfone Total Residue Clethodim_direct This compound LCMS_direct LC-MS/MS Clethodim_direct->LCMS_direct Sulfoxide_direct This compound Sulfoxide Sulfoxide_direct->LCMS_direct Sulfone_direct This compound Sulfone Sulfone_direct->LCMS_direct

Caption: Comparison of direct analysis vs. conversion to a single analyte.

Conclusion

The described UHPLC-MS/MS method provides a robust and sensitive tool for the quantification of this compound and its major metabolites in complex matrices. The use of a QuEChERS-based sample preparation protocol allows for high sample throughput, while the selectivity of tandem mass spectrometry ensures accurate and reliable results. This application note serves as a comprehensive guide for researchers and analytical chemists involved in pesticide residue analysis.

References

Application of Clethodim in the Allium cepa Cytogenotoxicity Bioassay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the Allium cepa (onion) cytogenotoxicity bioassay to evaluate the effects of the herbicide Clethodim. The protocols and data presented are compiled from established methodologies in the field and aim to serve as a comprehensive guide for researchers.

Introduction

This compound is a selective, post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops. The Allium cepa bioassay is a validated, sensitive, and cost-effective in vivo method for assessing the cytotoxic and genotoxic potential of chemical substances. This assay is widely used due to the large size and small number of chromosomes in A. cepa (2n=16), making chromosomal aberrations easy to observe and quantify. The endpoints typically evaluated in this assay include effects on the mitotic index (a measure of cytotoxicity) and the induction of chromosomal aberrations and micronuclei (indicators of genotoxicity).

Recent studies have employed the Allium cepa model to investigate the toxicogenetic effects of this compound. Research indicates that this compound can exhibit phytotoxicity by inhibiting root growth and can be mutagenic, as evidenced by an increased frequency of micronuclei in A. cepa root meristematic cells.[1]

Experimental Protocols

Preparation of Allium cepa Bulbs
  • Select healthy, uniform-sized onion bulbs, free from any chemical treatment.

  • Carefully remove the outer, dry scales without damaging the root primordia.

  • Place the bulbs in flasks or beakers filled with distilled or tap water, ensuring only the basal plate is in contact with the water.

  • Germinate the bulbs in the dark at room temperature (approximately 25°C) for 48-72 hours, or until roots reach a length of 2-3 cm.

Treatment with this compound
  • Prepare a stock solution of this compound and make serial dilutions to obtain the desired test concentrations. Based on existing literature, relevant concentrations for testing include 1.92 g/L, 0.96 g/L, 0.48 g/L, and 0.24 g/L.[1]

  • A negative control group should be maintained in distilled or tap water.

  • A positive control, using a known mutagen like methyl methanesulfonate (MMS), can also be included.

  • Replace the water with the respective this compound solutions and controls.

  • Expose the onion root tips to the treatment solutions for a defined period, typically 24 to 72 hours.

Slide Preparation for Microscopic Analysis (Aceto-carmine Squash Technique)
  • Fixation: After the exposure period, excise 1-2 cm of the root tips and immediately place them in a fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1 v/v/v) for at least 24 hours at 4°C.

  • Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes. This step is crucial for softening the tissue and separating the cells.

  • Staining: Rinse the hydrolyzed root tips with distilled water and then stain them with 2% aceto-carmine stain for 15-20 minutes.

  • Squashing: Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and carefully place a coverslip over it. Gently apply pressure with your thumb or a pencil eraser over the coverslip (with a piece of filter paper on top to absorb excess stain) to squash the root tip and spread the cells in a single layer.

  • Sealing: Seal the edges of the coverslip with clear nail polish to prevent the slide from drying out.

Microscopic Analysis and Data Scoring
  • Examine the prepared slides under a light microscope at 400x and 1000x magnification.

  • Mitotic Index (MI):

    • Scan at least 1000 total cells per slide.

    • Count the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase).

    • Calculate the Mitotic Index using the formula: MI (%) = (Number of dividing cells / Total number of cells observed) x 100

  • Chromosomal Aberrations (CAs):

    • Observe at least 100 dividing cells per slide.

    • Score for various types of chromosomal abnormalities, including:

      • Anaphase and Telophase Bridges: Chromatin bridges connecting the two poles of the cell.

      • Sticky Chromosomes: Chromosomes appearing clumped together.

      • Laggard Chromosomes: Chromosomes that are left behind during anaphase movement to the poles.

      • C-mitosis: A colchicine-like effect where the spindle fibers are inactivated, leading to scattered chromosomes.

      • Vagrant Chromosomes: Chromosomes that are not aligned on the metaphase plate.

    • Calculate the frequency of each type of aberration.

  • Micronuclei (MN) Frequency:

    • Scan at least 1000 interphase cells per slide.

    • Count the number of cells containing micronuclei (small, extranuclear bodies containing chromatin).

    • Calculate the Micronuclei Frequency: MN (‰) = (Number of cells with micronuclei / Total number of interphase cells observed) x 1000

Data Presentation

The following tables are illustrative, based on the reported effects of this compound, to demonstrate how quantitative data from the Allium cepa bioassay should be structured.

Table 1: Effect of this compound on the Mitotic Index in Allium cepa Root Meristematic Cells

Treatment GroupConcentration (g/L)Total Cells CountedDividing CellsMitotic Index (%)
Negative Control0500050010.0
This compound C40.2450004008.0
This compound C30.4850003006.0
This compound C20.9650002004.0
This compound C11.9250001002.0

Note: Data are hypothetical and for illustrative purposes only. A dose-dependent decrease in the mitotic index is indicative of cytotoxicity.

Table 2: Frequency of Chromosomal Aberrations in Allium cepa Root Meristematic Cells Exposed to this compound

Treatment GroupConcentration (g/L)Anaphase/Telophase Bridges (%)Sticky Chromosomes (%)Laggard Chromosomes (%)Total Aberrant Cells (%)
Negative Control00.51.00.52.0
This compound C40.242.03.01.56.5
This compound C30.484.05.03.012.0
This compound C20.966.08.05.019.0
This compound C11.928.012.07.027.0

Note: Data are hypothetical and for illustrative purposes only. An increase in the frequency of chromosomal aberrations indicates genotoxic potential.

Table 3: Micronuclei Frequency in Allium cepa Root Interphase Cells Exposed to this compound

Treatment GroupConcentration (g/L)Total Interphase Cells CountedCells with MicronucleiMicronuclei Frequency (‰)
Negative Control0300031.0
This compound C40.243000155.0
This compound C30.483000248.0
This compound C20.9630003612.0
This compound C11.9230004515.0

Note: Data are hypothetical and for illustrative purposes only. A significant increase in micronuclei frequency is an indicator of mutagenicity.[1]

Visualizations

AlliumCepaWorkflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_slideprep 3. Slide Preparation cluster_analysis 4. Microscopic Analysis A Select Healthy Onion Bulbs B Germinate in Water (48-72h) A->B C Prepare this compound Solutions (e.g., 0.24, 0.48, 0.96, 1.92 g/L) B->C D Expose Root Tips (24-72h) C->D F Fixation (e.g., Carnoy's Fixative) D->F E Include Negative (Water) and Positive (e.g., MMS) Controls E->D G Hydrolysis (1N HCl at 60°C) F->G H Staining (Aceto-carmine) G->H I Squash Preparation H->I J Calculate Mitotic Index (Cytotoxicity) I->J K Score Chromosomal Aberrations (Genotoxicity) I->K L Determine Micronuclei Frequency (Mutagenicity) I->L

Caption: Experimental workflow for the Allium cepa cytogenotoxicity bioassay.

SignalingPathway cluster_effects Cellular Effects cluster_endpoints Observable Endpoints This compound This compound Exposure CellCycle Inhibition of Cell Cycle Progression This compound->CellCycle Spindle Spindle Fiber Disruption This compound->Spindle DNA_Damage DNA Strand Breaks This compound->DNA_Damage MI Decreased Mitotic Index (Cytotoxicity) CellCycle->MI CA Chromosomal Aberrations (e.g., Bridges, Laggards) (Genotoxicity) Spindle->CA DNA_Damage->CA MN Micronuclei Formation (Mutagenicity) DNA_Damage->MN

Caption: Logical relationships of this compound's effects in the Allium cepa bioassay.

References

Troubleshooting & Optimization

Overcoming Clethodim antagonism with specific oil adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the herbicide clethodim, with a focus on overcoming antagonism through the strategic use of oil adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is this compound antagonism?

A1: this compound antagonism is a phenomenon where the efficacy of this compound, a post-emergence herbicide for controlling annual and perennial grasses, is reduced when it is tank-mixed with certain other herbicides, particularly broadleaf herbicides.[1][2][3][4] This reduction in grass control is a significant issue in weed management.[1]

Q2: Which herbicides are known to be antagonistic to this compound?

A2: Several broadleaf herbicides have been documented to be antagonistic to this compound. These include:

  • 2,4-D

  • Dicamba

  • Glufosinate

  • Imazaquin and chlorimuron

  • Bentazon

  • Acifluorfen and lactofen

  • Atrazine

Tank-mixing these herbicides with this compound can lead to a significant reduction in the control of grass species.

Q3: What is the proposed mechanism of this compound antagonism?

A3: The exact mechanism of antagonism is not fully understood for all herbicide combinations, but it is generally believed to involve physiological and biochemical interactions within the plant. One theory is that the broadleaf herbicide can interfere with the absorption, translocation, or metabolism of this compound in the target grass species, ultimately reducing the amount of active ingredient reaching its site of action.

Q4: How do oil adjuvants help overcome this compound antagonism?

A4: Oil adjuvants, such as crop oil concentrates (COCs) and methylated seed oils (MSOs), play a crucial role in enhancing the performance of this compound and overcoming antagonism. They achieve this by:

  • Increasing spray droplet retention on the leaf surface.

  • Enhancing the penetration of this compound through the waxy cuticle of the plant leaf.

  • Slowing the drying of spray droplets, allowing more time for absorption.

MSOs are generally considered more effective than COCs in enhancing herbicide absorption, particularly under dry conditions where weeds have a thicker cuticle.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced grass control after tank-mixing this compound with a broadleaf herbicide. Herbicide antagonism.1. Add an appropriate oil adjuvant: Include a high-quality crop oil concentrate (COC) or methylated seed oil (MSO) in the tank mix. MSOs are often more effective. 2. Increase the this compound rate: Within labeled limits, increasing the application rate of this compound can help overcome the antagonistic effect. 3. Sequential application: Apply the broadleaf herbicide and this compound separately. Applying the broadleaf herbicide a few days before or after the this compound application can prevent the antagonistic interaction. 4. Consult the herbicide label: Always refer to the product labels for specific recommendations on tank-mixing partners and required adjuvants.
Poor this compound performance even without a tank-mix partner. Environmental factors: - Drought stress - Extreme temperatures (hot or cold) - Low humidity Improper application: - Incorrect adjuvant selection or rate. - Poor spray coverage. Water quality: - Hard water containing cations like calcium and magnesium can reduce this compound efficacy.1. Optimize application timing: Apply this compound when grasses are actively growing and not under stress. Avoid applications during periods of extreme heat, cold, or drought. 2. Use the correct adjuvant: Ensure the use of a recommended oil adjuvant at the proper concentration. 3. Ensure good spray coverage: Use appropriate nozzles and spray volume to achieve thorough coverage of the target weeds. 4. Use a water conditioner: If using hard water, add a water conditioning agent like ammonium sulfate (AMS) to the spray tank before adding the herbicide.
Variability in grass control with different oil adjuvants. Differences in adjuvant composition and formulation.1. Conduct a small-scale test (jar test): Before large-scale application, test the compatibility and performance of different oil adjuvants with your specific this compound formulation and water source. 2. Select a high-quality adjuvant: Choose adjuvants from reputable manufacturers with a high percentage of active ingredient. 3. Consider MSO for enhanced performance: In challenging conditions (e.g., large weeds, dry weather), a methylated seed oil (MSO) may provide better results than a standard crop oil concentrate (COC).

Quantitative Data Summary

Table 1: Effect of Adjuvants on this compound Efficacy for Barnyardgrass Control

AdjuvantThis compound Rate (g ai/ha)Barnyardgrass Control (%)
Dash®70More effective than nonionic or silicone-based surfactants
Sun-It II® (MSO)70More effective than nonionic or silicone-based surfactants
Nonionic Surfactants70Less effective than Dash® or Sun-It II®
Silicone-based Surfactants70Less effective than Dash® or Sun-It II®
LI-700®70Less effective than Dash® or Sun-It II®
Dash®70Equal to or greater than this compound at 140 g/ha
Sun-It II® (MSO)70Equal to or greater than this compound at 140 g/ha
Data adapted from Weed Technology, 1996.

Table 2: Overcoming 2,4-D Antagonism on Volunteer Corn Control with Adjuvants

TreatmentVolunteer Corn Control (%) - Location 1Volunteer Corn Control (%) - Location 2
Select Max® (this compound) 4 fl oz/acHighHigh
Select Max® 4 fl oz/ac + Enlist One® (2,4-D)Significantly ReducedSignificantly Reduced
Select Max® 8 fl oz/ac + Enlist One®Antagonism OvercomeAntagonism Overcome
Select Max® 4 fl oz/ac + Enlist One® + Oil-enhancing AdjuvantAntagonism OvercomeAntagonism Overcome
Data adapted from Exacto Inc., 2023.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Different Oil Adjuvants in Overcoming this compound Antagonism

  • Experimental Setup:

    • Select a uniform area with a consistent population of the target grass weed species.

    • Design a randomized complete block experiment with a minimum of three replications.

    • Treatments should include:

      • This compound applied alone.

      • This compound tank-mixed with the antagonistic broadleaf herbicide (e.g., 2,4-D).

      • This compound tank-mixed with the broadleaf herbicide and various oil adjuvants (e.g., COC, MSO) at recommended rates.

      • An untreated control.

  • Herbicide Application:

    • Apply treatments at the recommended growth stage of the target weed.

    • Use a calibrated sprayer to ensure accurate and uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Visually assess percent weed control at regular intervals (e.g., 7, 14, and 28 days after treatment) compared to the untreated control.

    • At the final assessment, harvest the aboveground biomass of the target weed from a specified area within each plot.

    • Dry the biomass to a constant weight and record the dry weight.

  • Data Analysis:

    • Analyze the visual control ratings and biomass data using analysis of variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_data Data Collection & Analysis A Select Uniform Field Site B Design Randomized Complete Block Experiment A->B C Define Treatment Groups (this compound alone, Tank-mixes, Adjuvant variations) B->C D Calibrate Sprayer C->D E Apply Treatments at Target Weed Stage D->E F Record Environmental Conditions E->F G Visual Weed Control Ratings (7, 14, 28 DAT) F->G I Statistical Analysis (ANOVA) G->I H Harvest & Weigh Weed Biomass H->I J Mean Separation Test I->J

Caption: Workflow for evaluating oil adjuvant efficacy.

Antagonism_Mitigation_Pathway cluster_problem Problem cluster_solution Solution cluster_outcome Outcome A This compound + Broadleaf Herbicide (e.g., 2,4-D) B Antagonistic Interaction A->B C Add Oil Adjuvant (COC or MSO) B->C Intervention D Enhanced Cuticle Penetration C->D E Increased this compound Uptake D->E F Overcome Antagonism E->F G Effective Grass Control F->G

Caption: Overcoming this compound antagonism with oil adjuvants.

References

Technical Support Center: Optimizing Clethodim Efficacy in Field Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during field experiments with the herbicide Clethodim.

Troubleshooting Guides

Issue 1: Reduced or Inconsistent Grass Weed Control

Potential Cause Troubleshooting Steps & Recommendations
Environmental Stress on Weeds Drought or Heat Stress: Avoid spraying when weeds are under drought or heat stress, as their reduced metabolic activity limits herbicide uptake. If application is necessary, spray during cooler parts of the day, such as early morning.[1] Cold Temperatures/Frost: this compound activity is reduced in cold and frosty conditions. Avoid applying during frosty periods. Efficacy is generally better at temperatures above 20°C.[2] For instance, twice as much this compound may be needed to control susceptible annual ryegrass if applied after three days of frost.[2]
Incorrect Application Timing Weed Growth Stage: Apply this compound when grass weeds are young and actively growing, typically at the 2-6 leaf stage for annual grasses.[3][4] Efficacy significantly decreases as grass weeds become larger and more mature.
Improper Adjuvant Use Adjuvant Selection: Always use a recommended adjuvant with this compound to enhance absorption. Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) are commonly recommended. Adjuvant Rate: Follow the recommended rates for adjuvants, typically 1.0% v/v for COC and 0.5-1.0% v/v for MSO.
Poor Water Quality Hard Water: Hard water containing high levels of cations (e.g., calcium, magnesium) can reduce this compound efficacy. Recommendation: Use a water conditioner such as Ammonium Sulfate (AMS) to counteract the negative effects of hard water.
Rainfall After Application Rainfast Period: this compound is typically rainfast within one hour of application. Avoid application if rainfall is expected within this window.
Herbicide Resistance Suspected Resistance: If poor control is observed despite optimal application conditions, consider the possibility of herbicide-resistant weed biotypes. This is more likely in fields with a history of repeated use of ACCase inhibitors. Recommendation: Rotate herbicides with different modes of action and implement integrated weed management strategies.

Issue 2: Antagonism from Tank-Mixing with Other Herbicides

Tank-Mix Partner Observed Effect & Recommendations
Glyphosate Antagonism can occur, especially under cool or stressful conditions. To mitigate this, consider increasing the this compound rate slightly and always include a quality adjuvant.
2,4-D Tank-mixing with 2,4-D can reduce the efficacy of this compound. In greenhouse experiments, the efficacy of a this compound formulation was reduced by 17% and 28% when applied with glyphosate plus 420 and 1,680 g ae ha⁻¹ of 2,4-D, respectively, without a crop oil concentrate (COC). The addition of COC can help overcome this antagonism. Increasing the this compound dose and spray volume can also decrease the antagonistic effect.
Dicamba Antagonism has been observed when tank-mixing with Dicamba.
Other Broadleaf Herbicides (e.g., Acifluorfen, Lactofen, Bentazon) A reduction in grass control has been observed when this compound is combined with these herbicides.
Glufosinate Antagonism can occur in tank mixes of glufosinate and this compound, depending on the herbicide rates and weed species.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a selective, systemic herbicide belonging to the cyclohexanedione family (Group 1). It works by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid synthesis in grass weeds. This disruption of lipid production leads to the breakdown of cell membranes and ultimately, the death of the grass plant. Broadleaf plants are generally tolerant because they have a different form of the ACCase enzyme that is not affected by this compound.

Q2: What are the visible symptoms of this compound injury on susceptible grasses?

A2: Symptoms of this compound injury typically appear within 7 to 14 days of application. They begin with a cessation of growth, followed by chlorosis (yellowing) and necrosis (browning) of the newest leaves and growing points. The whorl of the grass plant can be easily pulled out and will appear brown and mushy.

Q3: How does weed size affect this compound efficacy?

A3: this compound is most effective on small, actively growing annual grasses. As grasses increase in size, their susceptibility to this compound decreases significantly. For example, one study showed 90% control of Texas panicum at the 10- to 15-cm stage with a single application, while control dropped at larger growth stages.

Q4: What is the importance of adjuvants when using this compound?

A4: Adjuvants are critical for maximizing the efficacy of this compound. They improve the spray coverage, droplet retention, and absorption of the herbicide into the plant leaves. Crop oil concentrates (COC) and methylated seed oils (MSO) are commonly recommended adjuvants.

Q5: Can I tank-mix this compound with other herbicides?

A5: While tank-mixing can save time, it can also lead to reduced efficacy of this compound due to antagonism. Tank-mixing with broadleaf herbicides like 2,4-D, dicamba, and others can significantly reduce grass control. If tank-mixing is necessary, it is often recommended to increase the rate of this compound and always include an appropriate adjuvant. In some cases, a sequential application may be more effective.

Quantitative Data Summary

Table 1: Effect of Weed Size on this compound Efficacy on Texas Panicum

Weed SizeApplicationPercent Control (%)
10-15 cmSingle90
15-20 cmSingle76
15-20 cmSequential91
20-30 cmSingle67
30-60 cmSingle63

Table 2: Influence of Adjuvants on this compound Efficacy on Texas Panicum (10-15 cm height)

Adjuvant CombinationPercent Control (%)
This compound + COC91
This compound + COC + AMS93
This compound + MSO + AMS90

Table 3: Antagonism of this compound when Tank-Mixed with 2,4-D and/or Glyphosate for Ryegrass Control (30 DAA)

Herbicide MixtureSpray Volume (L/ha)Percent Control (%)
This compound alone40<85
This compound + 2,4-D40<85
This compound + Glyphosate40>85
This compound + Glyphosate + 2,4-D40>85
This compound alone80>85
This compound + 2,4-D80>85
This compound + Glyphosate80>85
This compound + Glyphosate + 2,4-D80>85
This compound alone120>85
This compound + 2,4-D120>85
This compound + Glyphosate120>85
This compound + Glyphosate + 2,4-D120>85

Data adapted from scientific literature; actual results may vary based on specific experimental conditions.

Experimental Protocols

1. Standardized Protocol for Field Efficacy Trials of this compound

This protocol outlines a standardized methodology for conducting field trials to evaluate the efficacy of this compound.

  • 1.1. Site Selection and Preparation:

    • Select a site with a uniform and moderate to heavy infestation of the target grass weed species.

    • Conduct a soil analysis to determine soil type, pH, and organic matter content.

    • Prepare the seedbed according to standard agronomic practices for the crop to be grown.

    • Ensure the trial area is free of other confounding weed species by using a broadleaf herbicide or hand weeding if necessary.

  • 1.2. Trial Design and Layout:

    • Use a randomized complete block design (RCBD) with a minimum of four replications.

    • Plot size should be adequate for representative weed populations and to minimize spray drift between plots (e.g., 3m x 10m).

    • Include an untreated control plot in each replication for comparison.

    • Clearly mark the boundaries of each plot.

  • 1.3. Herbicide Application:

    • Apply this compound at the desired rates, including a standard recommended rate, and potentially lower and higher rates to determine dose-response.

    • Include treatments with and without recommended adjuvants (e.g., COC, MSO) and water conditioners (e.g., AMS) to assess their impact.

    • Apply treatments at the correct weed growth stage (typically 2-4 leaf stage for annual grasses).

    • Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform spray coverage. Record the spray volume, pressure, and nozzle type.

    • Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and cloud cover.

  • 1.4. Data Collection and Evaluation:

    • Conduct visual efficacy ratings at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT). Use a 0 to 100% scale, where 0% is no control and 100% is complete kill of the target weed.

    • At the end of the evaluation period, collect weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record the data.

    • Assess crop injury (phytotoxicity) at the same intervals as efficacy ratings, using a 0 to 100% scale where 0% is no injury and 100% is crop death.

    • Collect crop yield data at the end of the growing season, if applicable.

  • 1.5. Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

2. Greenhouse Bioassay for Assessing this compound Efficacy and Herbicide Resistance

This protocol provides a method for conducting greenhouse bioassays to quickly assess the efficacy of this compound on different grass weed populations and to screen for potential herbicide resistance.

  • 2.1. Plant Material and Growth Conditions:

    • Collect seed of the target grass weed populations from the field. Include a known susceptible population as a control.

    • Sow the seeds in pots or trays filled with a standard greenhouse potting mix.

    • Grow the plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a defined photoperiod (e.g., 16 hours light).

  • 2.2. Herbicide Application:

    • When the grass seedlings reach the 2-3 leaf stage, thin them to a uniform number per pot (e.g., 5 plants per pot).

    • Apply a range of this compound doses to different sets of pots to generate a dose-response curve. Include an untreated control.

    • Use a laboratory track sprayer to ensure precise and uniform herbicide application.

    • Always include the recommended adjuvant in the spray solution.

  • 2.3. Data Collection and Analysis:

    • Visually assess plant injury and mortality at 14 to 21 days after treatment.

    • Harvest the above-ground biomass of the surviving plants in each pot.

    • Dry the biomass to a constant weight and record the data.

    • Analyze the data using regression analysis to determine the herbicide rate required to cause 50% growth reduction (GR₅₀) for each population. A significantly higher GR₅₀ value for a field population compared to the susceptible control indicates resistance.

Visualizations

Clethodim_Mode_of_Action cluster_plant_cell Grass Weed Cell AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Binds to MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Synthesis CellMembranes Cell Membranes & New Growth FattyAcids->CellMembranes Essential for Growth_Arrest Growth Arrest & Cell Death ACCase->MalonylCoA Catalyzes conversion FattyAcid_Deficiency Fatty Acid Deficiency This compound This compound Inhibition This compound->Inhibition Inhibition->ACCase FattyAcid_Deficiency->Growth_Arrest

Caption: this compound's mode of action: Inhibition of the ACCase enzyme.

Field_Trial_Workflow cluster_details_app Application Details cluster_details_data Data Points SiteSelection 1. Site Selection & Preparation TrialDesign 2. Trial Design & Layout (RCBD) SiteSelection->TrialDesign Application 3. Herbicide Application TrialDesign->Application DataCollection 4. Data Collection Application->DataCollection WeedStage Correct Weed Stage Application->WeedStage Calibration Calibrated Sprayer Application->Calibration EnvData Record Environmental Data Application->EnvData DataAnalysis 5. Statistical Analysis DataCollection->DataAnalysis Efficacy Visual Efficacy Ratings DataCollection->Efficacy Biomass Weed Biomass DataCollection->Biomass Phyto Crop Phytotoxicity DataCollection->Phyto Yield Crop Yield DataCollection->Yield Report 6. Report Generation DataAnalysis->Report

Caption: Workflow for a standard herbicide field efficacy trial.

Troubleshooting_Logic Start Poor Grass Control Observed CheckEnv Were weeds stressed? (Drought, Heat, Cold) Start->CheckEnv CheckTiming Was application timing correct? (Weed Stage) CheckEnv->CheckTiming No EnvSolution Adjust application timing to avoid stress. CheckEnv->EnvSolution Yes CheckAdjuvant Was a recommended adjuvant used correctly? CheckTiming->CheckAdjuvant Yes TimingSolution Apply at earlier weed growth stages. CheckTiming->TimingSolution No CheckTankMix Was this compound tank-mixed? CheckAdjuvant->CheckTankMix Yes AdjuvantSolution Add recommended adjuvant at the correct rate. CheckAdjuvant->AdjuvantSolution No CheckResistance Is resistance suspected? CheckTankMix->CheckResistance No TankMixSolution Avoid antagonistic tank-mixes or increase this compound rate. CheckTankMix->TankMixSolution Yes ResistanceSolution Conduct bioassay and rotate herbicide modes of action. CheckResistance->ResistanceSolution Yes End Efficacy Improved CheckResistance->End No EnvYes Yes TimingNo No AdjuvantNo No TankMixYes Yes ResistanceYes Yes EnvSolution->End TimingSolution->End AdjuvantSolution->End TankMixSolution->End ResistanceSolution->End

Caption: Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Investigating Clethodim Resistance Mechanisms in Grass Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Clethodim resistance in grass weed populations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in grass weeds?

A1: this compound resistance in grass weeds is primarily attributed to two main mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the acetyl-coenzyme A carboxylase (ACCase) gene, which is the target enzyme for this compound. These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective.[1][2][3][4][5]

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it is often due to enhanced metabolism of the herbicide by the plant. Enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases can detoxify this compound before it reaches the ACCase enzyme.

Q2: Which specific mutations in the ACCase gene are known to confer resistance to this compound?

A2: Several amino acid substitutions in the carboxyl transferase (CT) domain of the ACCase enzyme have been linked to this compound resistance. The most frequently reported mutations include:

  • Isoleucine-1781-Leucine (Ile-1781-Leu)

  • Tryptophan-2027-Cysteine (Trp-2027-Cys)

  • Isoleucine-2041-Asparagine (Ile-2041-Asn)

  • Aspartate-2078-Glycine (Asp-2078-Gly)

  • Cysteine-2088-Arginine (Cys-2088-Arg)

  • Glycine-2096-Alanine (Gly-2096-Ala)

The Asp-2078-Gly and Cys-2088-Arg mutations are often associated with high levels of resistance to this compound. The presence of multiple mutations or the homozygous state of a particular mutation can further increase the level of resistance.

Q3: How can I confirm if a weed population is resistant to this compound?

A3: Confirmation of this compound resistance typically involves a whole-plant dose-response assay. This experiment compares the response of the suspected resistant population to a known susceptible population across a range of this compound application rates. A significant shift in the lethal dose (LD50) or growth reduction (GR50) value for the suspected resistant population compared to the susceptible population confirms resistance.

Troubleshooting Guides

Target-Site Resistance (TSR) Investigation

Issue 1: Unexpectedly low or no amplification of the ACCase gene during PCR.

  • Possible Cause 1: Poor DNA Quality.

    • Solution: Ensure that the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer (e.g., NanoDrop) to check the A260/A280 and A260/A230 ratios. Consider using a commercial DNA extraction kit specifically designed for plant tissues.

  • Possible Cause 2: Inappropriate Primer Design.

    • Solution: The ACCase gene can be highly variable between different grass weed species. Ensure the primers are designed based on conserved regions of the ACCase gene for your specific weed species. If possible, use primers that have been previously published and validated for your species of interest.

  • Possible Cause 3: PCR Inhibition.

    • Solution: Plant tissues can contain PCR inhibitors (e.g., polysaccharides, polyphenols). Dilute the DNA template to reduce the concentration of inhibitors. Alternatively, incorporate additives like bovine serum albumin (BSA) or polyvinylpyrrolidone (PVP) into the PCR reaction mix.

Issue 2: Sequencing results of the ACCase gene are unclear or show multiple peaks at the same position.

  • Possible Cause 1: Heterozygous Mutations.

    • Solution: Grass weeds are often outcrossing, leading to heterozygosity at the resistance-conferring locus. The presence of two different alleles (wild-type and mutant) will result in overlapping peaks in the Sanger sequencing chromatogram. This is an expected result and indicates a heterozygous resistant individual.

  • Possible Cause 2: Gene Duplication or Multiple ACCase Genes.

    • Solution: Some grass species may have multiple copies of the ACCase gene. If your primers amplify more than one copy, the sequencing results will be difficult to interpret. Design primers that are specific to the plastidic ACCase gene, which is the target of this compound.

  • Possible Cause 3: Poor Sequencing Quality.

    • Solution: Ensure the PCR product is clean before sequencing. Use a reliable sequencing service. If issues persist, consider cloning the PCR product into a vector and sequencing individual clones to resolve the different alleles. More advanced techniques like long-read sequencing can also help resolve haplotypes.

Non-Target-Site Resistance (NTSR) Investigation

Issue 3: No known ACCase mutations are found, but the weed population is still resistant.

  • Possible Cause: Enhanced Herbicide Metabolism (NTSR).

    • Solution: The resistance is likely due to NTSR. To investigate this, you can perform a metabolism study using radiolabeled 14C-Clethodim to track its absorption, translocation, and breakdown into metabolites. Alternatively, you can conduct a bioassay with the addition of a metabolic inhibitor, such as piperonyl butoxide (PBO), which is an inhibitor of cytochrome P450 enzymes. If the addition of PBO restores the efficacy of this compound, it strongly suggests that metabolism-based resistance is present.

Issue 4: Inconsistent results in whole-plant dose-response assays.

  • Possible Cause 1: Environmental Factors.

    • Solution: The efficacy of this compound can be influenced by environmental conditions. For instance, frost before or after application can reduce its effectiveness on resistant populations. Conduct your experiments in a controlled environment (growth chamber) with consistent temperature, humidity, and light conditions to ensure reproducibility.

  • Possible Cause 2: Genetic Variability within the Population.

    • Solution: Weed populations are often genetically diverse. The level of resistance can vary among individual plants. Ensure you use a sufficient number of biological replicates (individual plants) for each treatment to account for this variability.

  • Possible Cause 3: Inconsistent Herbicide Application.

    • Solution: Calibrate your sprayer carefully to ensure a uniform and accurate application rate. Use appropriate adjuvants as recommended for the this compound formulation to optimize uptake.

Data Presentation

Table 1: Summary of ACCase Gene Mutations Conferring this compound Resistance in Grass Weeds
MutationAmino Acid ChangeGrass Weed Species Observed InReference(s)
Ile-1781-LeuIsoleucine to LeucineLolium rigidum, Alopecurus myosuroides, Lolium perenne ssp. multiflorum
Trp-2027-CysTryptophan to CysteineLolium rigidum, Alopecurus myosuroides
Ile-2041-AsnIsoleucine to AsparagineLolium rigidum, Avena fatua, Lolium perenne ssp. multiflorum
Asp-2078-GlyAspartate to GlycineLolium rigidum, Alopecurus myosuroides, Bromus diandrus, Lolium perenne ssp. multiflorum
Cys-2088-ArgCysteine to ArginineLolium rigidum, Lolium multiflorum, Echinochloa crus-galli
Gly-2096-AlaGlycine to AlanineAlopecurus myosuroides, Lolium rigidum, Lolium perenne ssp. multiflorum
Table 2: Quantitative Resistance Levels to this compound in Various Grass Weed Populations
Weed SpeciesPopulationResistance Factor (RF) / R/S RatioMethod of DeterminationReference(s)
Lolium rigidumVarious3 to 34-foldWhole-plant dose-response
Lolium perenne ssp. multiflorumMS2410-foldWhole-plant dose-response
Lolium perenne ssp. multiflorumMS374-foldWhole-plant dose-response
Lolium perenne ssp. multiflorumNC2140-foldWhole-plant dose-response
Sorghum halepenseResistant4.5ACCase enzyme assay (I50)
Lolium multiflorumCOQ 628.4Whole-plant dose-response
Lolium multiflorumCOQ 729.5Whole-plant dose-response

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay
  • Plant Material: Grow seeds from both the suspected resistant and a known susceptible population in pots under controlled environmental conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, spray the plants with a range of this compound doses. The dose range should bracket the expected response for both susceptible and resistant populations. Include a non-treated control for comparison.

  • Data Collection: Three weeks after treatment, assess plant survival and/or harvest the above-ground biomass and record the dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50). The resistance factor (RF) is calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.

Protocol 2: ACCase Gene Sequencing for Target-Site Mutation Identification
  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from the resistant and susceptible populations using a suitable plant DNA extraction kit.

  • PCR Amplification: Amplify the carboxyl transferase (CT) domain of the plastidic ACCase gene using primers designed for your target species.

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing from both ends (forward and reverse primers).

  • Sequence Analysis: Align the obtained sequences with a reference ACCase sequence from a susceptible plant to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions.

Protocol 3: Investigating Herbicide Metabolism Using 14C-Clethodim
  • Plant Treatment: Treat a leaf of both resistant and susceptible plants with a known amount of 14C-labeled this compound.

  • Time-Course Harvest: Harvest plants at different time points after treatment (e.g., 4, 24, 48, 72 hours).

  • Sample Processing: Separate the treated leaf, other shoots, and roots.

  • Extraction of Metabolites: Extract the herbicide and its metabolites from the plant tissues using an appropriate solvent (e.g., acetonitrile).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) coupled with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

  • Data Interpretation: A faster rate of this compound degradation in the resistant population compared to the susceptible population indicates enhanced metabolism.

Visualizations

Clethodim_Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) ACCase_gene ACCase Gene Mutated_ACCase Mutated ACCase Enzyme ACCase_gene->Mutated_ACCase Point Mutation No_Effect Reduced Herbicide Efficacy Mutated_ACCase->No_Effect Metabolism Enhanced Metabolism (e.g., P450s, GSTs) Detoxification Detoxification Metabolism->Detoxification Clethodim_Applied This compound Applied Clethodim_Applied->Metabolism Clethodim_Target This compound at Target Site Clethodim_Applied->Clethodim_Target Translocation Clethodim_Target->Mutated_ACCase Ineffective Binding Detoxification->No_Effect

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow_TSR start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response dna_extraction DNA Extraction dose_response->dna_extraction Resistance Confirmed pcr PCR Amplification of ACCase CT Domain dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis sequencing->analysis result Identification of Resistance Mutation(s) analysis->result

Caption: Workflow for investigating target-site resistance.

Troubleshooting_Logic start Resistance Confirmed by Dose-Response Assay sequence_accase Sequence ACCase Gene start->sequence_accase mutation_found Resistance Mutation Found? sequence_accase->mutation_found tsr_confirmed TSR Confirmed mutation_found->tsr_confirmed Yes investigate_ntsr Investigate NTSR (Metabolism Study / PBO Assay) mutation_found->investigate_ntsr No ntsr_confirmed NTSR Confirmed investigate_ntsr->ntsr_confirmed

Caption: Logic for diagnosing resistance mechanisms.

References

Optimizing spray volume and nozzle type for Clethodim application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of spray volume and nozzle type for Clethodim application. The information is intended for researchers, scientists, and professionals in drug development who are conducting experiments involving this herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended spray volume for ground application of this compound?

For ground applications, a minimum spray volume of 5 to 10 gallons per acre is typically recommended, with a maximum of 40 gallons per acre.[1][2][3][4][5] Under certain conditions, such as when dealing with narrow row soybeans, dense crop canopies, perennial grasses, volunteer corn, drought stress, heavy grass pressure, or when grasses are at their maximum height, a minimum of 10 gallons per acre is required to ensure adequate coverage. For specific crops like onions, garlic, and shallots, a minimum of 20 gallons per acre is advised.

Q2: What spray volume should be used for aerial application?

For aerial applications, a minimum of 3 gallons of spray solution per acre is recommended. This volume should be increased up to 10 gallons per acre as the density of the grass or crop foliage increases. For onions, garlic, and shallots in California, a minimum of 20 gallons per acre is required for aerial application.

Q3: Which type of spray nozzle is best for this compound application?

Flat-fan nozzles are generally recommended for broadcast application of post-emergence herbicides like this compound. It is crucial to select a nozzle that is designed for the intended application and to consider nozzles that reduce spray drift. Avoid using flood nozzles. Research has shown that in some cases, angled nozzles can provide better coverage and control, especially when weeds are shielded by the crop canopy.

Q4: What is the ideal droplet size for this compound application?

A medium droplet size is often recommended for targeting grass weeds to ensure good coverage. However, to minimize spray drift, applying larger droplets is an effective strategy. The key is to use the largest droplet size that still provides effective control of the target pest. Air induction nozzles can produce larger droplets, which may reduce drift, but their use with this compound can sometimes lead to reduced efficacy unless specific adjuvants are used.

Q5: What is the recommended spray pressure for this compound application?

Spray pressure should typically be maintained between a minimum of 30 psi and a maximum of 60 psi at the nozzle. It is advisable to use the lowest spray pressure specified for the nozzle that will still produce the target spray volume and droplet size.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Poor grass control Inadequate spray coverage.Increase spray volume, especially in dense canopies or for large weeds. Ensure proper nozzle selection (e.g., flat-fan) and boom height for uniform coverage. Consider angled nozzles if weeds are shielded by the crop.
Application to stressed weeds.Avoid applying this compound to grasses under stress from drought, extreme temperatures, or low humidity, as this will reduce herbicide effectiveness.
Incorrect weed growth stage.Apply this compound when grasses are young and actively growing for best results. Efficacy is reduced on mature weeds.
Antagonism from tank mixing.Tank mixes with some broadleaf herbicides can reduce the efficacy of this compound on grasses. If grass regrowth occurs, a subsequent application of this compound may be necessary.
Poor water quality.Hard water can negatively impact the performance of weak acid herbicides like this compound. Use a water conditioning agent like ammonium sulfate to mitigate this effect.
Unfavorable weather conditions.Rainfall within one hour of application can reduce control. Frost events before or after application can also decrease efficacy.
Crop Injury Incorrect application rate.Ensure you are using the correct rate of this compound for the specific crop and target weed.
Sensitive crop varieties.Not all specialty varieties of labeled crops have been tested for sensitivity. It is advisable to test on a small area of the field first.
Spray Drift Small droplet size.Use nozzles that produce a medium to coarse droplet size to minimize drift. Consider low-drift nozzles.
High spray pressure.Use the lowest effective pressure to avoid the formation of fine, drift-prone droplets.
Improper boom height.Maintain the correct boom height to ensure good coverage while minimizing drift.

Data Summary Tables

Table 1: Recommended Spray Volumes for this compound Application

Application MethodMinimum Spray Volume (Gallons/Acre)Maximum Spray Volume (Gallons/Acre)Conditions Requiring Higher Volume
Ground 5 - 1040Narrow row crops, dense canopies, perennial grasses, drought stress, heavy weed pressure.
Aerial 310Dense grass or crop foliage.

Table 2: Nozzle and Pressure Recommendations for this compound Application

ParameterRecommendationRationale
Nozzle Type Flat-fanProvides uniform coverage for broadcast applications.
Droplet Size Medium to CoarseBalances good coverage with drift reduction.
Spray Pressure 30 - 60 psiOptimizes droplet size and spray pattern.

Experimental Protocols

Protocol 1: Evaluating the Effect of Nozzle Type and Spray Angle on this compound Efficacy

This protocol is adapted from a study investigating the control of annual ryegrass in canola.

  • Experimental Design: A randomized complete block design with four replications.

  • Plot Establishment: Sow canola (e.g., Hyola® 559TT) at a suitable seeding rate and row spacing. Broadcast annual ryegrass seed to ensure a uniform weed population.

  • Treatments:

    • Nozzle Types:

      • Vertical (90°) nozzle with a medium droplet size.

      • Vertical (90°) nozzle with a very coarse droplet size.

      • 40° angled nozzle with a medium droplet size, with all nozzles facing forward.

      • 40° angled nozzle with a medium droplet size, with nozzles alternating forward and backward.

    • Application Timings: Apply treatments at different weed growth stages (e.g., 2-leaf, 4-leaf, mid-tiller, late-tiller).

  • Spray Application:

    • Herbicide Mixture: Apply this compound (e.g., Select®) at the recommended rate (e.g., 0.5 L/ha) with appropriate adjuvants (e.g., Spraymate™ Liase and Uptake™).

    • Spray Volume: Use a constant spray volume (e.g., 100 L/ha).

    • Nozzle Spacing: Maintain a consistent nozzle spacing (e.g., 50 cm).

  • Data Collection:

    • Weed Control Assessment: Count the number of surviving weeds in quadrats randomly placed within each plot at a set time after application.

    • Crop Yield: Harvest the plots at maturity and determine the grain yield.

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the significance of the effects of nozzle type and application timing on weed control and crop yield.

Visualizations

Clethodim_Application_Workflow cluster_Preparation Preparation Phase cluster_Application Application Phase cluster_Evaluation Evaluation Phase A Identify Target Grass Weed & Growth Stage C Select Appropriate This compound Rate A->C B Assess Environmental Conditions (Temp, Wind, Rain) B->C F Add Adjuvants (e.g., Crop Oil, AMS) C->F D Choose Nozzle Type (e.g., Flat-Fan) E Set Spray Volume & Pressure D->E G Calibrate Sprayer E->G F->G H Apply to Target Area G->H I Monitor Weed Control (7-14 days) H->I J Assess for Crop Injury H->J K Troubleshoot if Efficacy is Poor I->K

Caption: Workflow for optimizing this compound application.

Troubleshooting_Logic Start Poor Weed Control Observed Q1 Were weeds actively growing and not stressed? Start->Q1 A1_Yes Check Application Parameters Q1->A1_Yes Yes A1_No Re-apply when conditions are favorable Q1->A1_No No Q2 Was the correct spray volume and nozzle type used? A1_Yes->Q2 A2_Yes Consider Tank Mix Antagonism or Resistance Q2->A2_Yes Yes A2_No Adjust spray volume/nozzle and re-apply if necessary Q2->A2_No No Q3 Was water quality addressed (e.g., AMS)? A2_Yes->Q3 A3_Yes Review weed growth stage at application Q3->A3_Yes Yes A3_No Use water conditioner in future applications Q3->A3_No No

Caption: Troubleshooting logic for poor this compound efficacy.

References

Impact of hard water on Clethodim molecular stability and performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hard water on the molecular stability and performance of the herbicide Clethodim.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of our this compound experiments. Could hard water be a contributing factor?

A1: Yes, hard water can significantly reduce the performance of this compound.[1][2][3][4] this compound is a weak acid herbicide, and its efficacy is negatively affected by the presence of certain cations commonly found in hard water, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1] These cations can bind with the this compound molecules, forming less soluble complexes that are not as readily absorbed by the target grass weeds.

Q2: What is the chemical mechanism behind hard water antagonism of this compound?

A2: The antagonism occurs when the positively charged cations in hard water (e.g., Ca²⁺, Mg²⁺) interact with the negatively charged this compound molecules. This interaction leads to the formation of this compound-cation salts, which are less soluble and have reduced ability to penetrate the waxy cuticle of the plant's leaves. This ultimately results in a lower concentration of active this compound reaching its target site within the plant, leading to decreased weed control.

Q3: Are there specific levels of water hardness that are known to cause issues with this compound?

A3: While a precise threshold for performance reduction can vary depending on the specific weed species and environmental conditions, research suggests that bicarbonate levels as low as 500 ppm can negatively impact this compound's effectiveness. For weak acid herbicides in general, water hardness exceeding 150-300 ppm is often considered problematic.

Q4: Can the pH of the water also affect this compound's stability and performance?

A4: Yes, the pH of the spray solution can influence this compound's stability. This compound is more stable in acidic to neutral conditions. Alkaline hydrolysis, which occurs at a higher pH, can lead to the degradation of the this compound molecule, reducing its efficacy. The efficacy of weak-acid herbicides like this compound is generally improved with an acidic water pH range.

Q5: We suspect hard water is affecting our results. What are the recommended solutions?

A5: The most common and effective solution is to use a water conditioner, with ammonium sulfate (AMS) being the most frequently recommended. AMS works by the sulfate ions binding with the hard water cations, preventing them from interacting with the this compound molecules. The ammonium ions can also help with the uptake of the herbicide into the plant. Using the maximum labeled rate of this compound may also help to overcome some of the negative effects of hard water.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced weed control despite correct this compound dosage. Hard water antagonism.1. Test the hardness of your water source. 2. If hardness is high (e.g., >150-300 ppm), add a water conditioning agent like ammonium sulfate (AMS) to the spray solution before adding this compound. 3. Consider using purified or softened water for preparing your experimental solutions.
Inconsistent results between experimental batches. Variation in water quality.1. Standardize the water source for all experiments. 2. Document the water hardness and pH for each batch to identify potential correlations with performance.
Precipitate formation in the spray tank. Reaction between this compound and hard water cations.1. Always add ammonium sulfate (AMS) or another recommended water conditioner to the tank and ensure it is fully dissolved before adding this compound. 2. Perform a jar test to check for compatibility issues before mixing a large batch.

Quantitative Data

Table 1: Impact of Bicarbonate Levels on this compound Efficacy

Bicarbonate Concentration (ppm)Effect on this compound EfficacyRecommendation
< 500Minimal to no negative impact observed.Standard application protocol.
≥ 500Reduced activity of this compound has been observed.Use a water conditioner (e.g., AMS) and consider using the maximum recommended herbicide rate.

Table 2: Illustrative Example of Hard Water Impact on a Weak Acid Herbicide (2,4-D Amine) and the Mitigating Effect of Ammonium Sulfate (AMS)

This data is for 2,4-D amine, another weak acid herbicide, and illustrates the general principle of hard water antagonism and the effectiveness of AMS. Specific quantitative data for this compound is limited.

Water Hardness (mg/L CaCO₃ equivalent)Weed Control Reduction (without AMS)Improvement with AMS
0 to 1,000≥ 20% reduction in weed control.Addition of AMS improved weed control by ≥17%.

Experimental Protocols

Protocol for Assessing the Impact of Hard Water on this compound Performance

1. Objective: To determine the effect of different water hardness levels on the herbicidal efficacy of this compound against a target grass weed species.

2. Materials:

  • Technical grade this compound
  • Target grass weed species (e.g., annual ryegrass, volunteer corn) grown in uniform pots
  • Deionized water
  • Calcium chloride (CaCl₂) and Magnesium chloride (MgCl₂) salts
  • Ammonium sulfate (AMS)
  • Spray chamber or calibrated hand sprayer
  • Personal Protective Equipment (PPE)

3. Procedure:

  • Preparation of Hard Water Solutions:
  • Prepare a stock solution of hard water cations. A common ratio is 2:1 or 3:2 of Ca²⁺ to Mg²⁺.
  • Prepare a series of water hardness levels (e.g., 0, 150, 300, 500 ppm CaCO₃ equivalent) by diluting the stock solution with deionized water.
  • Preparation of Spray Solutions:
  • For each water hardness level, prepare three sets of spray solutions:
  • This compound at the desired concentration.
  • This compound at the desired concentration + AMS (at a recommended rate, e.g., 2.5% w/v).
  • A control solution with no this compound.
  • Ensure AMS is completely dissolved before adding this compound.
  • Herbicide Application:
  • Randomly assign treatments to the potted weeds.
  • Apply the spray solutions uniformly to the target weeds using a calibrated sprayer. Ensure consistent spray volume and pressure across all treatments.
  • Evaluation:
  • After a set period (e.g., 14 and 21 days after treatment), visually assess the percentage of weed control for each pot compared to the untreated control.
  • Measure the biomass (dry weight) of the above-ground plant material for each pot.
  • Data Analysis:
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of water hardness and AMS on this compound efficacy.

Protocol for Analyzing this compound Stability in Aqueous Solutions

1. Objective: To quantify the degradation of this compound in aqueous solutions of varying hardness and pH over time.

2. Materials:

  • This compound standard
  • Hard water solutions of varying concentrations (as prepared above)
  • Buffers to create solutions of different pH (e.g., pH 5, 7, 9)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
  • Appropriate HPLC column (e.g., C18)

3. Procedure:

  • Sample Preparation:
  • Prepare solutions of this compound in the different hard water and pH buffered solutions.
  • Store the solutions under controlled temperature and light conditions.
  • Sample Analysis:
  • At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
  • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
  • Data Analysis:
  • Calculate the degradation rate and half-life of this compound under each condition.
  • Identify any major degradation products if using LC-MS.

Visualizations

cluster_0 Hard Water Antagonism of this compound cluster_1 Mitigation with Ammonium Sulfate (AMS) Complex This compound-Cation Complex (Reduced Activity) This compound->Complex Binds with Cations->Complex Forms AMS Ammonium Sulfate (AMS) Sulfate Sulfate Ions (SO₄²⁻) AMS->Sulfate Ammonium Ammonium Ions (NH₄⁺) AMS->Ammonium SequesteredCations Sequestered Cations Sulfate->SequesteredCations Binds with Cations Ammonium->this compound Enhances Uptake

Caption: Chemical interaction pathway of hard water antagonism on this compound and its mitigation by AMS.

cluster_workflow Experimental Workflow: Assessing Hard Water Impact A Prepare Hard Water Solutions (Varying Cation Concentrations) B Prepare this compound Spray Solutions (With and Without AMS) A->B C Treat Target Weeds (Controlled Application) B->C D Incubate Under Controlled Conditions C->D E Assess Weed Control Efficacy (% Control, Biomass Reduction) D->E F Statistical Analysis E->F

Caption: Workflow for evaluating the impact of hard water on this compound efficacy.

cluster_troubleshooting Troubleshooting Reduced this compound Performance Start Reduced this compound Efficacy Observed Q1 Is water hardness > 150 ppm? Start->Q1 A1_Yes Add Ammonium Sulfate (AMS) to spray solution before this compound Q1->A1_Yes Yes Q2 Is spray solution pH > 7? Q1->Q2 No A1_Yes->Q2 A2_Yes Buffer spray solution to a slightly acidic pH (e.g., 6.0-6.5) Q2->A2_Yes Yes End Other factors may be involved (e.g., weed resistance, environmental conditions) Q2->End No A2_Yes->End

Caption: A logical troubleshooting guide for diagnosing reduced this compound performance.

References

Assessing Clethodim phytotoxicity on non-target research crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing Clethodim phytotoxicity on non-target research crops.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Unexpected Phytotoxicity in Labeled "Safe" Broadleaf Crops

  • Question: I applied this compound to a broadleaf crop listed as tolerant on the product label, but I am observing signs of injury like leaf speckling and stunting. What could be the cause?

  • Answer: While many broadleaf crops are tolerant to this compound, several factors can lead to unexpected phytotoxicity:

    • Specialty Varieties: Not all specialty varieties of labeled crops have been tested for tolerance. It is possible that the specific cultivar you are using is more sensitive.[1]

    • Application Rate: Exceeding the recommended label rates can result in unacceptable crop injury.[1]

    • Plant Stress: Applying this compound to crops under stress from drought, extreme temperatures, or low humidity can sometimes lead to an adverse response.[1]

    • Adjuvants: The type and concentration of crop oil concentrate or other adjuvants used can influence crop response.

    • Tank Mixes: Tank mixing this compound with other herbicides or pesticides can sometimes result in synergistic phytotoxicity to the crop.

Issue 2: Reduced Efficacy of this compound on Target Grass Weeds

  • Question: My this compound application does not seem to be effectively controlling the target grass weeds in my research plots. What are the possible reasons for this?

  • Answer: Reduced efficacy of this compound can be attributed to several factors:

    • Weed Growth Stage: this compound is most effective on actively growing grasses. Applications to weeds that are too large or stressed may result in unsatisfactory control.[1]

    • Environmental Conditions:

      • Frost: Frost before or after application can reduce the efficacy of this compound, particularly in resistant weed populations.[2]

      • Rainfall: Rain within one hour of application can wash the herbicide off the plant foliage before it can be adequately absorbed.

      • Temperature: Hot or cold temperatures can stress the target weeds, reducing herbicide uptake and translocation.

    • Herbicide Resistance: Repeated use of this compound or other Group 1 herbicides can lead to the selection of naturally resistant weed biotypes.

    • Tank Mix Antagonism: Tank mixing this compound with certain broadleaf herbicides, such as atrazine or bentazon, can reduce its effectiveness on grasses. It is recommended to apply them separately, allowing a sufficient interval between applications.

Issue 3: Injury to Non-Target Grass Crops in Adjacent Plots

  • Question: I am observing injury symptoms on my non-target grass research crops in plots adjacent to where this compound was applied. How could this have happened?

  • Answer: Injury to non-target grass crops is a significant concern and is often caused by:

    • Spray Drift: this compound can drift on wind currents during application, even in very small, invisible amounts, causing serious injury to susceptible grasses. It is crucial to avoid spraying when wind speeds are high.

    • Volatility: While this compound has low volatility, under certain temperature and humidity conditions, it can vaporize and move to adjacent areas.

    • Contaminated Equipment: Improperly cleaned spray equipment can retain this compound residues, which can then be applied to and injure sensitive crops in subsequent applications.

    • Soil Carryover: this compound has some soil activity and can persist for a short period. If sensitive grass crops are planted too soon after an application in a nearby area, they may be injured by root uptake, especially with significant rainfall or irrigation that moves the herbicide in the soil.

Frequently Asked Questions (FAQs)

What is the mode of action of this compound? this compound is a Group 1 herbicide that works by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is essential for the synthesis of fatty acids in grass plants. By blocking this enzyme, this compound prevents the formation of cell membranes, leading to a cessation of growth and eventual death of the grass weed. Broadleaf plants are generally not affected because they have a different form of the ACCase enzyme.

What are the typical symptoms of this compound phytotoxicity on sensitive grasses? Treated grass weeds will show a reduction in vigor and growth. Early symptoms include chlorosis (yellowing) and necrosis (tissue death) of the younger plant tissues, followed by a progressive collapse of the remaining foliage. These symptoms are typically observed within 7 to 14 days after application, depending on the grass species and environmental conditions.

How persistent is this compound in the soil? this compound has a low persistence in most soils, with a half-life of approximately 3 days. It is primarily broken down by aerobic microorganisms. However, it does have some soil activity and can potentially injure sensitive rotational grass crops like corn or rice if they are planted too soon after application. Always consult the product label for specific plant-back interval recommendations.

Can I tank-mix this compound with other herbicides? Yes, but with caution. Tank mixes of this compound with some broadleaf herbicides can result in reduced grass control, a phenomenon known as antagonism. For example, mixing with atrazine can be antagonistic. Conversely, tank-mixing with glyphosate can be synergistic for controlling certain resistant grass populations. If grass regrowth occurs after a tank-mix application, a second application of this compound may be necessary.

Data Presentation

Table 1: Phytotoxicity of this compound on Various Ornamental Plant Species

Plant SpeciesNo or Minimal InjuryInjury at 2X or 4X Rate, Not 1X RateSignificant Injury at 1X Rate
Achillea tomentosa
Antirrhinum majus
Aster novi-belgii
Astilbe sp.
Begonia semperflorens
Buddleia davidii
Celosia sp.
Coreopsis sp.
Dianthus sp.
Echinacea purpurea
Gaura lindeimeri
Hemerocallis sp.
Heuchera sp.
Hosta sp.
Impatiens sp.
Lavandula sp.
Salvia sp.
Sedum sp.
Tagetes sp.
Verbena sp.
Zinnia sp.

Source: Adapted from IR-4 Project data. The 1X application rate was 0.25 lb ai per acre.

Experimental Protocols

Protocol 1: Assessing Foliar Phytotoxicity of this compound on Non-Target Crops

  • Plant Material: Grow the selected non-target crop species to a designated growth stage (e.g., 4-6 true leaves) in individual pots under controlled greenhouse conditions. A minimum of 4 replicate plants per treatment is required.

  • Herbicide Preparation: Prepare this compound spray solutions at three concentrations: a 1X rate (e.g., 0.25 lb ai/acre), a 2X rate (0.5 lb ai/acre), and a 4X rate (1.0 lb ai/acre). Include a non-phytotoxic crop oil concentrate as per typical use recommendations. Also prepare an untreated control group to be sprayed with water and the adjuvant only.

  • Application: Apply the prepared solutions as a foliar spray to the point of runoff using a calibrated research sprayer. Ensure even coverage of all plant surfaces.

  • Post-Application Care: Return the plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection: Visually assess phytotoxicity at 3, 7, 14, and 28 days after treatment (DAT). Use a rating scale of 0 to 10, where 0 = no phytotoxicity and 10 = complete plant death. Also, record plant height and biomass (fresh and dry weight) at the end of the experiment.

  • Statistical Analysis: Analyze the phytotoxicity ratings and growth measurement data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Detection of this compound and its Metabolites in Plant Tissue

  • Sample Collection: Collect leaf tissue samples from treated and control plants at various time points after this compound application. Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.

  • Extraction: Homogenize the frozen plant tissue and extract this compound and its primary metabolites (this compound sulfoxide and this compound sulfone) using an appropriate solvent, such as acetonitrile or a methanol/water mixture.

  • Purification (Clean-up): Purify the extract to remove interfering compounds. This can be achieved through techniques like liquid-liquid partitioning with dichloromethane or solid-phase extraction (SPE) using octadecyl silane (C18) cartridges.

  • Analysis: Analyze the purified extract using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method allows for the simultaneous determination and quantification of this compound and its metabolites with high sensitivity and specificity.

  • Quantification: Prepare standard curves using certified reference standards of this compound, this compound sulfoxide, and this compound sulfone to accurately quantify their concentrations in the plant tissue samples.

Mandatory Visualizations

Clethodim_Mode_of_Action cluster_plant_cell Grass Plant Cell AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Synthesis Membranes Cell Membranes (Growth) FattyAcids->Membranes ACCase->MalonylCoA Carboxylation This compound This compound This compound->Inhibition Inhibition->ACCase

Caption: this compound inhibits the ACCase enzyme, blocking fatty acid synthesis in grasses.

Experimental_Workflow start Start: Crop Selection prep Prepare Herbicide Solutions (1X, 2X, 4X, Control) start->prep apply Foliar Application prep->apply greenhouse Maintain in Greenhouse apply->greenhouse assess Visual Phytotoxicity Assessment (3, 7, 14, 28 DAT) greenhouse->assess measure Measure Plant Height & Biomass assess->measure analyze Statistical Analysis measure->analyze end End: Determine Tolerance analyze->end

Caption: Workflow for assessing this compound phytotoxicity on non-target crops.

Troubleshooting_Drift start Symptom: Injury on non-target grass crop q1 Was this compound applied in an adjacent area? start->q1 q2 Were wind speeds >10 mph during application? q1->q2 Yes q3 Was the sprayer properly cleaned? q1->q3 No q2->q3 No res_drift Likely Cause: Spray Drift q2->res_drift Yes res_contam Likely Cause: Equipment Contamination q3->res_contam No res_other Consider other causes: (e.g., soil carryover, other herbicides) q3->res_other Yes

Caption: Logic for troubleshooting injury on adjacent non-target grass crops.

References

Technical Support Center: Troubleshooting Ineffective Reed Canary Grass (Phalaris arundinacea) Control with Clethodim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Clethodim for controlling reed canary grass in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound application not effectively controlling reed canary grass?

Ineffective control of reed canary grass with Cleodim can stem from several factors. These include improper application timing, unfavorable environmental conditions, incorrect use of adjuvants, the developmental stage of the grass, and the potential for herbicide resistance. Often, treated reed canary grass may appear stunted, with yellowing leaves (chlorosis), and fail to produce seeds, but not die completely within the same season.[1]

Q2: What is the optimal timing for this compound application on reed canary grass?

Optimal application timing is critical for maximizing this compound efficacy. The two most effective windows are:

  • Spring: Apply after a prescribed burn when the reed canary grass is actively growing and is 3-4 inches tall.[1] Applications on newly emerging reed canary grass between 6-12 inches tall are also effective.[2]

  • Fall: Apply in late October to November after a few frosts when the reed canary grass is still green, but many native plants have become dormant.[1][2] Fall applications have been shown to be the most effective.

Applications in late spring or early summer on mature or flowering plants are often less effective and may only result in stunted growth.

Q3: What are the ideal environmental conditions for this compound application?

This compound is most effective when reed canary grass is not under stress. Avoid application under the following conditions:

  • Drought or excessive moisture: Plants stressed by too little or too much water will not effectively absorb and translocate the herbicide.

  • Temperature extremes: As temperatures rise above 85°F (29.5°C), many grasses slow their metabolic processes, which are necessary for the systemic action of this compound. Applications should be avoided when temperatures are over 90°F (32°C).

  • Low humidity: Low humidity can increase stress on the plant, reducing herbicide uptake.

Applications are best made in the morning when the plants have recovered from overnight heat stress. Rainfall within one hour of application may also reduce effectiveness.

Q4: Are adjuvants necessary for this compound applications on reed canary grass?

Yes, the use of appropriate adjuvants is crucial for the effective control of reed canary grass with this compound. The waxy cuticle on the leaves of reed canary grass can prevent herbicide penetration. A combination of the following is often recommended:

  • Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO): These oil-based adjuvants help penetrate the waxy leaf cuticle.

  • Ammonium Sulfate (AMS): The addition of AMS can improve the control of difficult-to-manage grass species.

Herbicide concoctions containing a surfactant with ammonium sulfate and MSO have been observed to be more successful.

Q5: Can reed canary grass develop resistance to this compound?

Yes, the potential for herbicide resistance in reed canary grass exists. This compound is an ACCase inhibitor (Group 1 herbicide). Repeated use of herbicides with the same mode of action can lead to the selection of naturally resistant biotypes within a grass population. Resistance can be due to a mutation at the herbicide's target site (the ACCase enzyme) or through non-target-site mechanisms like enhanced herbicide metabolism by the plant. If you suspect resistance, it is advisable to use a herbicide with a different mode of action and to have the weed population tested.

Data Summary Tables

Table 1: Recommended this compound Application Rates and Timings for Reed Canary Grass Control

ParameterRecommendationSource(s)
Application Timing Spring: On actively growing plants, 3-12 inches in height. Fall: After a few frosts, while the grass is still green.
Broadcast Application Rate 10–16 oz of this compound 2EC per acre.
Spot Spray Concentration 0.33–0.65 oz of this compound 2EC per gallon of water. A 0.5% to 1.5% v/v solution is often used in practice.
Repeat Applications A second application 2-4 weeks after the first may be necessary for effective control.

Table 2: Adjuvant Recommendations for this compound Applications on Reed Canary Grass

Adjuvant TypeRecommended Concentration/RatePurposeSource(s)
Crop Oil Concentrate (COC) / Methylated Seed Oil (MSO) 1% v/vEnhances penetration of the waxy leaf cuticle.
Nonionic Surfactant (NIS) Minimum of 0.25% v/vSpreads the herbicide evenly over the leaf surface.
Ammonium Sulfate (AMS) 2.5 to 4.0 lbs per acreImproves uptake and effectiveness on tough-to-control grasses.

Experimental Protocols

Protocol: Field Efficacy Trial for this compound on Reed Canary Grass

This protocol outlines a standard methodology for conducting a field trial to assess the efficacy of this compound on reed canary grass.

1. Site Selection and Preparation:

  • Select a site with a uniform and moderate to heavy infestation of reed canary grass.

  • If desired, prepare the site by a prescribed burn in the dormant or early growing season to remove litter and encourage new growth.

  • Establish plots of a uniform size, for example, 2 x 10 meters, with a buffer zone between plots to prevent spray drift.

  • Use a randomized complete block design with at least three to four replications of each treatment.

2. Treatments:

  • Include an untreated control, this compound at the recommended rate, and this compound at twice the recommended rate to assess for potential phytotoxicity to non-target species.

  • Prepare the herbicide solution and adjuvant mixture according to the rates specified in Tables 1 and 2.

  • Apply treatments using a calibrated sprayer to ensure uniform coverage.

3. Data Collection:

  • Visual Assessment: At 14, 28, and 56 days after treatment, visually assess the percentage of reed canary grass control in each plot using a 0-100% scale (0 = no control, 100 = complete death).

  • Biomass Sampling: At the end of the evaluation period, harvest the aboveground biomass from a randomly selected quadrat (e.g., 1x1 meter) within each plot. Separate the reed canary grass from other vegetation.

  • Dry the harvested biomass in an oven at approximately 105°C for 24-72 hours until a constant weight is achieved.

  • Record the dry weight of the reed canary grass biomass for each plot.

4. Data Analysis:

  • Analyze the visual assessment and biomass data using an appropriate statistical method, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Visualizations

Caption: Troubleshooting workflow for ineffective reed canary grass control.

cluster_0 Normal Plant Function cluster_1 This compound Mode of Action & Resistance AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CellMembranes Cell Membranes FattyAcids->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth This compound This compound BlockedACCase ACCase Enzyme (Inhibited) This compound->BlockedACCase ResistantACCase Resistant ACCase (Target-Site Mutation) This compound->ResistantACCase No binding MetabolicResistance Metabolic Resistance (this compound Degraded) This compound->MetabolicResistance Degradation NoFattyAcids Fatty Acid Synthesis Blocked BlockedACCase->NoFattyAcids PlantDeath Plant Death NoFattyAcids->PlantDeath ResistantACCase->FattyAcids Function Continues MetabolicResistance->PlantGrowth Function Continues

Caption: this compound's mode of action and mechanisms of resistance.

References

Effect of temperature and humidity on Clethodim herbicidal activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature and humidity on the herbicidal activity of Clethodim.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on this compound efficacy?

A1: Temperature significantly influences the absorption, translocation, and metabolic degradation of this compound in target grass species[1]. Optimal performance is typically achieved when temperatures are warm enough to promote active plant growth[2]. As a cyclohexanedione ('dim') herbicide, this compound is generally more effective at higher temperatures, with its highest activity occurring above 20°C (68°F)[1][3]. However, extreme heat can be detrimental.

Q2: How does high temperature affect this compound performance?

A2: While warm temperatures are favorable, excessively high temperatures (above 85°F or 30°C) can induce heat and drought stress in weeds[4]. This stress slows down the plant's metabolic processes, which are necessary to move the systemic herbicide throughout the plant, thereby reducing its effectiveness. High temperatures can also cause weeds to develop a waxier leaf cuticle, which hinders herbicide absorption.

Q3: What is the impact of low temperature and frost on this compound?

A3: Low temperatures and frost severely reduce this compound's effectiveness. Applications made after a frost event are significantly less effective; for example, twice the amount of this compound may be needed to control susceptible annual ryegrass after three days of frost. Applying this compound during the coldest months is not recommended as it does not align with the herbicide's optimal activity range.

Q4: How does humidity influence this compound's herbicidal action?

A4: Low relative humidity is a stress condition that can reduce the efficacy of this compound. Plants under low humidity stress do not absorb and translocate the herbicide effectively. Conversely, higher humidity can facilitate herbicide absorption by keeping spray droplets on the leaf surface hydrated for a longer period, aiding penetration.

Q5: What are the visible symptoms of this compound activity and how long do they take to appear?

A5: Treated grass weeds first show a reduction in vigor and growth. This is followed by chlorosis (yellowing) and necrosis (tissue death) of the younger plant tissues, which progresses to a collapse of the remaining foliage. These symptoms are generally observed within 7 to 14 days after application, depending on the grass species and the prevailing environmental conditions.

Troubleshooting Guide

Problem: Poor grass control after this compound application.

  • Question 1: What were the temperature conditions before, during, and after application?

    • Low Temperatures/Frost: If temperatures were low or if the application was made within three days of a frost, efficacy will be reduced. Weeds under cold stress do not effectively absorb or translocate the herbicide. For future applications, wait for a period of active growth with temperatures consistently above 20°C.

    • High Temperatures: If temperatures exceeded 85-90°F (30-32°C), the weeds may have been under heat stress, slowing herbicide translocation. Applying the herbicide in the early morning, after the plants have recovered from overnight heat stress, can improve performance.

  • Question 2: What was the relative humidity at the time of application?

    • Low Humidity: Application during periods of very low relative humidity can lead to poor control. These conditions cause plant stress and faster drying of spray droplets, reducing absorption. If possible, apply during periods of higher humidity, such as early in the morning.

  • Question 3: Were the target weeds actively growing?

    • Stressed Weeds: this compound is most effective on actively growing grasses. Weeds stressed by drought, excessive water, or temperature extremes will not be effectively controlled because absorption and translocation are compromised. Application should be timed to coincide with favorable growing conditions. In arid regions, this may mean applying within 7 days after an irrigation event.

  • Question 4: Was an appropriate adjuvant used?

    • Missing or Incorrect Adjuvant: this compound requires the use of an adjuvant, such as a crop oil concentrate, to ensure proper spray coverage and penetration of the leaf surface. Always follow the product label's specifications for adjuvants. Using the correct adjuvant is even more critical during hot and dry conditions to help overcome thicker leaf cuticles.

Data Presentation

Table 1: Summary of Environmental Effects on this compound Efficacy

Environmental FactorConditionEffect on Weed PhysiologyImpact on this compound EfficacyRecommendationCitations
Temperature High (>30°C / 85°F) Induces heat/drought stress; slows metabolic processes; increases cuticle waxiness.Reduced Efficacy: Slower absorption and translocation.Apply during cooler parts of the day, such as early morning.
Optimal (>20°C / 68°F) Promotes active growth and metabolic activity.High Efficacy: Optimal absorption and translocation.Target applications within this temperature range for best results.
Low / Frost (<15°C / 60°F) Slows or halts plant growth and metabolic activity.Significantly Reduced Efficacy: Poor absorption and translocation. Frost can double the required dose.Avoid applying during cold periods or after a frost.
Humidity Low Relative Humidity Induces plant stress; causes rapid drying of spray droplets.Reduced Efficacy: Decreased herbicide absorption through the leaf cuticle.Apply during periods of higher humidity if possible (e.g., morning).
High Relative Humidity Keeps leaf surface wet longer, reducing droplet evaporation.Increased Efficacy: Enhanced spray droplet retention and absorption.Favorable condition for application.

Experimental Protocols

Protocol: Assessing the Effect of Temperature and Humidity on this compound Efficacy in a Controlled Environment

This protocol outlines a method for evaluating how different temperature and humidity regimes affect the herbicidal efficacy of this compound on a target grass species (e.g., Lolium rigidum, annual ryegrass).

  • Plant Propagation and Growth:

    • Grow individual grass plants from seed in 10 cm pots filled with a standard potting mix.

    • Cultivate plants in a growth chamber with a controlled day/night temperature (e.g., 22/15°C), a 14-hour photoperiod, and adequate moisture until they reach the 2-3 leaf stage.

  • Acclimation to Environmental Conditions:

    • Divide the plants into experimental groups.

    • Move each group into a separate growth chamber set to the desired environmental condition (e.g., High Temp/Low Humidity: 32°C, 40% RH; Optimal: 25°C, 70% RH; Low Temp: 10°C, 70% RH).

    • Acclimate the plants to these conditions for 72 hours prior to herbicide application.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of a commercial this compound formulation (e.g., this compound 2E).

    • Create a dose-response range by performing serial dilutions. Rates should bracket the recommended field rate to determine the lethal dose 50 (LD50).

    • Include a crop oil concentrate (COC) at the manufacturer's recommended rate (e.g., 1% v/v) in the final spray solution.

    • Apply the herbicide using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage. An untreated control group (sprayed with water and COC only) must be included for each environmental condition.

  • Post-Application Incubation:

    • Immediately return the treated plants to their respective environmental chambers.

    • Maintain the distinct temperature and humidity conditions for the duration of the experiment.

    • Sub-irrigate plants as needed to avoid confounding drought stress.

  • Efficacy Assessment:

    • At 21 days after treatment (DAT), conduct a visual injury assessment using a 0% (no effect) to 100% (complete plant death) scale.

    • Determine plant survival for each treatment.

    • Harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each plant relative to the mean dry weight of the untreated control group for that specific environmental condition.

    • Analyze the data using dose-response curves to calculate the LD50 (dose required to kill 50% of the population) and GR50 (dose required to reduce biomass by 50%) for each environmental regime.

    • Use statistical analysis (e.g., ANOVA) to determine if temperature and humidity have a significant effect on this compound efficacy.

Visualizations

Caption: Logical flow of environmental effects on this compound efficacy.

experimental_workflow start Start propagate 1. Propagate & Grow Target Grass Species start->propagate acclimate 2. Acclimate Plants to Test Conditions (Temp & Humidity) propagate->acclimate apply 3. Apply this compound (Dose-Response Range) acclimate->apply incubate 4. Incubate in Controlled Chambers apply->incubate assess 5. Assess Efficacy (Visual Injury, Biomass) incubate->assess analyze 6. Analyze Data (Calculate LD50/GR50) assess->analyze end_node End analyze->end_node

References

Technical Support Center: Minimizing Clethodim Spray Drift in Research Plots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Clethodim spray drift in research plots. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, ensuring the accuracy and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is spray drift and why is it a major concern in this compound research plots?

A1: Spray drift is the movement of pesticide through the air from the application site to any non-target area.[1] In the context of this compound research plots, it is a significant concern for several reasons:

  • Contamination of Adjacent Plots: Drift can contaminate neighboring research plots, leading to inaccurate data and potentially compromising the entire experiment.

  • Damage to Sensitive Crops: Off-target movement of this compound can cause injury or death to susceptible non-target plants in adjacent areas.[2]

  • Environmental Impact: Drift can contaminate soil and water, posing a risk to non-target organisms.[3]

  • Reduced Efficacy: When a portion of the applied this compound drifts away from the target area, the concentration on the intended weeds is reduced, potentially leading to decreased weed control.[2]

Q2: How do environmental conditions affect this compound spray drift?

A2: Environmental conditions at the time of application are critical factors influencing spray drift. The key parameters to monitor are:

  • Wind Speed and Direction: The amount of spray drift increases significantly with increasing wind speeds.[2] It is recommended to spray when wind speeds are light to moderate (generally 3 to 8 mph) and blowing away from sensitive areas. Avoid spraying in calm conditions, as this may indicate a temperature inversion where spray droplets can remain suspended and travel long distances.

  • Temperature and Humidity: High temperatures and low humidity increase the rate of droplet evaporation. This leads to smaller droplets that are more susceptible to drift. A general guideline is to avoid spraying when the relative humidity is below 40% and the temperature is above 25°C (77°F).

  • Temperature Inversions: This atmospheric condition occurs when a layer of warm air traps cooler air near the ground. During an inversion, fine spray droplets can become suspended and travel long distances in an unpredictable direction. Inversions are common in the early morning or late evening. It is crucial to avoid spraying during these periods.

Q3: What are the best nozzle types to minimize this compound spray drift?

A3: Nozzle selection is one of the most effective ways to manage spray drift. The goal is to produce a coarser droplet size spectrum, as larger droplets are less prone to drift. Consider the following nozzle types:

  • Air Induction (AI) Nozzles: These nozzles create large, air-filled droplets that significantly reduce the number of drift-prone fine droplets. They are highly effective at minimizing drift.

  • Pre-Orifice Nozzles: These nozzles reduce the internal operating pressure, resulting in larger droplets compared to standard flat-fan nozzles at the same pressure. They can reduce drift by 50% or more over extended-range flat-fan nozzles.

  • Turbo TeeJet Nozzles: These nozzles are a good option for drift reduction, especially at lower pressures, producing a droplet size between that of an extended-range flat-fan and an air-induction nozzle.

Conversely, avoid using standard flat-fan nozzles at high pressures, as they tend to produce a higher percentage of fine, driftable droplets.

Q4: How do sprayer pressure and boom height impact drift?

A4: Proper sprayer setup is crucial for drift management.

  • Spray Pressure: Higher spray pressures generate smaller droplets, increasing the risk of drift. It is advisable to use the lowest recommended pressure for the selected nozzle that still provides adequate coverage. For many applications, pressures between 30 and 40 psi are recommended to minimize the production of fine droplets.

  • Boom Height: The higher the boom, the more time spray droplets have to be influenced by wind before reaching the target. Keeping the boom as low as possible while maintaining uniform spray coverage is essential. The optimal boom height depends on the nozzle's spray angle and spacing. For ground applications, a maximum boom height of 3 feet above the ground or crop canopy is often recommended.

Q5: What is the role of adjuvants in managing this compound spray drift?

A5: Adjuvants are substances added to the spray tank to improve the performance of a pesticide. Certain adjuvants, known as drift reduction agents (DRAs), can significantly minimize spray drift.

  • How they work: DRAs, often polymer-based, increase the viscosity of the spray solution. This helps to produce larger, heavier droplets and reduce the number of fine, driftable droplets.

  • Benefits: In some cases, drift control additives can reduce downwind drift deposits by 50 to 80 percent.

  • Considerations: Always read and follow the this compound and adjuvant labels to ensure compatibility and proper mixing order. The effectiveness of a DRA can vary depending on the nozzle type and other tank-mix components.

Q6: How can I establish and use buffer zones to protect sensitive areas?

A6: A buffer zone is an area left unsprayed between the target area and a sensitive area downwind. This is a critical practice to prevent damage to non-target plants and environments.

  • Determining Buffer Size: The required buffer width depends on several factors, including the application method, wind speed, and the sensitivity of the adjacent area. Some pesticide labels provide specific buffer zone requirements.

  • Calculators and Models: There are online tools and computer models available that can help calculate appropriate buffer zones based on your specific application parameters.

  • Implementation: Always identify sensitive areas (e.g., other research plots, water bodies, susceptible crops) before spraying. Apply the buffer by leaving a downwind strip unsprayed. This unsprayed area can be treated later when the wind direction is favorable.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for minimizing this compound spray drift.

Table 1: Recommended Environmental Conditions for Spraying

ParameterRecommended RangeRationale
Wind Speed 3 - 8 mphMinimizes horizontal movement of spray droplets.
Temperature Below 25°C (77°F)Reduces droplet evaporation and the formation of fine, driftable droplets.
Relative Humidity Above 40%Slows droplet evaporation, maintaining a larger droplet size.

Table 2: Nozzle Type and Drift Reduction Potential

Nozzle TypeDroplet SizeDrift Reduction Potential
Standard Flat-Fan Fine to MediumLow
Pre-Orifice Flat-Fan Medium to CoarseCan reduce drift by 50% or more compared to standard flat-fan nozzles.
Turbo TeeJet Medium to CoarseGood
Air Induction (AI) Coarse to Very CoarseCan reduce drift by 80% or more.

Table 3: Sprayer Setup Recommendations

ParameterRecommendationRationale
Spray Pressure Use the lower end of the nozzle's recommended range (e.g., 30-40 psi).Lower pressure produces larger droplets.
Boom Height As low as possible while maintaining uniform coverage (max 3 ft for ground boom).Reduces the time droplets are exposed to wind.

Experimental Protocols

Protocol 1: Assessing the Impact of Nozzle Type on Spray Drift

Objective: To determine the effect of different nozzle types on the downwind deposition of a tracer dye, simulating this compound spray drift.

Materials:

  • Research sprayer with interchangeable nozzles (e.g., standard flat-fan, air induction).

  • Fluorescent tracer dye.

  • Water-sensitive paper or Mylar cards for collecting spray deposits.

  • Fluorometer or image analysis software to quantify dye deposition.

  • Anemometer to measure wind speed.

  • Thermo-hygrometer to measure temperature and relative humidity.

Methodology:

  • Set up a series of collection cards at increasing distances downwind from the intended spray path (e.g., 5, 10, 20, 30 feet).

  • Fill the sprayer tank with water and the fluorescent tracer dye at a known concentration.

  • Install the first nozzle type to be tested (e.g., standard flat-fan).

  • Record the environmental conditions (wind speed, direction, temperature, humidity).

  • Make a single pass with the sprayer at a constant speed and pressure alongside the collection cards.

  • Carefully collect the cards and store them in a dark container to prevent dye degradation.

  • Repeat steps 3-6 for each nozzle type being evaluated (e.g., air induction).

  • Analyze the amount of dye deposited on each card using a fluorometer or image analysis.

  • Compare the downwind deposition profiles for each nozzle type to determine which results in the least drift.

Visualizations

SprayDriftFactors Drift Spray Drift Potential Equipment Sprayer Setup DropletSize Droplet Size Equipment->DropletSize Nozzles Nozzle Type Equipment->Nozzles Pressure Spray Pressure Equipment->Pressure BoomHeight Boom Height Equipment->BoomHeight Environment Environmental Conditions Environment->Drift Adverse conditions increase drift Wind Wind Speed & Direction Environment->Wind TempHum Temperature & Humidity Environment->TempHum Inversion Temperature Inversion Environment->Inversion DropletSize->Drift Smaller droplets increase drift Adjuvants Spray Mixture (Adjuvants) Adjuvants->DropletSize DRA Drift Reduction Adjuvants Adjuvants->DRA

Caption: Factors influencing this compound spray drift potential.

DriftMinimizationWorkflow Start Plan this compound Application AssessEnv Assess Environmental Conditions (Wind, Temp, Humidity) Start->AssessEnv ConditionsOK Conditions Favorable? AssessEnv->ConditionsOK SelectEquip Select Appropriate Equipment - Low-drift nozzles - Low pressure - Low boom height ConditionsOK->SelectEquip Yes Postpone Postpone Application ConditionsOK->Postpone No UseAdjuvant Consider Drift Reduction Adjuvant SelectEquip->UseAdjuvant DefineBuffer Establish Buffer Zone UseAdjuvant->DefineBuffer Apply Proceed with Application DefineBuffer->Apply

Caption: Decision workflow for minimizing this compound spray drift.

References

Navigating Clethodim Formulations: A Technical Guide for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Clethodim Research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of various this compound formulations in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your study outcomes and navigate the complexities of herbicide formulation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Reduced or Inconsistent Grass Weed Control Formulation/Adjuvant Mismatch: The chosen this compound formulation may require a specific type of adjuvant (e.g., crop oil concentrate, methylated seed oil) that was not used or was used at an incorrect concentration. Some formulations are pre-loaded with adjuvants, while others require them to be tank-mixed.[1]- Always consult the product label for the specific adjuvant requirements of your this compound formulation.[2] - For formulations requiring an adjuvant, ensure the correct type and concentration are used. Crop oil concentrate (COC) or methylated seed oil (MSO) are commonly recommended.[3] - Consider using a formulation with a built-in adjuvant system, which can simplify preparation and may improve efficacy.[4]
Antagonism from Tank-Mixing: Co-application of this compound with certain broadleaf herbicides (e.g., glyphosate, 2,4-D, dicamba, bentazon) can significantly reduce its efficacy against grass weeds.- If possible, apply this compound and the antagonistic herbicide in separate applications, ideally with a 24-hour interval between them. - Increase the rate of this compound to the maximum labeled rate to help overcome the antagonistic effect. - Some newer this compound formulations are designed to have better compatibility with other herbicides, potentially reducing antagonism. - The addition of a high surfactant oil concentrate (HSOC) may improve performance in tank-mixes.
Weed Growth Stage and Size: this compound is most effective on young, actively growing grasses. Efficacy decreases significantly as grasses mature and increase in size.- Apply this compound when grass weeds are in the early growth stages as specified on the product label. - For larger, more established grasses, a sequential application may be necessary for effective control.
Environmental Conditions: Efficacy can be reduced under stressful environmental conditions such as drought, extreme temperatures (hot or cold), and low humidity, as these conditions inhibit active plant growth and herbicide uptake. Frost events before or after application can also reduce efficacy.- Apply this compound when weeds are not under environmental stress and are actively growing. - In arid regions, application after irrigation can improve uptake and effectiveness. - Avoid application if rainfall is expected within one to two hours, as this can wash the product off the leaves before it is absorbed.
Poor Water Quality: Hard water containing certain minerals can negatively interact with this compound, reducing its effectiveness.- Use a water conditioner, such as ammonium sulfate (AMS), in your spray solution to counteract the effects of hard water.
Herbicide Resistance: The targeted grass population may have developed resistance to ACCase inhibitors like this compound.- If resistance is suspected, test the weed population for herbicide resistance. - Rotate to a herbicide with a different mode of action.
Crop Injury or Phytotoxicity Incorrect Application Timing: Applying this compound at later growth stages of some crops, such as canola post-bolting, can cause injury.- Strictly adhere to the recommended application window for the specific crop as indicated on the product label.
High Application Rate: Exceeding the recommended application rate for a particular crop can lead to phytotoxicity.- Calibrate spray equipment accurately and use the appropriate rate for the target crop and weed pressure.
Formulation and Adjuvant Effects: Certain formulations or the addition of specific adjuvants may increase the risk of crop injury under certain conditions.- When using a new formulation or adjuvant combination, it is advisable to test it on a small area of the crop before treating the entire field.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, systemic herbicide that belongs to the cyclohexanedione family of chemicals. Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is critical for the biosynthesis of fatty acids in grass plants. By blocking ACCase, this compound prevents the formation of lipids necessary for building cell membranes and for new growth, ultimately leading to the death of the grass weed. Broadleaf plants are generally tolerant to this compound because they possess a form of the ACCase enzyme that is not sensitive to this herbicide.

Q2: What is the difference between various this compound formulations (e.g., 120 g/L vs. 240 g/L EC)?

A2: The numbers in the formulation name, such as 120 g/L or 240 g/L, refer to the concentration of the active ingredient (this compound) in the emulsifiable concentrate (EC). A 240 g/L EC formulation has twice the concentration of active ingredient per liter compared to a 120 g/L EC formulation. However, the formulation's performance is not solely dependent on the concentration of the active ingredient. The inert ingredients, including solvents and built-in adjuvants, can significantly influence the product's efficacy, absorption, translocation, and compatibility with other chemicals. For instance, some lower-concentration formulations may have a higher load of adjuvants, leading to improved performance under certain conditions.

Q3: Why is an adjuvant necessary with some this compound formulations?

A3: Adjuvants are additives that enhance the effectiveness of a herbicide. For this compound, adjuvants like crop oil concentrates (COC) or methylated seed oils (MSO) serve several purposes: they can improve the spreading of the spray droplets on the waxy leaf surface of grasses, increase the penetration of the active ingredient through the leaf cuticle, and reduce the rate of spray droplet evaporation. This leads to better absorption and translocation of this compound to its site of action within the plant, resulting in more effective weed control. Some formulations come with a built-in adjuvant system, while others require an adjuvant to be added to the spray tank.

Q4: How can I mitigate the antagonistic effects of tank-mixing this compound with other herbicides?

A4: Herbicide antagonism, a reduction in the efficacy of one herbicide when mixed with another, is a common issue with this compound, particularly when tank-mixed with broadleaf herbicides like glyphosate or 2,4-D. To mitigate this, consider the following strategies:

  • Sequential Applications: If feasible, apply the herbicides separately with at least a 24-hour interval.

  • Increase this compound Rate: Using a higher labeled rate of this compound can often overcome the antagonistic effect.

  • Use of Adjuvants: Incorporating a high-quality adjuvant, such as a high surfactant oil concentrate (HSOC), can sometimes improve the performance of this compound in a tank-mix.

  • Select a Compatible Formulation: Some modern this compound formulations are designed for better compatibility and may exhibit less antagonism when tank-mixed.

Q5: How long does it take to see the effects of this compound on grass weeds?

A5: this compound is a systemic herbicide, and its effects are not instantaneous. Visible symptoms of weed control, such as yellowing and wilting of the new growth, typically appear within 7 to 14 days after application. Complete control of the grass weed may take up to three weeks, depending on the grass species, its growth stage, and the environmental conditions.

Data Presentation

Table 1: Efficacy of Different this compound Formulations on Volunteer Corn Control
FormulationAdjuvantApplication Rate (g a.i./ha)Volunteer Corn Control (%) at 28 Days After Treatment
This compound 240 g/L ECNone84Inconsistent control
This compound 240 g/L EC + 2,4-DNone84Reduced control
Haloxyfop 240 g/L ECNone62Excellent control
Haloxyfop 240 g/L EC + 2,4-DNone62Excellent control
This compound 240 g/L EC + FluroxypyrNone84Inconsistent control

Source: Adapted from studies on volunteer corn control. Note that haloxyfop is another ACCase inhibitor and is included for comparison.

Table 2: Impact of Adjuvants on this compound Efficacy for Volunteer Corn Control in Soybean
TreatmentAdjuvant (0.5% v/v)Volunteer Corn Control (%) at 4 Weeks After ApplicationSoybean Yield Increase (%)
Glyphosate + this compoundNone1613
Glyphosate + this compoundAmigo®91-9527-31
Glyphosate + this compoundJourney HSOC®91-9527-31
Glyphosate + this compoundStrikeLock®91-9527-31

Source: Data from field experiments in southwestern Ontario, 2021-2022.

Table 3: Effect of Tank-Mixing Broadleaf Herbicides on this compound Efficacy
This compound FormulationTank-Mix PartnerGrass Control Reduction
Select, Arrow, V-10117, V-10139TribenuronReduced from 99% to 50-80%
V-10137TribenuronNo significant reduction (>96% control)
Select, V-10137Glyphosate (K salt)Antagonism observed, but largely overcome by V-10137

Source: Comparative study on this compound formulations.

Table 4: Crop Phytotoxicity of this compound Formulations
CropThis compound FormulationApplication TimingPhytotoxicity Symptoms
CanolaAll formulations except Prism and V-10137Post-boltingSignificant crop injury
CanolaPrism, V-10137Post-boltingNo significant injury
SoybeanThis compound 24% EC @ 36-60 g a.i./ha + NIS + AMSPost-emergenceNo observable phytotoxicity
Succeeding GreengramThis compound 24% EC @ 36-60 g a.i./ha (applied to previous soybean crop)Post-emergenceNo observable phytotoxicity

Source: Findings from various field trials.

Experimental Protocols

Protocol 1: Field Trial for Evaluating this compound Efficacy

Objective: To assess the efficacy of different this compound formulations on the control of a target grass weed species in a specific broadleaf crop.

Materials:

  • Certified seeds of the desired broadleaf crop.

  • Target grass weed seeds (if not naturally present at the trial site).

  • Various this compound formulations to be tested.

  • Required adjuvants (e.g., COC, MSO, AMS).

  • CO2-pressurized backpack sprayer with appropriate nozzles.

  • Personal Protective Equipment (PPE).

  • Plot markers.

  • Data collection tools (e.g., quadrats, biomass scales, notebooks/tablet).

Methodology:

  • Site Selection and Preparation: Choose a field with uniform soil type and a known history of the target grass weed infestation. If necessary, broadcast and lightly incorporate the weed seeds to ensure a uniform population. Prepare the seedbed according to standard agricultural practices for the chosen crop.

  • Experimental Design: Use a randomized complete block design with at least three or four replications. Each block should contain all the treatments to be tested, including an untreated control.

  • Plot Establishment: Plant the crop at the recommended seeding rate. Clearly mark the boundaries of each plot.

  • Treatment Application:

    • Calibrate the backpack sprayer to deliver a consistent spray volume (e.g., 150-200 L/ha).

    • Prepare the spray solutions for each treatment, ensuring the correct rates of this compound and any required adjuvants are used. Follow the proper mixing order (typically water, water conditioner, herbicide, adjuvant).

    • Apply the treatments when the target grass weeds are at the recommended growth stage (e.g., 2-6 leaves).

  • Data Collection:

    • Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a scale of 0% (no control) to 100% (complete control).

    • Weed Density and Biomass: At a predetermined time point, use quadrats to count the number of surviving weeds and harvest the above-ground biomass from a defined area within each plot. Dry the biomass to a constant weight.

    • Crop Phytotoxicity: Visually assess crop injury at the same intervals as weed control, looking for symptoms like stunting, chlorosis, or necrosis.

    • Crop Yield: At crop maturity, harvest the yield from the center of each plot and adjust for moisture content.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Greenhouse Bioassay for Herbicide Antagonism

Objective: To quantify the antagonistic effect of a tank-mixed herbicide on the efficacy of a this compound formulation.

Materials:

  • Pots filled with a suitable growing medium.

  • Seeds of a susceptible grass species (e.g., volunteer corn, ryegrass).

  • This compound formulation.

  • The broadleaf herbicide to be tested for antagonism.

  • Required adjuvants.

  • Laboratory track sprayer for precise application.

  • Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

  • Plant Growth: Plant several seeds of the grass species in each pot and thin to a uniform number of plants per pot after emergence. Grow the plants in the growth chamber or greenhouse until they reach the desired growth stage for treatment.

  • Treatment Preparation: Prepare the herbicide solutions for the following treatments:

    • Untreated control.

    • This compound alone at its recommended rate.

    • The broadleaf herbicide alone at its recommended rate.

    • A tank-mix of this compound and the broadleaf herbicide at their recommended rates.

  • Herbicide Application: Use the laboratory track sprayer to apply the treatments uniformly to the plants.

  • Post-Treatment Care: Return the plants to the growth chamber or greenhouse and maintain optimal growing conditions.

  • Data Collection:

    • Visual Injury Ratings: Assess plant injury at regular intervals.

    • Biomass Reduction: At a set time after treatment (e.g., 21 days), harvest the above-ground plant material, dry it to a constant weight, and calculate the percent biomass reduction relative to the untreated control.

  • Data Analysis: Use a statistical method, such as Colby's method, to determine if the interaction between the two herbicides is synergistic, additive, or antagonistic.

Visualizations

Clethodim_Signaling_Pathway cluster_outside_cell Outside Cell cluster_cell Grass Plant Cell cluster_chloroplast Chloroplast This compound This compound Formulation (+ Adjuvant) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzes FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth New Growth Membranes->Growth

Caption: Mechanism of action of this compound in a grass plant cell.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis A Define Objectives & Hypotheses B Select this compound Formulations & Adjuvants A->B C Choose Crop & Weed Species B->C D Design Experiment (e.g., RCBD) C->D E Site Preparation & Plot Setup D->E F Herbicide Application E->F G Crop & Weed Maintenance F->G H Visual Assessments (Efficacy & Phytotoxicity) G->H I Biomass & Yield Measurement G->I J Statistical Analysis H->J I->J K Interpret Results & Draw Conclusions J->K

Caption: General workflow for a this compound efficacy field trial.

References

Validation & Comparative

Clethodim vs. Sethoxydim: A Comparative Efficacy Analysis for Post-Emergent Grass Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of clethodim and sethoxydim, two post-emergent graminicides from the cyclohexanedione family. Both herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the synthesis of fatty acids in grasses. This inhibition ultimately leads to the disruption of cell membrane production and cessation of growth in susceptible grass species. While sharing a common mechanism of action, their performance can differ based on the target grass species, application parameters, and environmental conditions. This document summarizes key experimental data, details common experimental protocols, and provides visual representations of their mechanism and evaluation workflow.

Data Presentation: Comparative Efficacy

The following table summarizes the comparative efficacy of this compound and sethoxydim on various grass weed species as reported in scientific literature. Efficacy is presented as percent control, which is a visual assessment of the reduction in weed biomass and vigor compared to an untreated control.

Grass SpeciesTypeThis compound (% Control)Sethoxydim (% Control)Key Findings
Johnsongrass (Sorghum halepense)Perennial85 - 95%[1]75 - 85%[1]This compound generally provides a higher level of control for this perennial grass.
Annual Bluegrass (Poa annua)Annual80 - 98%No significant controlThis compound is effective against annual bluegrass, while sethoxydim is not.
Large Crabgrass (Digitaria sanguinalis)AnnualLess effective than sethoxydim[2]Slightly better control than this compound[2]Sethoxydim may offer a slight advantage in controlling large crabgrass.
Barnyardgrass (Echinochloa crus-galli)Annual89 - 91% (14 DAT¹)89 - 91% (14 DAT¹)Both herbicides show similar high efficacy on barnyardgrass at 14 days after treatment.[1]
Broadleaf Signalgrass (Brachiaria platyphylla)AnnualMore effective than sethoxydimLess effective than this compoundPrevious research indicated greater effectiveness of this compound on broadleaf signalgrass.
Fall Panicum (Panicum dichotomiflorum)Annual89 - 91% (14 DAT¹)89 - 91% (14 DAT¹)Similar high efficacy was observed for both herbicides at 14 days after treatment.
Goosegrass (Eleusine indica)Annual89 - 91% (14 DAT¹)89 - 91% (14 DAT¹)Both herbicides demonstrated comparable and high levels of control at 14 days after treatment.

¹DAT: Days After Treatment

Experimental Protocols

The following is a representative experimental protocol for conducting a field trial to compare the efficacy of post-emergent herbicides like this compound and sethoxydim. This protocol is a synthesis of methodologies reported in weed science research.

1. Experimental Design and Setup:

  • Design: A randomized complete block design (RCBD) is typically employed with three to four replications per treatment.

  • Plot Size: Individual plots are established, with common dimensions being 2 to 3 meters in width and 8 to 10 meters in length, to allow for accurate application and assessment while minimizing edge effects.

  • Weed Establishment: The target grass weed species are either naturally occurring in the field at a uniform density or seeded to ensure a consistent population for evaluation.

2. Herbicide Application:

  • Timing: Herbicides are applied post-emergence when the target grass weeds are actively growing and have reached a specific growth stage, typically between 2 to 6 leaves.

  • Application Equipment: A CO₂-pressurized backpack sprayer or a tractor-mounted sprayer calibrated to deliver a precise volume of spray solution is used. Common spray volumes range from 100 to 200 liters per hectare.

  • Herbicide Rates: Both this compound and sethoxydim are applied at their recommended label rates, and often at multiples or fractions of these rates (e.g., 0.5x, 1x, 2x) to assess dose-response relationships.

  • Adjuvants: An appropriate adjuvant, such as a crop oil concentrate (COC) or a non-ionic surfactant (NIS), is added to the spray solution as per the herbicide label to enhance uptake and efficacy.

  • Control Groups: Untreated control plots (weedy check) are included in each replication to serve as a baseline for assessing herbicide performance. A weed-free control (hand-weeded) may also be included to determine the maximum yield potential.

3. Data Collection and Analysis:

  • Visual Efficacy Ratings: Weed control is visually assessed at multiple intervals after application, such as 7, 14, 21, and 28 days after treatment (DAT). Ratings are based on a percent scale where 0% represents no control and 100% represents complete death of the weed.

  • Biomass Reduction: At a specified time point, the above-ground biomass of the target weeds in a designated quadrat within each plot is harvested, dried, and weighed. The percentage reduction in biomass compared to the untreated control is then calculated.

  • Crop Tolerance: If the herbicides are being evaluated for use in a specific crop, visual ratings of crop injury (phytotoxicity) are also taken using a 0 to 100% scale, where 0% is no injury and 100% is crop death.

  • Statistical Analysis: The collected data (percent control, biomass, and crop yield) are subjected to analysis of variance (ANOVA). Mean separation tests, such as Fisher's Protected LSD or Tukey's HSD, are used to determine significant differences between herbicide treatments.

Mandatory Visualizations

G cluster_herbicide Herbicide Application cluster_plant Grass Plant Cell This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits Sethoxydim Sethoxydim Sethoxydim->ACCase Inhibits FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Catalyzes CellMembrane Cell Membrane Formation FattyAcids->CellMembrane Essential for PlantGrowth Plant Growth CellMembrane->PlantGrowth Essential for

Caption: Mechanism of action for this compound and Sethoxydim.

G start Start: Field Trial Setup (Randomized Complete Block Design) application Post-Emergent Herbicide Application (this compound vs. Sethoxydim at various rates) start->application data_collection Data Collection at Multiple DATs (e.g., 7, 14, 21, 28 days) application->data_collection visual_assessment Visual Assessment (% Weed Control, % Crop Injury) data_collection->visual_assessment biomass_measurement Biomass Measurement (Weed Dry Weight) data_collection->biomass_measurement data_analysis Statistical Analysis (ANOVA, Mean Separation) visual_assessment->data_analysis biomass_measurement->data_analysis conclusion Conclusion: Comparative Efficacy Determined data_analysis->conclusion

Caption: Experimental workflow for comparative herbicide efficacy.

References

A Comparative Analysis of Clethodim and Quizalofop-P for the Control of Volunteer Wheat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two leading post-emergence graminicides, Clethodim and Quizalofop-P, for the effective management of volunteer wheat (Triticum aestivum L.). Volunteer wheat, emerging from seed shed during the harvest of a previous crop, can act as a competitive weed in subsequent rotational crops, impacting yield and quality. Understanding the relative performance and optimal application of these herbicides is crucial for developing effective weed management strategies.

Both this compound (a cyclohexanedione) and Quizalofop-P (an aryloxyphenoxypropionate) are Group 1 herbicides that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] This enzyme is critical for fatty acid synthesis in grasses, and its inhibition leads to the disruption of cell membrane formation, cessation of growth, and eventual death of the plant.[3][4]

Performance Data

Field experiments have demonstrated that while both herbicides can control volunteer wheat, Quizalofop-P generally provides more consistent and higher levels of efficacy at recommended rates.

A multi-location study conducted over two years found that Quizalofop-P applied at the recommended rate of 36 g/ha consistently resulted in greater than 90% reduction in volunteer wheat biomass.[2] In contrast, this compound at its recommended rate of 30 g/ha showed more variable performance, with biomass reduction ranging from 63% to 98%, only achieving over 90% control in half of the site-years.

HerbicideApplication Rate (g ai/ha)Volunteer Wheat Biomass Reduction (%)Consistency of Control (>90%)
This compound 3063 - 983 out of 6 site-years
Quizalofop-P 36>906 out of 6 site-years
Table 1: Efficacy of this compound and Quizalofop-P on Volunteer Wheat Biomass.

The efficacy of both herbicides can be significantly impacted by tank-mixing with certain broadleaf herbicides. While tank-mixing with 2,4-D ester or bromoxynil showed little to no reduction in the efficacy of either this compound or Quizalofop-P, the amine formulation of 2,4-D was found to be highly antagonistic to both. A commercial mixture of thifensulfuron plus tribenuron was observed to reduce the efficacy of this compound, but not Quizalofop-P.

Tank-Mix PartnerEffect on this compound EfficacyEffect on Quizalofop-P Efficacy
2,4-D ester Little to no reductionLittle to no reduction
Bromoxynil Little to no reductionLittle to no reduction
2,4-D amine Highly antagonisticHighly antagonistic
Thifensulfuron + Tribenuron Reduced efficacyNo significant reduction
Table 2: Impact of Tank-Mixing with Broadleaf Herbicides on this compound and Quizalofop-P Efficacy.

Experimental Protocols

The data presented is based on robust field- and lab-based experimental protocols designed to evaluate herbicide efficacy.

Field Efficacy Trial Protocol

A typical field trial to compare the efficacy of post-emergence herbicides on volunteer wheat follows a randomized complete block design with multiple replications.

  • Site Selection and Preparation: Fields with a known history of wheat cultivation are selected to ensure a natural and uniform population of volunteer wheat.

  • Plot Establishment: Individual plots are established, typically with dimensions of 2m x 8m, with untreated buffer zones between plots to prevent spray drift.

  • Herbicide Application: Herbicides are applied post-emergence when the volunteer wheat is at the 2- to 4-leaf stage. Applications are made using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage at a specified spray volume (e.g., 100 L/ha) and pressure.

  • Treatments: Treatments include an untreated control, and this compound and Quizalofop-P applied at various rates, both alone and in tank-mixtures with other herbicides.

  • Data Collection:

    • Visual Efficacy Ratings: Weed control is visually assessed at set intervals (e.g., 7, 14, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control).

    • Biomass Sampling: Above-ground biomass of volunteer wheat is harvested from a designated area (e.g., two 0.25 m² quadrats) within each plot at a specified time after application. The harvested samples are dried to a constant weight to determine the dry biomass.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

ACCase Activity Assay Protocol

To determine the in-vitro inhibitory effect of the herbicides on the ACCase enzyme, the following protocol can be employed:

  • Enzyme Extraction: ACCase is extracted and partially purified from the leaf tissue of susceptible volunteer wheat plants.

  • Assay Reaction: The activity of the ACCase enzyme is measured by monitoring the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

  • Inhibition Measurement: The assay is conducted in the presence of varying concentrations of this compound and Quizalofop-P to determine the concentration required to inhibit 50% of the enzyme activity (I50 value).

Visualizing Key Processes

To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the ACCase inhibition pathway and a typical experimental workflow.

ACCase_Inhibition_Pathway cluster_plant_cell Grass Plant Cell cluster_inhibition Inhibition Herbicide This compound or Quizalofop-P Absorption Foliar Absorption & Translocation Herbicide->Absorption Application ACCase ACCase Enzyme Herbicide->ACCase Inhibits Meristem Meristematic Tissues Absorption->Meristem Phloem Transport Meristem->ACCase MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CellMembranes Cell Membrane Formation FattyAcids->CellMembranes Growth New Growth (Leaves, Roots) CellMembranes->Growth PlantDeath Plant Death Growth->PlantDeath Ceases

Caption: ACCase Inhibition Pathway in Grasses.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting SiteSelection Site Selection (Uniform Volunteer Wheat) PlotDesign Experimental Design (Randomized Complete Block) SiteSelection->PlotDesign PlotEstablishment Plot Establishment PlotDesign->PlotEstablishment HerbicideApplication Herbicide Application (2-4 Leaf Stage) PlotEstablishment->HerbicideApplication VisualAssessment Visual Efficacy Ratings (7, 14, 28 DAT) HerbicideApplication->VisualAssessment BiomassSampling Biomass Sampling & Drying HerbicideApplication->BiomassSampling DataAnalysis Statistical Analysis (ANOVA) VisualAssessment->DataAnalysis BiomassSampling->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: Herbicide Efficacy Trial Workflow.

References

Clethodim's Efficacy on Glyphosate-Resistant Ryegrass: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, the emergence of glyphosate-resistant weeds presents a significant challenge to effective crop management. This guide provides a comprehensive comparison of clethodim as a viable alternative for controlling glyphosate-resistant ryegrass (Lolium spp.), supported by experimental data and detailed protocols.

This compound, a post-emergence herbicide, operates by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grass weeds.[1][2][3] This mode of action provides an effective alternative to glyphosate, which targets the EPSP synthase enzyme. However, the repeated use of this compound has led to the evolution of resistant ryegrass populations, necessitating a deeper understanding of its efficacy and optimal use strategies.[4]

Comparative Efficacy of this compound and Tank Mixtures

Studies have demonstrated that this compound, both alone and in combination with other herbicides, can effectively control glyphosate-resistant ryegrass. The level of control is often influenced by the application rate, the growth stage of the ryegrass, and environmental conditions.

A study investigating the interaction of this compound with glyphosate and 2,4-D found that tank-mixing this compound with glyphosate increased the control of glyphosate-resistant ryegrass compared to this compound applied alone, particularly at earlier assessment points (10 and 20 days after application).[5] By 30 days after application, higher doses of this compound (above 192 g a.i. ha⁻¹) were efficient for ryegrass control, both alone and in mixtures.

Interestingly, the addition of 2,4-D to a this compound and glyphosate tank-mix showed some antagonistic effects at lower this compound doses, reducing control compared to the two-way mix. However, increasing the this compound dose to 288 g a.i. ha⁻¹ appeared to overcome this antagonism.

The following tables summarize key quantitative data from various studies on the performance of this compound and its tank mixtures.

Table 1: Ryegrass Control with this compound and Tank Mixtures at Varying Spray Volumes (30 Days After Application)
Herbicide Treatment (g a.i. ha⁻¹)Spray Volume (L ha⁻¹)Ryegrass Control (%)
This compound (96)40< 85
This compound (96)80> 85
This compound (96)120> 85
This compound (96) + Glyphosate (1,080)40> 85
This compound (96) + Glyphosate (1,080)80> 85
This compound (96) + Glyphosate (1,080)120> 85
This compound (96) + 2,4-D (1,047)40< 85
This compound (96) + 2,4-D (1,047)80> 85
This compound (96) + 2,4-D (1,047)120> 85
This compound (96) + Glyphosate (1,080) + 2,4-D (1,047)40> 85
This compound (96) + Glyphosate (1,080) + 2,4-D (1,047)80> 85
This compound (96) + Glyphosate (1,080) + 2,4-D (1,047)120> 85

Data synthesized from a study on the interaction of this compound with glyphosate and/or 2,4-D.

Table 2: Effect of this compound Dose in Tank Mixtures on Ryegrass Control (30 Days After Application)
Herbicide TreatmentThis compound Dose (g a.i. ha⁻¹)Ryegrass Control (%)
This compound + Glyphosate96> 85
192> 85
288> 85
This compound + 2,4-D96< 85
192< 85
288> 85
This compound + Glyphosate + 2,4-D96> 85
192> 85
288> 85

Data synthesized from a study on the interaction of this compound with glyphosate and/or 2,4-D.

Factors Influencing this compound Efficacy

Several factors can impact the effectiveness of this compound on ryegrass, including:

  • Growth Stage: this compound is most effective when applied to smaller ryegrass plants (2-6 leaf stage).

  • Environmental Conditions: Frost events before or after application can reduce this compound's efficacy, particularly on resistant populations.

  • Adjuvants: The use of a high-quality crop oil concentrate is recommended to improve herbicide uptake.

  • Resistance: Some ryegrass populations have developed resistance to this compound through target-site mutations in the ACCase gene.

Experimental Protocols

To validate the effectiveness of this compound and other herbicides on glyphosate-resistant ryegrass, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Whole-Plant Herbicide Dose-Response Assay

Objective: To determine the level of resistance in a ryegrass population to this compound and other herbicides.

Materials:

  • Seeds from susceptible and potentially resistant ryegrass populations.

  • Pots (e.g., 10 cm diameter) filled with appropriate soil mix.

  • Controlled environment growth chamber or greenhouse.

  • Herbicide formulations (e.g., this compound 240 g/L EC).

  • Cabinet sprayer calibrated to deliver a specific volume (e.g., 150 L ha⁻¹).

  • Adjuvants (e.g., crop oil concentrate).

Methodology:

  • Plant Growth: Sow 5-10 ryegrass seeds per pot and thin to a uniform number (e.g., 3-5 plants) per pot after emergence. Grow plants in a controlled environment (e.g., 25/20°C day/night temperature with a 12-hour photoperiod).

  • Herbicide Application: Apply herbicides when ryegrass plants are at the 2-4 leaf stage. Prepare a range of herbicide doses, including a non-treated control and doses above and below the recommended field rate.

  • Treatment Application: Use a cabinet sprayer to apply the herbicide treatments uniformly to the plants.

  • Data Collection: At 21-28 days after treatment, visually assess plant mortality and harvest the above-ground biomass. Dry the biomass in an oven at a constant temperature (e.g., 60°C) for 72 hours and record the dry weight.

  • Data Analysis: Analyze the data using a dose-response model to calculate the herbicide rate that causes 50% growth reduction (GR₅₀). The resistance factor (RF) can be calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Rapid Agar-Based Resistance Assay

Objective: To quickly screen ryegrass populations for resistance to this compound and glyphosate.

Materials:

  • Ryegrass seeds (non-dormant).

  • Petri dishes containing an agar medium.

  • Herbicide solutions of known concentrations.

  • Growth incubator.

Methodology:

  • Assay Preparation: Prepare agar medium and add a range of herbicide concentrations to the petri dishes. Include a control with no herbicide.

  • Seed Plating: Place a specific number of non-dormant ryegrass seeds on the surface of the agar in each petri dish.

  • Incubation: Place the petri dishes in a growth incubator under controlled conditions (e.g., 20°C with a 12-hour photoperiod) for 7 days.

  • Assessment: After 7 days, visually assess seed germination and measure the coleoptile and root length.

  • Analysis: Compare the growth of the tested population to known susceptible and resistant standards to determine the resistance profile.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of ACCase inhibitors and a typical experimental workflow.

G cluster_0 Fatty Acid Synthesis Pathway in Grass Weeds cluster_1 Mechanism of this compound Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Enzyme Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth This compound This compound Inhibition Inhibition This compound->Inhibition ACCase ACCase Enzyme ACCase->Inhibition No_Growth No Plant Growth / Death Inhibition->No_Growth

Caption: Mechanism of action of this compound as an ACCase inhibitor.

G cluster_workflow Herbicide Efficacy Experimental Workflow A Seed Collection (Susceptible & Resistant Biotypes) B Plant Cultivation (Controlled Environment) A->B C Herbicide Application (Dose-Response Range) B->C D Incubation & Observation (e.g., 21-28 days) C->D E Data Collection (Visual Rating, Biomass) D->E F Statistical Analysis (GR50, Resistance Factor) E->F G Results & Comparison F->G

Caption: General experimental workflow for herbicide efficacy testing.

Alternative Herbicides for this compound-Resistant Ryegrass

For ryegrass populations that have developed resistance to this compound, alternative chemical control options are necessary. Research has shown that paraquat and glufosinate-ammonium can be effective in controlling this compound-resistant biotypes. A tank mixture of this compound and butroxydim has also shown to provide acceptable control of some this compound-resistant populations, especially when used following a pre-emergent herbicide.

Conclusion

This compound remains a valuable tool for managing glyphosate-resistant ryegrass. Its effectiveness can be optimized by adhering to recommended application rates, targeting small and actively growing weeds, and using appropriate adjuvants. Tank-mixing with glyphosate can enhance control, although potential antagonism with other herbicides like 2,4-D should be considered. For populations with confirmed this compound resistance, a diversified approach incorporating alternative herbicides and cultural practices is crucial for sustainable weed management. Continued research and monitoring are essential to mitigate the evolution of herbicide resistance and preserve the efficacy of existing chemical controls.

References

Navigating the Complex Interactions of Clethodim with Glyphosate and 2,4-D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tank-mixing of herbicides is a common agricultural practice aimed at broadening the weed control spectrum and managing herbicide resistance. However, the chemical interactions within these mixtures can lead to unpredictable outcomes, ranging from enhanced efficacy (synergism) to reduced performance (antagonism). This guide provides a comprehensive comparison of the interactions between clethodim, a graminicide targeting acetyl-CoA carboxylase (ACCase), with two widely used broadleaf herbicides, glyphosate and 2,4-D. The information presented herein, supported by experimental data, is intended to inform research and development in weed management and herbicide formulation.

Executive Summary of Herbicide Interactions

Tank-mixing this compound with glyphosate and 2,4-D elicits a complex interplay of synergistic and antagonistic effects, primarily dictated by the specific herbicides in the mixture, their application rates, and environmental conditions.

  • This compound + 2,4-D: This combination frequently results in antagonism, where the efficacy of this compound on grass weeds is significantly reduced. The primary mechanism is believed to be a 2,4-D-induced reduction in the translocation of this compound to its target sites within the plant.[1] Some studies also suggest that 2,4-D may increase the metabolic detoxification of this compound in certain weed species.[2]

  • This compound + Glyphosate: The interaction between this compound and glyphosate can be synergistic, particularly for the control of glyphosate-resistant grass species.[2][3][4] The proposed mechanism for this synergy involves glyphosate's disruption of photoassimilate transport, which may enhance the absorption and movement of this compound within the plant.

  • This compound + Glyphosate + 2,4-D: A three-way tank mixture presents the most complex scenario. The antagonistic effect of 2,4-D on this compound can still be observed in this combination. However, the presence of glyphosate can sometimes mitigate this antagonism to a degree. The overall outcome is highly dependent on the target weed species, herbicide rates, and application timing.

Quantitative Performance Data

The following tables summarize the quantitative data from various field and greenhouse studies, illustrating the performance of this compound in combination with glyphosate and 2,4-D on different grass weed species.

Table 1: Efficacy of this compound and Tank-Mixes on Glyphosate-Resistant Ryegrass (% Control)

Herbicide TreatmentApplication Rate (g a.i./ha)10 DAA20 DAA30 DAA
This compound9630-38-<85
This compound + 2,4-D96 + 104730-38-<85
This compound + Glyphosate96 + 1080>38>85>85
This compound + Glyphosate + 2,4-D96 + 1080 + 1047>38>85>85

DAA: Days After Application. Data synthesized from a study on glyphosate-resistant ryegrass control.

Table 2: Influence of Increasing this compound Rate on Ryegrass Control in a Three-Way Tank-Mix (% Control at 20 DAA)

This compound Rate (g a.i./ha)This compound + Glyphosate + 2,4-D
96Lower Control
192Higher Control
288Higher Control

DAA: Days After Application. Increasing the rate of this compound can help to overcome the antagonistic effect of 2,4-D.

Table 3: Effect of Tank-Mixes on Volunteer Glyphosate-Resistant Corn Control (% Control)

Herbicide TreatmentThis compound Rate (g a.i./ha)% Control
This compound-A3587-97
This compound-A + 2,4-D35 + 84087-97
This compound-A + Glyphosate35 + 84033-60% reduction
This compound-A + 2,4-D + Glyphosate35 + 840 + 84075% reduction
This compound-SM3585-96
This compound-SM + 2,4-D + Glyphosate35 + 840 + 84027% reduction

This compound-A: formulated without an adjuvant; this compound-SM: adjuvant-inclusive formulation. The addition of glyphosate to a this compound + 2,4-D mix significantly reduced control of volunteer GR corn.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for replicating and expanding upon this research.

Greenhouse Experiment for Herbicide Interaction Evaluation

Objective: To assess the synergistic and antagonistic interactions of this compound, glyphosate, and 2,4-D on a target grass weed species under controlled environmental conditions.

Materials:

  • Target weed seeds (e.g., glyphosate-resistant Lolium rigidum)

  • Pots (10 cm diameter) filled with a standardized greenhouse potting mix

  • Controlled environment greenhouse or growth chamber with regulated temperature, humidity, and photoperiod

  • Commercial formulations of this compound, glyphosate, and 2,4-D

  • Research-grade spray chamber equipped with a flat-fan nozzle

  • Deionized water

  • Adjuvants (as required by herbicide labels or experimental design)

  • Balance, measuring cylinders, and other standard laboratory equipment

Procedure:

  • Plant Culture: Sow 5-10 seeds of the target weed species in each pot. After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot). Grow plants in the greenhouse under optimal conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.

  • Herbicide Preparation: Prepare stock solutions of each herbicide in deionized water. Create the desired tank-mix combinations by adding the herbicides in the correct sequence (typically, dry formulations first, followed by liquids). Add any required adjuvants as per the manufacturer's recommendations.

  • Herbicide Application: Calibrate the spray chamber to deliver a specific volume (e.g., 150 L/ha) at a constant pressure. Randomly assign pots to different treatment groups, including an untreated control. Place the pots in the spray chamber and apply the respective herbicide treatments.

  • Post-Treatment Care: Return the pots to the greenhouse and arrange them in a randomized complete block design. Water the plants as needed, avoiding overhead irrigation that could wash off the herbicide.

  • Data Collection: At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a percentage scale (0% = no control, 100% = complete plant death). At the final assessment, harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze the visual control ratings and biomass data using Analysis of Variance (ANOVA). To determine the nature of the interaction (synergism, antagonism, or additive), use Colby's method. The expected response (E) for a mixture is calculated as: E = (X + Y) - (XY/100), where X and Y are the percentage control from the herbicides applied individually. If the observed response is significantly greater than E, the interaction is synergistic. If it is significantly less, the interaction is antagonistic.

Field Experiment for Tank-Mix Efficacy Evaluation

Objective: To evaluate the performance of this compound tank-mixes with glyphosate and 2,4-D on natural infestations of grass weeds under field conditions.

Materials:

  • A field site with a uniform infestation of the target grass weed species.

  • Tractor-mounted sprayer calibrated for the desired application volume and pressure.

  • Commercial formulations of this compound, glyphosate, and 2,4-D.

  • Adjuvants as required.

  • Plot marking stakes and measuring tapes.

  • Data collection tools (e.g., quadrats, biomass shears, scales).

Procedure:

  • Site Selection and Plot Layout: Select a field with a consistent population of the target weed. Design the experiment as a randomized complete block with at least four replications. Individual plot sizes should be sufficient to minimize spray drift between adjacent plots (e.g., 3m x 10m).

  • Herbicide Application: Apply the herbicide treatments when the target weeds are at the recommended growth stage for control. Use a tractor-mounted sprayer with appropriate nozzles to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection: Conduct visual weed control ratings at regular intervals after application. At a predetermined time point (e.g., 28 days after treatment), collect weed biomass from randomly placed quadrats within each plot.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments. Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means. Colby's method can also be applied to field data to assess interactions.

Signaling Pathways and Mechanisms of Interaction

The interactions between this compound, glyphosate, and 2,4-D are rooted in their distinct modes of action and the physiological responses they elicit in plants.

G cluster_this compound This compound (ACCase Inhibitor) cluster_glyphosate Glyphosate (EPSPS Inhibitor) cluster_24d 2,4-D (Synthetic Auxin) This compound This compound ACCase Acetyl-CoA Carboxylase This compound->ACCase Inhibits Lipid_Biosynthesis Lipid Biosynthesis ACCase->Lipid_Biosynthesis Membrane_Integrity Cell Membrane Integrity Lipid_Biosynthesis->Membrane_Integrity Plant_Growth_Grass Grass Weed Growth Membrane_Integrity->Plant_Growth_Grass Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Photoassimilate_Transport Photoassimilate Transport Glyphosate->Photoassimilate_Transport Disrupts Aromatic_Amino_Acids Aromatic Amino Acid Synthesis EPSPS->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Growth_Broadleaf Broadleaf Weed Growth Protein_Synthesis->Plant_Growth_Broadleaf Photoassimilate_Transport->this compound Potentially Enhances Absorption/Translocation (Synergism) Two4D 2,4-D Auxin_Receptors Auxin Receptors Two4D->Auxin_Receptors Binds to Clethodim_Translocation This compound Translocation Two4D->Clethodim_Translocation Reduces Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Growth Gene_Expression->Uncontrolled_Growth Plant_Growth_Broadleaf_24D Broadleaf Weed Growth Uncontrolled_Growth->Plant_Growth_Broadleaf_24D Disrupts Clethodim_Translocation->this compound Reduces Efficacy (Antagonism)

Caption: Proposed mechanisms of interaction between this compound, glyphosate, and 2,4-D.

Experimental and Logical Workflows

Understanding the interactions between these herbicides requires a systematic experimental approach, from initial greenhouse screenings to field validation.

G cluster_workflow Experimental Workflow for Herbicide Interaction Analysis A 1. Hypothesis Formulation - Potential for antagonism (2,4-D) or  synergism (glyphosate) with this compound B 2. Greenhouse Dose-Response Studies - Individual herbicides and tank-mixes - Determine GR50 values A->B C 3. Interaction Analysis (Colby's Method) - Quantify synergism or antagonism B->C D 4. Physiological/Biochemical Studies - Absorption, translocation (radiolabeling) - Metabolism (LC-MS/MS) C->D E 5. Field Trials - Validate greenhouse findings - Evaluate under diverse environmental conditions C->E F 6. Data Interpretation and Conclusion - Formulate recommendations for tank-mixing D->F E->F

Caption: A logical workflow for investigating herbicide interactions.

Conclusion and Future Directions

The interaction of this compound with glyphosate and 2,4-D is a multifaceted issue with significant implications for weed management. While the antagonistic effect of 2,4-D on this compound is well-documented, strategies to mitigate this, such as increasing the this compound rate or altering application timing, warrant further investigation. The synergistic potential of this compound and glyphosate mixtures, especially for controlling resistant weeds, is a promising area for future research and product development.

For researchers and drug development professionals, a deeper understanding of the molecular and physiological bases of these interactions is crucial. Future studies should focus on:

  • Metabolic pathways: Elucidating the specific enzymes involved in the detoxification of this compound and how they are influenced by 2,4-D.

  • Transporter proteins: Identifying the transporters responsible for this compound translocation and how their activity is affected by auxinic herbicides.

  • Formulation technology: Developing new formulations that can overcome antagonistic interactions and enhance the performance of herbicide mixtures.

By addressing these research questions, the scientific community can contribute to the development of more effective and sustainable weed management strategies.

References

Clethodim Performance: A Comparative Analysis With and Without Methylated Seed Oil Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicide Clethodim's performance when used with and without methylated seed oil (MSO) adjuvants. The inclusion of experimental data, detailed protocols, and mechanistic diagrams aims to equip researchers with a thorough understanding of how MSO enhances the efficacy of this widely used graminicide.

Enhanced Efficacy of this compound with Methylated Seed Oil

This compound is a post-emergence herbicide that functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis in grass weeds.[1] This systemic action requires effective absorption of the herbicide through the waxy cuticle of the plant's leaves.[1] Experimental evidence consistently demonstrates that the addition of methylated seed oil (MSO), an adjuvant derived from vegetable oil, significantly enhances the performance of this compound.[2]

MSO adjuvants are more aggressive in dissolving the leaf cuticle compared to other adjuvants like crop oil concentrates (COC) or non-ionic surfactants (NIS).[2][3] This leads to greater and faster absorption of this compound into the plant tissue, which is particularly advantageous under adverse environmental conditions such as drought, where weeds may have a thicker cuticle.

The following tables summarize quantitative data from various studies, comparing the performance of this compound with MSO and other adjuvants, including instances without an oil-based adjuvant.

Data Presentation: Quantitative Comparison of this compound Performance

Table 1: Efficacy of this compound with Various Adjuvants on Different Weed Species

Weed SpeciesThis compound Rate (g ai/ha)Adjuvant (v/v)Weed Control (%)Source
Barnyardgrass70MSO (Sun-It II® @ 1.0%)Not Specified, but more effective than NIS or silicone-based surfactants
Broadleaf Signalgrass70MSO (Sun-It II® @ 1.0%)Not Specified, but more effective than NIS or silicone-based surfactants
Rhizomatous Johnsongrass70MSO (Sun-It II® @ 1.0%)Not Specified, but more effective than NIS or silicone-based surfactants
Texas Panicum (10-15 cm)Not SpecifiedMSO + AMS90
Texas Panicum (10-15 cm)Not SpecifiedCOC91
Texas Panicum (10-15 cm)Not SpecifiedCOC + AMS93
Volunteer CornNot SpecifiedCrop Oil RequiredNot Specified, but required for efficacy

Table 2: Comparison of a this compound Formulation With and Without Petroleum Oil Adjuvant

This compound FormulationAdjuvantGrass Control (%)Antagonism with TribenuronSource
V-10137None (formulated with higher adjuvant load)>96%No antagonism observed
Select, Arrow, V-10117, V-10139Petroleum Oil99% (alone)Reduced to 50-80% with Tribenuron

Note: The V-10137 formulation is described as having a higher built-in adjuvant load, suggesting that even without the addition of a separate oil adjuvant, it performs well. This highlights the importance of an adjuvant component for this compound's activity.

Experimental Protocols

The following is a generalized experimental protocol based on methodologies cited in the reviewed literature. This protocol is intended to serve as a template for designing studies to evaluate the performance of this compound with various adjuvants.

Objective: To evaluate the effect of methylated seed oil (MSO) adjuvants on the efficacy of this compound for post-emergence grass weed control.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.
  • Replicates: 3-4 replicates per treatment.
  • Plot Size: Standard small plot research dimensions (e.g., 3m x 10m).

2. Treatments:

  • Factor 1: this compound Rate:
  • Untreated Control
  • This compound at a low rate (e.g., 70 g ai/ha)
  • This compound at a high rate (e.g., 140 g ai/ha)
  • Factor 2: Adjuvant:
  • No Adjuvant
  • Methylated Seed Oil (MSO) at a standard concentration (e.g., 1% v/v)
  • Crop Oil Concentrate (COC) at a standard concentration (e.g., 1% v/v)
  • Non-ionic Surfactant (NIS) at a standard concentration (e.g., 0.25% v/v)

3. Application:

  • Equipment: CO2-pressurized backpack sprayer or a tractor-mounted research sprayer.
  • Nozzles: Flat-fan nozzles calibrated to deliver a consistent spray volume.
  • Spray Volume: 100-200 L/ha.
  • Application Timing: Post-emergence, when target grass weeds are in the 2-4 leaf stage and actively growing.
  • Environmental Conditions: Record temperature, relative humidity, and wind speed at the time of application.

4. Target Weed Species:

  • Select relevant grass weed species for the study region (e.g., Barnyardgrass, Johnsongrass, Volunteer Corn).
  • Ensure a uniform infestation of the target weed species across the experimental area.

5. Data Collection:

  • Weed Control Efficacy: Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).
  • Crop Tolerance (if applicable): Visually assess crop injury at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).
  • Biomass Reduction: At 28 DAT, harvest above-ground biomass of the target weed species from a designated quadrat within each plot. Dry the biomass to a constant weight and record.

6. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).
  • Use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at p≤0.05) to determine significant differences between treatment means.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Plot Establishment and Weed Infestation B Treatment Application (this compound +/- Adjuvants) A->B Randomized Block Design C Data Collection (Visual Ratings, Biomass) B->C 7, 14, 28 DAT D Statistical Analysis C->D E Results and Comparison D->E

Caption: A typical workflow for a field experiment evaluating this compound performance.

G cluster_1 Mechanism of MSO-Enhanced this compound Uptake Clethodim_MSO This compound + MSO in Spray Droplet LeafSurface Waxy Leaf Cuticle Clethodim_MSO->LeafSurface Application CuticleDissolution MSO Dissolves/Modifies Cuticle Waxes LeafSurface->CuticleDissolution Physicochemical Interaction IncreasedPenetration Enhanced Penetration of this compound CuticleDissolution->IncreasedPenetration Translocation Systemic Translocation to Meristems IncreasedPenetration->Translocation ACCace Inhibition of ACCase Enzyme Translocation->ACCace CellDeath Grass Weed Death ACCace->CellDeath

Caption: MSO facilitates this compound's penetration of the leaf cuticle, leading to systemic action.

References

The Efficacy of Clethodim: A Comparative Analysis of Tank-Mixed Versus Sequential Herbicide Applications

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data surrounding the performance of the post-emergent herbicide clethodim reveals critical differences in weed control efficacy between tank-mixed and sequential application strategies. For researchers and agricultural scientists, understanding these nuances is paramount for developing effective weed management programs and mitigating the risks of herbicide antagonism.

This compound, a Group 1 herbicide, is a selective, post-emergent cyclohexanedione that effectively controls annual and perennial grasses by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in lipid biosynthesis.[1] Disruption of this pathway ultimately leads to the death of susceptible grass species. While this compound is a valuable tool for grass weed management in various broadleaf crops, its efficacy can be significantly influenced by the method of application, particularly when used in conjunction with broadleaf herbicides.

Tank-Mixing vs. Sequential Applications: A Trade-off Between Convenience and Efficacy

The practice of tank-mixing multiple herbicides offers an attractive proposition of reduced application costs and time. However, research consistently demonstrates that this convenience can come at the cost of reduced grass control due to herbicide antagonism.[1][2][3] Antagonism occurs when the combined effect of two or more herbicides is less than the sum of their individual effects.

Conversely, sequential applications, where herbicides are applied at different times, can mitigate this antagonism and preserve the efficacy of this compound. The timing of these sequential applications is a critical factor influencing the overall success of the weed management strategy.

Experimental Evidence: Unpacking the Data

Numerous studies have been conducted to quantify the differences in weed control between tank-mixed and sequential applications of this compound with various broadleaf herbicides. The data consistently points towards the potential for reduced efficacy with tank-mixing and the benefits of sequential applications.

A greenhouse study comparing the efficacy of this compound and glyphosate applied with dicamba and 2,4-D provides a clear illustration of this phenomenon. The study evaluated three application methods: a tank mixture, a sequential application with the synthetic auxin herbicide (dicamba or 2,4-D) applied first, and a sequential application with this compound or glyphosate applied first (auxin applied second). The results, summarized in the table below, show that the "auxin applied second" method provided the highest visual weed control and the lowest weed biomass.

Table 1: Comparison of Application Methods on Grass Weed Control

Application MethodVisual Control Rating (%)Weed Biomass (g)
Tank MixtureLowerHigher
Sequential (Auxin Applied First)IntermediateIntermediate
Sequential (Auxin Applied Second)HigherLower

Note: This table represents a qualitative summary of the study's findings. Specific numerical data can be found in the original publication.

Another study focused on the control of volunteer corn in Enlist E3 soybeans highlighted the antagonistic effects of tank-mixing this compound with Enlist One (2,4-D choline). To counteract this, a higher rate of this compound is often recommended. Research from Beck's Practical Farm Research (PFR) showed that when Enlist One was added to a tank mix of Liberty and this compound, fall panicum control was reduced. Increasing the rate of this compound was necessary to achieve comparable grass control.

Table 2: Effect of Increasing this compound Rate on Fall Panicum Control When Tank-Mixed with Enlist One and Liberty

This compound Rate (oz/A)Fall Panicum Control (%)
4< 60
8~90
12> 90

Note: This data is an approximation based on the descriptive results of the study.

A separate set of field experiments in Ontario, Canada, evaluated the impact of adjuvants on the efficacy of this compound tank-mixed with glyphosate for the control of volunteer glyphosate-resistant (GR) corn in soybeans. The addition of specific adjuvants significantly improved volunteer corn control and subsequently increased soybean yield.

Table 3: Efficacy of this compound + Glyphosate with Adjuvants on Volunteer GR Corn Control and Soybean Yield

TreatmentVolunteer GR Corn Control (4 WAA, %)Soybean Yield Increase (%)
This compound + Glyphosate1613
This compound + Glyphosate + Adjuvant91 - 9527 - 31

WAA: Weeks After Application

Experimental Protocols in Detail

To ensure the reproducibility and validity of these findings, it is essential to understand the methodologies employed in these key experiments.

Greenhouse Study on Application Methods (this compound/Glyphosate with Dicamba/2,4-D):

  • Experimental Design: The study was conducted in a greenhouse with 16 treatments and four replications per treatment.

  • Weed Species: Barnyardgrass (Echinochloa crus-galli), broadleaf signalgrass (Urochloa platyphylla), and giant foxtail (Setaria faberi) were seeded in pots.

  • Herbicide Treatments: this compound, glyphosate, dicamba, and 2,4-D were applied individually and in various combinations.

  • Application Methods:

    • Tank Mixture: All herbicides were mixed in the spray tank and applied simultaneously.

    • Sequential (Auxin Applied First): The synthetic auxin herbicide (dicamba or 2,4-D) was applied first, followed by this compound or glyphosate.

    • Sequential (Auxin Applied Second): this compound or glyphosate was applied first, followed by the synthetic auxin herbicide.

  • Data Collection: Visual weed control ratings and weed biomass were recorded to assess efficacy. Liquid chromatography-tandem mass spectrometry (LC/MS-MS) was used to detect the amount of herbicide in the plant tissue.

Field Study on Volunteer Corn Control in Enlist E3 Soybeans:

  • Objective: To evaluate the impact of different rates of this compound on fall panicum control when tank-mixed with Enlist One and Liberty.

  • Experimental Setup: Field plots were established with and without a pre-emergence herbicide application to ensure sufficient weed pressure.

  • Herbicide Treatments: Various rates of this compound were tank-mixed with Enlist One and Liberty.

  • Data Collection: Visual ratings of fall panicum and waterhemp control were conducted to determine the efficacy of the different treatments.

Field Experiments on Adjuvant Impact on Volunteer GR Corn Control:

  • Experimental Design: Six field experiments were conducted over two years in southwestern Ontario.

  • Crop: Soybeans.

  • Weed: Volunteer glyphosate-resistant (GR) corn.

  • Herbicide Treatments: Glyphosate (900 g ae ha-1) + this compound (45 g ai ha-1) with and without three different adjuvants.

  • Data Collection: Visual soybean injury and volunteer GR corn control were assessed at 1, 2, and 4 weeks after application. Soybean yield was also measured.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mode of action of this compound, the experimental workflow for comparing application methods, and the logical relationship of herbicide interactions.

Clethodim_Mode_of_Action cluster_plant_cell Grass Plant Cell AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids LipidBiosynthesis Lipid Biosynthesis FattyAcids->LipidBiosynthesis CellMembranes Cell Membranes LipidBiosynthesis->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth ACCase->MalonylCoA Product This compound This compound This compound->ACCase Inhibits

Caption: Mode of action of this compound, an ACCase inhibitor.

Herbicide_Application_Workflow cluster_treatments Application Methods cluster_evaluation Efficacy Evaluation TankMix Tank Mixture (this compound + Broadleaf Herbicide) WeedControl Weed Control Assessment (Visual Rating, Biomass) TankMix->WeedControl Sequential1 Sequential Application 1 (Broadleaf Herbicide -> this compound) Sequential1->WeedControl Sequential2 Sequential Application 2 (this compound -> Broadleaf Herbicide) Sequential2->WeedControl CropYield Crop Yield Measurement WeedControl->CropYield

Caption: Experimental workflow for comparing herbicide application methods.

Herbicide_Interaction_Logic cluster_outcomes Interaction Outcomes Herbicides Herbicide A (e.g., this compound) + Herbicide B (e.g., 2,4-D) Synergism Synergism (Effect > A + B) Herbicides->Synergism Additive Additive Effect (Effect = A + B) Herbicides->Additive Antagonism Antagonism (Effect < A + B) Herbicides->Antagonism

Caption: Logical relationships of herbicide interactions.

Conclusion and Recommendations

The available experimental data strongly suggests that while tank-mixing this compound with certain broadleaf herbicides can be a time-saving practice, it poses a significant risk of reduced grass weed control due to antagonism. To maximize the efficacy of this compound, particularly against difficult-to-control grass species or in situations with heavy weed pressure, a sequential application strategy is often superior.

For researchers and drug development professionals in the agricultural sector, these findings underscore the importance of understanding the complex interactions between different herbicide modes of action. Key recommendations based on the evidence include:

  • Prioritize Sequential Applications: When feasible, applying this compound separately from antagonistic broadleaf herbicides is the most reliable way to ensure optimal grass control.

  • Optimize Sequential Timing: The timing between sequential applications is crucial. The data suggests that applying the broadleaf herbicide after this compound may be more effective.

  • Consider Higher Rates in Tank Mixes: If tank-mixing is unavoidable, increasing the rate of this compound may help to overcome some of the antagonistic effects, though this should be done in accordance with label recommendations.

  • Utilize Adjuvants: The addition of appropriate adjuvants can significantly enhance the performance of this compound, especially in tank-mix situations.

  • Scout Fields and Monitor Performance: Regular field scouting is essential to assess the effectiveness of any herbicide program and to detect potential issues with antagonism or the development of herbicide resistance.

By carefully considering these factors and relying on data-driven decision-making, it is possible to harness the full potential of this compound for effective and sustainable grass weed management.

References

Evaluating the Performance of Clethodim in Combination with the Fungicide Pyraclostrobin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tank-mixing of herbicides and fungicides is a common agricultural practice aimed at reducing application costs and saving time. However, the chemical interactions in such mixtures can significantly impact the efficacy of the active ingredients, leading to synergistic, additive, or antagonistic effects. This guide provides a comprehensive evaluation of the performance of the post-emergence graminicide Clethodim when combined with the widely used fungicide Pyraclostrobin. The analysis is based on experimental data from scientific literature, comparing the combination's performance with this compound alone and in mixtures with other fungicides.

Executive Summary

Experimental evidence consistently demonstrates an antagonistic relationship between this compound and Pyraclostrobin when tank-mixed. This antagonism results in a significant reduction in the efficacy of this compound for controlling various grass weed species, particularly in peanut (Arachis hypogaea) cultivation. The reduction in weed control can be substantial, ranging from 6% to 48% depending on environmental conditions and the target weed species.[1] While the precise physiological mechanism of this antagonism is not yet fully understood, studies have shown that it is not due to a decrease in the absorption of this compound.[2][3] In contrast, several other fungicides have been shown to be compatible with this compound, exhibiting no negative impact on its herbicidal activity. This guide presents the available data to aid researchers in making informed decisions regarding the selection of tank-mix partners for this compound.

Data Presentation: Efficacy of this compound and Fungicide Combinations

The following tables summarize the quantitative data from field studies evaluating the performance of this compound in tank-mixtures with Pyraclostrobin and alternative fungicides on the control of key grass weeds.

Table 1: Large Crabgrass (Digitaria sanguinalis) Control with this compound and Fungicide Tank-Mixes in Peanut.

TreatmentApplication Rate (Product/Acre)Large Crabgrass Control (%)Reduction in Control Compared to this compound Alone (%)Reference
This compound0.125 lb ai/A88-[1]
This compound + Pyraclostrobin0.125 lb ai/A + 0.19 lb ai/A40 - 826 - 48[1]
This compound + Tebuconazole0.125 lb ai/A + 0.23 lb ai/A880
This compound + Fluazinam0.125 lb ai/A + 0.47 lb ai/A880
This compound + Propiconazole + Trifloxystrobin0.125 lb ai/A + 0.11 lb ai/A + 0.11 lb ai/A880

Table 2: Goosegrass (Eleusine indica) Control with this compound and Pyraclostrobin.

TreatmentApplication Rate (Product/Acre)Goosegrass Control (%)Reduction in Control Compared to this compound Alone (%)Reference
This compoundNot specifiedHigh-
This compound + PyraclostrobinNot specifiedReducedNot specified

Note: The level of antagonism from Pyraclostrobin can be influenced by environmental factors, with greater reductions in control observed under stressful conditions such as drought.

Crop Tolerance and Phytotoxicity

While this compound is generally considered safe for use on various broadleaf crops, including soybeans and cotton, the addition of fungicides in a tank-mix can sometimes lead to phytotoxicity. The available literature primarily focuses on the antagonistic effect on weed control, with limited specific data on crop injury from the this compound-Pyraclostrobin combination. Some studies on peanuts did not report significant crop injury from the tank mixture. However, it is a general recommendation to test for crop sensitivity on a small area before widespread application of any new tank-mix. Symptoms of herbicide injury on peanuts can include stunting, chlorosis, and necrosis.

Experimental Protocols

The following is a generalized experimental protocol for a field trial to evaluate the performance of this compound and fungicide tank-mixes, based on methodologies reported in the cited literature.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a factorial treatment arrangement.

  • Replications: 3 to 4 replications per treatment.

  • Plot Size: Sufficiently large to allow for representative application and minimize edge effects (e.g., 2 to 4 rows wide by 20 to 30 feet long).

2. Site Preparation and Crop Establishment:

  • Select a field with a uniform and high population of the target grass weed species (e.g., large crabgrass, goosegrass).

  • Prepare the seedbed and plant the desired crop (e.g., peanuts, soybeans) according to standard agronomic practices for the region.

3. Treatments:

  • Factor A (Herbicide): this compound applied at a standard labeled rate.

  • Factor B (Fungicide): A selection of fungicides, including Pyraclostrobin and other alternatives (e.g., Tebuconazole, Fluazinam), applied at their respective labeled rates.

  • Controls:

    • Untreated check (no herbicide or fungicide).

    • This compound alone.

    • Each fungicide applied alone.

4. Application:

  • Timing: Post-emergence, when grass weeds are at the 2- to 6-leaf stage and the crop is at a tolerant growth stage.

  • Equipment: A CO2-pressurized backpack sprayer or a tractor-mounted sprayer calibrated to deliver a consistent spray volume (e.g., 15 to 20 gallons per acre).

  • Adjuvants: Include a crop oil concentrate (COC) or non-ionic surfactant (NIS) as recommended by the this compound label.

5. Data Collection:

  • Weed Control: Visually assess the percentage of weed control at multiple intervals after application (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control).

  • Crop Injury: Visually assess crop phytotoxicity at the same intervals on a 0% (no injury) to 100% (crop death) scale. Note any symptoms such as stunting, chlorosis, or necrosis.

  • Weed Biomass: At a specified time point, harvest the above-ground biomass of the target weed from a defined area within each plot, dry it, and record the dry weight.

  • Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and determine the yield.

6. Statistical Analysis:

  • Subject the collected data to Analysis of Variance (ANOVA).

  • Use a protected Fisher's LSD or a similar mean separation test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05 to compare treatment means.

  • Calculate the expected weed control for the tank-mixtures using Colby's method to determine if the interaction is synergistic, additive, or antagonistic.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow SiteSelection Site Selection (Uniform Weed Population) LandPrep Land Preparation & Crop Planting SiteSelection->LandPrep Treatments Treatment Groups: - this compound Alone - Pyraclostrobin Alone - this compound + Pyraclostrobin - this compound + Alternatives - Untreated Control LandPrep->Treatments Application Post-emergence Application (Calibrated Sprayer) Treatments->Application WeedControl Weed Control Assessment (Visual Ratings) Application->WeedControl CropInjury Crop Injury Assessment (Phytotoxicity Ratings) Application->CropInjury Biomass Weed Biomass Measurement Application->Biomass Yield Crop Yield Measurement Application->Yield Analysis Statistical Analysis (ANOVA, Colby's Method) WeedControl->Analysis CropInjury->Analysis Biomass->Analysis Yield->Analysis Signaling_Pathways cluster_this compound This compound (ACCase Inhibitor) cluster_pyraclostrobin Pyraclostrobin (QoI Fungicide) cluster_interaction Tank-Mix Interaction This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits Antagonism Antagonistic Effect on This compound Efficacy This compound->Antagonism FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Blocks Membrane Cell Membrane Formation FattyAcid->Membrane Essential for Growth Grass Weed Growth Inhibition Membrane->Growth Required for Pyraclostrobin Pyraclostrobin Mitochondria Mitochondrial Respiration (Complex III) Pyraclostrobin->Mitochondria Inhibits Pyraclostrobin->Antagonism ATP ATP Production Mitochondria->ATP Blocks FungalGrowth Fungal Growth Inhibition ATP->FungalGrowth Essential for

References

A Comparative Analysis of Clethodim and Tepraloxydim for the Management of ACCase-Resistant Black-Grass

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of two leading cyclohexanedione herbicides in the face of mounting herbicide resistance in Alopecurus myosuroides.

The evolution of herbicide resistance in black-grass (Alopecurus myosuroides), a pernicious weed in arable cropping systems, presents a significant challenge to global food security. Resistance to acetyl-CoA carboxylase (ACCase) inhibitors, a cornerstone of grass weed control, is widespread. This guide provides a detailed comparison of two cyclohexanedione ('dim') herbicides, clethodim and tepraloxydim, for the control of ACCase-resistant black-grass, supported by experimental data for researchers, scientists, and professionals in drug development.

Executive Summary

Field and glasshouse trials consistently demonstrate that this compound offers superior control of ACCase-resistant black-grass populations compared to tepraloxydim, particularly those harboring the common Ile-1781-Leu target-site mutation. While both herbicides belong to the same chemical class, this compound's efficacy is less compromised by this and other prevalent ACCase gene mutations. This guide synthesizes key experimental findings, outlines detailed methodologies for resistance assessment, and illustrates the underlying molecular mechanisms of action and resistance.

Data Presentation: Efficacy Comparison

The following tables summarize quantitative data from studies comparing the performance of this compound and tepraloxydim on various ACCase-resistant black-grass populations.

Table 1: Efficacy of this compound and Tepraloxydim on ACCase Target-Site Resistant Black-Grass Populations (Outdoor Container Assay)

HerbicideApplication Rate (g a.i. ha⁻¹)Mean % Control of Four ACCase Target-Site Resistant Populations
This compound120>85%
Tepraloxydim5023-43% less than this compound

Source: Adapted from Moss et al., 2012.[1]

Table 2: Comparative Efficacy of this compound and Tepraloxydim in Field Trials on Black-Grass in Oilseed Rape

SiteHerbicideApplication Rate (g a.i. ha⁻¹)% Black-Grass Control (56 days after application)
Site 1 This compound12081.25%
TepraloxydimRecommended label rate25%
Site 2 This compound12077.5%
TepraloxydimRecommended label rate37.5%

Source: Adapted from Stormonth et al., 2012.[2][3]

Experimental Protocols

The evaluation of herbicide efficacy on resistant weed populations requires standardized and meticulous experimental protocols. The following methodologies are synthesized from the cited research.

Whole Plant Pot Assay for Herbicide Efficacy

Objective: To determine the level of resistance in black-grass populations to this compound and tepraloxydim under controlled conditions.

Methodology:

  • Seed Sourcing: Collect mature black-grass seed from fields with suspected herbicide resistance. Include a known susceptible standard population for comparison.

  • Plant Cultivation: Sow 5-10 seeds of each population in 9 cm diameter pots filled with a standard potting mix. Thin seedlings to 3-5 plants per pot after emergence.

  • Growth Conditions: Maintain pots in a controlled environment greenhouse with a 16-hour photoperiod at 18°C and an 8-hour dark period at 10°C.

  • Herbicide Application: Apply herbicides when black-grass plants are at the 2-3 leaf stage (GS12-13). Use a laboratory track sprayer calibrated to deliver 200 L/ha at a pressure of 250 kPa.

  • Dosage: Apply a range of doses for each herbicide to establish a dose-response curve. For routine screening, use the recommended field rate (e.g., 120 g a.i./ha for this compound and 50 g a.i./ha for tepraloxydim).

  • Assessment: Visually assess the percentage of biomass reduction compared to untreated controls at 21 days after treatment. Harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Calculate the herbicide rate that causes a 50% reduction in growth (GR₅₀) for each population. The resistance index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Molecular Basis of Resistance: ACCase Gene Sequencing

Objective: To identify target-site mutations in the ACCase gene that confer resistance.

Methodology:

  • Sample Collection: Collect leaf tissue from individual plants that have survived herbicide treatment in the whole plant pot assay.

  • DNA Extraction: Extract genomic DNA from the leaf samples using a commercially available plant DNA extraction kit.

  • PCR Amplification: Amplify the carboxyltransferase (CT) domain of the ACCase gene using specific primers.

  • DNA Sequencing: Sequence the PCR products to identify single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • Sequence Analysis: Compare the obtained sequences to the wild-type ACCase sequence to identify known resistance-conferring mutations (e.g., Ile-1781-Leu, Asp-2078-Gly).

Mandatory Visualization

Experimental Workflow for Herbicide Resistance Assessment

G cluster_0 Field Sampling & Preparation cluster_1 Herbicide Application cluster_2 Data Collection & Analysis cluster_3 Molecular Analysis A Collect Black-Grass Seeds (Suspected Resistant & Susceptible Standard) B Sow Seeds in Pots A->B C Thin Seedlings to Uniform Number B->C D Grow Plants to 2-3 Leaf Stage (Controlled Environment) C->D E Apply Herbicides at a Range of Doses (this compound & Tepraloxydim) D->E F Assess Biomass Reduction (21 Days Post-Application) E->F G Calculate GR50 & Resistance Index F->G K Identify Resistance Mutations G->K Correlate Phenotype with Genotype H DNA Extraction from Survived Plants I PCR Amplification of ACCase Gene H->I J DNA Sequencing I->J J->K

Caption: Experimental workflow for assessing herbicide resistance.

Molecular Mechanism of ACCase Inhibition and Resistance

G cluster_0 Susceptible Black-Grass cluster_1 Resistant Black-Grass A Acetyl-CoA + CO2 ACCase (Wild-Type) Malonyl-CoA B Fatty Acid Synthesis A->B C Cell Membrane Integrity & Plant Growth B->C D {this compound | Tepraloxydim} D->A:f0 E Inhibition F Acetyl-CoA + CO2 ACCase (Mutated) Malonyl-CoA G Fatty Acid Synthesis Continues F->G H Plant Survival G->H I {this compound | Tepraloxydim} I->F:f0 J Reduced Binding

Caption: ACCase inhibition and target-site resistance mechanism.

Concluding Remarks

The available evidence strongly suggests that this compound is a more robust option than tepraloxydim for the control of ACCase-resistant black-grass, particularly where the Ile-1781-Leu mutation is prevalent. However, the continuous evolution of herbicide resistance necessitates a multi-faceted approach. Researchers and practitioners should consider integrated weed management strategies, including the rotation of herbicides with different modes of action, to preserve the efficacy of valuable active ingredients like this compound. Further research into non-target-site resistance mechanisms and the development of novel herbicides will be crucial in the ongoing battle against herbicide-resistant weeds.

References

Safety Operating Guide

Clethodim Disposal Protocol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Clethodim, a selective post-emergence herbicide. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of chemical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to adhere to standard safety protocols. Proper personal protective equipment (PPE) is mandatory to prevent exposure.

  • Personal Protective Equipment (PPE): Always wear protective eyewear, a long-sleeved shirt, long pants, shoes with socks, and chemical-resistant gloves (e.g., barrier laminate or viton ≥ 14 mils).[1][2]

  • Ventilation: Handle this compound and its waste in a well-ventilated area.[1]

  • Emergency Equipment: Ensure an eyewash facility and a safety shower are readily accessible in the work area.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[1] Contaminated clothing should be removed immediately and washed separately from other laundry.

Disposal of Unused or Excess this compound

Improper disposal of excess pesticide is a violation of federal law. Never pour unused this compound down drains, into surface water, or onto the ground.

Step-by-Step Procedure:

  • Prioritize Use: The most effective disposal method is to use the product entirely according to its labeled instructions. Avoid mixing more solution than is needed for an application.

  • On-Site Disposal: If permitted by label instructions, excess pesticide spray, mixture, or rinsate can be disposed of on-site.

  • Approved Waste Facility: For unused or unwanted this compound concentrate, the primary disposal method is to take it to an approved hazardous waste disposal facility.

  • Local Guidance: Contact your state's Pesticide or Environmental Control Agency, the nearest EPA Regional Office, or your local solid waste management authority for specific guidance and to locate a designated household hazardous waste collection program.

Disposal of Empty this compound Containers

Empty containers are considered hazardous waste until properly cleaned. Never reuse an empty pesticide container for any other purpose.

This procedure is critical for decontaminating containers prior to disposal.

  • Initial Draining: Immediately after emptying the container, invert it over the application mix tank or a collection vessel. Allow it to drain for at least 30 seconds after the flow has been reduced to a drip.

  • First Rinse: Fill the container one-quarter (25%) full with water.

  • Agitation: Securely replace the cap and shake the container vigorously for at least 30 seconds to rinse all interior surfaces.

  • Rinsate Collection: Pour the rinsate (the rinse water) into the application mix tank for use or into a designated container for later disposal at an approved facility. Allow the container to drain for another 30 seconds.

  • Repeat: Repeat the rinsing and collection steps (2 through 4) two more times.

  • Final Preparation: After the final rinse, puncture the container to prevent reuse.

Disposal Options for Cleaned Containers:

  • Recycling: Offer the clean, dry container for recycling if available. Programs like drumMUSTER may accept eligible containers.

  • Landfill/Incineration: If recycling is not an option, dispose of the empty container in a sanitary landfill or by incineration, as permitted by state and local authorities. If burning is allowed, stay out of the smoke.

Management and Disposal of this compound Spills

Immediate containment and cleanup are essential to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Contain the Spill: Stop the source of the spill if it is safe to do so. For large spills, create a dike around the spill using absorbent or impervious material like clay or sand to prevent it from spreading.

  • Absorb Liquid:

    • Small Spills: Cover and absorb the spill with an inert material such as sand, vermiculite, or other non-combustible absorbent.

    • Large Spills: Recover as much free liquid as possible before applying absorbent material.

  • Collect Waste: Scrape or shovel the absorbed material into a clearly labeled, suitable container for disposal.

  • Decontaminate Area: Clean the spill area thoroughly with water.

  • Collect Wash Water: Use additional absorbent material to pick up the wash liquid and place it in the disposal container. Minimize the use of water to prevent runoff into sewers or open bodies of water.

  • Dispose of Waste: Dispose of the container with the collected spill material as hazardous waste through an approved disposal facility.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.

ParameterSpecificationPurposeSource(s)
Container Rinsing Fill container to 20-25% capacity with water.Triple-Rinsing Protocol
Rinse Agitation Time Shake for a minimum of 10-30 seconds.Triple-Rinsing Protocol
Post-Rinse Drain Time Allow to drain for 10-30 seconds.Triple-Rinsing Protocol
Glove Material/Thickness Barrier laminate or Viton ≥ 14 mils.Personal Protective Equipment
Reentry Interval (REI) 24 hours.Worker Protection After Application
Storage Temperature 5°C to 35°C (41°F to 95°F).Maintain Product Integrity

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste materials.

ClethodimDisposalWorkflow start_node Identify this compound Waste Type decision_waste_type Waste Type? start_node->decision_waste_type Start decision_node decision_node process_node process_node end_node end_node hazard_node hazard_node process_excess Can product be used per label instructions? decision_waste_type->process_excess Excess Product process_container Triple-Rinse Container Following Protocol decision_waste_type->process_container Empty Container decision_spill Spill Size? decision_waste_type->decision_spill Spill end_node_use Use Product According to Label process_excess->end_node_use Yes hazard_node_facility Dispose at Approved Hazardous Waste Facility process_excess->hazard_node_facility No decision_recycle Recycling Available? process_container->decision_recycle Container Cleaned process_small_spill 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in a sealed container. decision_spill->process_small_spill Small process_large_spill 1. Wear full PPE. 2. Dike to contain. 3. Recover liquid, then absorb residue. 4. Collect in a sealed container. decision_spill->process_large_spill Large end_node_recycle Recycle via Approved Program (e.g., drumMUSTER) decision_recycle->end_node_recycle Yes end_node_landfill Dispose in Sanitary Landfill or via Incineration (as per local regulations) decision_recycle->end_node_landfill No process_small_spill->hazard_node_facility process_large_spill->hazard_node_facility

Caption: this compound Waste Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.